Product packaging for 2-Methylacetoacetyl-coa(Cat. No.:CAS No. 6712-01-2)

2-Methylacetoacetyl-coa

Cat. No.: B108363
CAS No.: 6712-01-2
M. Wt: 865.6 g/mol
InChI Key: NHNODHRSCRALBF-NQNBQJKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylacetoacetyl-CoA is a crucial biochemical intermediate in the metabolic pathway of the amino acid isoleucine . This compound is specifically acted upon by the mitochondrial enzyme this compound thiolase (beta-ketothiolase, T2) in the final step of isoleucine degradation, where it is cleaved into propionyl-CoA and acetyl-CoA . Beyond its role in amino acid metabolism, the same mitochondrial enzyme also utilizes acetoacetyl-CoA, positioning this compound at a crossroads between isoleucine catabolism and ketone body metabolism (ketolysis) . Deficiency in the this compound thiolase enzyme, due to mutations in the ACAT1 gene, is an autosomal recessive inborn error of metabolism . This disorder, often referred to as beta-ketothiolase deficiency, can lead to intermittent acute metabolic decompensations characterized by severe ketoacidosis, often triggered by infection or prolonged fasting . Consequently, this compound is of significant research value for investigating the molecular basis of this disorder, developing diagnostic methods, and understanding the broader mechanisms of organic acidurias and ketone body utilization . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for human consumption, diagnostic procedures, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42N7O18P3S B108363 2-Methylacetoacetyl-coa CAS No. 6712-01-2

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNODHRSCRALBF-NQNBQJKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986160
Record name 2-Methylacetoacetyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6712-01-2
Record name 2-Methylacetoacetyl coenzyme A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6712-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylacetoacetyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylacetoacetyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of 2-Methylacetoacetyl-CoA in Isoleucine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 2-methylacetoacetyl-CoA in the metabolic breakdown of the essential branched-chain amino acid, isoleucine. A thorough understanding of this pathway is crucial for researchers in metabolic diseases, scientists studying enzyme kinetics and regulation, and professionals involved in the development of therapeutic interventions for related inborn errors of metabolism. This document provides a detailed overview of the isoleucine catabolism pathway, quantitative data on key enzymes, comprehensive experimental protocols, and visualizations of the involved pathways and workflows.

Introduction to Isoleucine Catabolism

Isoleucine, along with leucine (B10760876) and valine, is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and energy homeostasis. The catabolism of BCAAs is unique in that it is initiated primarily in extrahepatic tissues, such as skeletal muscle. The breakdown of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways for energy production. This makes isoleucine both a ketogenic and a glucogenic amino acid. A key intermediate in this pathway is this compound, and its processing is a critical juncture in the complete oxidation of isoleucine.

The Isoleucine Catabolism Pathway

The catabolic pathway of L-isoleucine can be broadly divided into a series of enzymatic reactions that convert the amino acid into Krebs cycle intermediates. The initial steps are shared with other BCAAs, involving a transamination and an oxidative decarboxylation. The subsequent steps are specific to isoleucine degradation.

The pathway proceeds as follows:

  • Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is oxidized to 2-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

  • Hydration: Enoyl-CoA hydratase adds a water molecule to 2-methylcrotonyl-CoA to form (2S,3R)-3-hydroxy-2-methylbutanoyl-CoA.

  • Dehydrogenation: (2S,3R)-3-hydroxy-2-methylbutanoyl-CoA is oxidized to This compound by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic Cleavage: In the final and critical step, This compound is cleaved by the enzyme This compound thiolase (also known as mitochondrial acetoacetyl-CoA thiolase T2 or β-ketothiolase), encoded by the ACAT1 gene, into acetyl-CoA and propionyl-CoA .[1][2]

Acetyl-CoA can directly enter the citric acid cycle, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, in a three-step process.

Below is a diagram illustrating the isoleucine catabolism pathway with a focus on the formation and cleavage of this compound.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid BCAT Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA BCKDH Methylcrotonyl_CoA 2-Methylcrotonyl-CoA Methylbutanoyl_CoA->Methylcrotonyl_CoA IVD Hydroxy_methylbutanoyl_CoA (2S,3R)-3-Hydroxy- 2-methylbutanoyl-CoA Methylcrotonyl_CoA->Hydroxy_methylbutanoyl_CoA Enoyl-CoA hydratase Methylacetoacetyl_CoA This compound Hydroxy_methylbutanoyl_CoA->Methylacetoacetyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 (β-ketothiolase) Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 (β-ketothiolase)

Figure 1: Isoleucine Catabolism Pathway.

Quantitative Data on Key Enzymes

EnzymeGeneSubstrateKmVmaxActivatorsInhibitorsNotes
This compound Thiolase (T2) ACAT1This compound--K+-Degrades acetoacetyl-CoA and this compound with similar catalytic efficiencies. Turnover numbers increase with potassium ion concentration.
Oleoyl-CoA1.3 µM-Data for a different substrate of ACAT1, highlighting its role in lipid metabolism.
Stearoyl-CoA6.4 µM-Data for a different substrate of ACAT1, highlighting its role in lipid metabolism.

Note: Specific Km and Vmax values for this compound as a substrate for human ACAT1 are not consistently reported in the literature. The table will be updated as more definitive data becomes available.

Experimental Protocols

Measurement of this compound Thiolase (ACAT1) Activity

This spectrophotometric assay measures the thiolytic cleavage of this compound. The reaction is coupled to the formation of NADH, which can be monitored by the change in absorbance at 340 nm.

Principle: The acetyl-CoA produced from the cleavage of this compound is used by citrate (B86180) synthase to condense with oxaloacetate to form citrate. Oxaloacetate is generated from the oxidation of malate (B86768) by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[3]

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Tris-HCl buffer (1 M, pH 8.1)

  • MgCl2 (1 M)

  • Dithiothreitol (DTT, 100 mM)

  • NAD+ (10 mM)

  • Malate (100 mM)

  • Coenzyme A (CoA, 10 mM)

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • This compound (substrate)

  • Cell or tissue lysate containing ACAT1

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl2, DTT, NAD+, malate, CoA, MDH, and CS in a cuvette.

  • Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Analysis of Isoleucine Catabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the diagnosis of inborn errors of isoleucine metabolism, such as β-ketothiolase deficiency, by detecting and quantifying abnormal organic acids in urine.[4][5]

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Urine sample

  • Internal standard (e.g., 3,3-dimethylglutaric acid)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample.

    • Add a known amount of the internal standard to an aliquot of the urine.

    • Acidify the urine with HCl to a pH of approximately 1.

    • Saturate the sample with NaCl.

  • Extraction:

    • Extract the organic acids from the acidified urine using ethyl acetate. Repeat the extraction twice.

    • Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add pyridine and BSTFA with 1% TMCS.

    • Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the TMS-derivatized organic acids on a suitable capillary column using a temperature gradient.

    • Identify the compounds based on their retention times and mass spectra by comparing them to a library of known compounds.

    • Quantify the analytes by comparing their peak areas to that of the internal standard.

Genetic Analysis of the ACAT1 Gene for Mutation Detection

This protocol outlines the steps for identifying mutations in the ACAT1 gene, which is essential for confirming a diagnosis of β-ketothiolase deficiency.[2][6]

Principle: The coding regions and exon-intron boundaries of the ACAT1 gene are amplified by polymerase chain reaction (PCR) and then sequenced to identify any disease-causing mutations.

Materials:

  • Genomic DNA extracted from the patient's blood or other tissue

  • PCR primers specific for the exons of the ACAT1 gene

  • DNA polymerase and PCR reaction buffer

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing reagents and equipment (e.g., Sanger sequencing or Next-Generation Sequencing)

Procedure:

  • PCR Amplification:

    • Design primers to amplify each of the 12 exons and their flanking intronic regions of the ACAT1 gene.

    • Perform PCR for each exon using the patient's genomic DNA as a template.

  • Verification of PCR Products:

    • Run the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.

  • DNA Sequencing:

    • Purify the PCR products.

    • Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.

  • Sequence Analysis:

    • Align the patient's sequence with the reference sequence of the ACAT1 gene.

    • Identify any variations (mutations) in the patient's DNA sequence.

    • Analyze the potential impact of any identified mutations on the function of the ACAT1 protein (e.g., missense, nonsense, frameshift, splice site mutations).

Regulation of Isoleucine Catabolism

The catabolism of isoleucine is a tightly regulated process to meet the metabolic needs of the organism while preventing the accumulation of toxic intermediates. The primary point of regulation is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is regulated by a phosphorylation/dephosphorylation cycle.[7] The activity of the final enzyme in the pathway, ACAT1, is also subject to regulation.

The expression of the ACAT1 gene can be influenced by various transcription factors and signaling pathways. For instance, its expression is promoted by leptin, angiotensin II, and insulin (B600854) in human monocytes/macrophages. The insulin-mediated regulation involves the ERK, p38MAPK, and JNK signaling pathways.

Regulation_of_Isoleucine_Catabolism cluster_pathway Isoleucine Catabolism Pathway cluster_regulation Regulation Isoleucine Isoleucine BCKDH BCKDH Complex Isoleucine->BCKDH Methylacetoacetyl_CoA This compound BCKDH->Methylacetoacetyl_CoA ACAT1 ACAT1 Methylacetoacetyl_CoA->ACAT1 Products Acetyl-CoA + Propionyl-CoA ACAT1->Products BCKDK BCKDH Kinase BCKDK->BCKDH Inhibits (Phosphorylation) BCKDP BCKDH Phosphatase BCKDP->BCKDH Activates (Dephosphorylation) Leptin Leptin Leptin->ACAT1 Promotes expression AngiotensinII Angiotensin II AngiotensinII->ACAT1 Promotes expression Insulin Insulin Signaling_Pathways ERK, p38MAPK, JNK Insulin->Signaling_Pathways Signaling_Pathways->ACAT1 Promotes expression

Figure 2: Regulation of the Isoleucine Catabolism Pathway.

Clinical Significance: β-Ketothiolase Deficiency

A deficiency in the ACAT1 enzyme leads to the autosomal recessive metabolic disorder known as β-ketothiolase deficiency (also called mitochondrial acetoacetyl-CoA thiolase deficiency).[8][9] This deficiency impairs the final step of isoleucine catabolism and also affects ketone body metabolism.

Pathophysiology: The inability to cleave this compound leads to its accumulation and the accumulation of upstream metabolites, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine.[10] This results in episodes of severe ketoacidosis, often triggered by metabolic stress such as fasting, infection, or a high-protein diet.

Clinical Presentation: Patients typically present in early childhood with episodes of vomiting, lethargy, and rapid breathing. If left untreated, these episodes can progress to coma and can be life-threatening.

Diagnosis and Management: Diagnosis is based on the characteristic pattern of organic acids in the urine, particularly the presence of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine. The diagnosis is confirmed by enzymatic assays in fibroblasts or by molecular genetic testing of the ACAT1 gene. Management involves avoiding fasting, a low-protein diet, and aggressive treatment of acute ketoacidotic episodes with intravenous fluids, glucose, and bicarbonate.

The following diagram illustrates a typical workflow for the diagnosis of β-ketothiolase deficiency.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., recurrent ketoacidosis) Urine_OA_Analysis Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA_Analysis Characteristic_Metabolites Elevated: - 2-Methyl-3-hydroxybutyric acid - 2-Methylacetoacetic acid - Tiglylglycine Urine_OA_Analysis->Characteristic_Metabolites Enzyme_Assay Enzyme Activity Assay (Fibroblasts) Characteristic_Metabolites->Enzyme_Assay Genetic_Testing ACAT1 Gene Sequencing Characteristic_Metabolites->Genetic_Testing Reduced_Activity Reduced ACAT1 Activity Enzyme_Assay->Reduced_Activity Diagnosis_Confirmed Diagnosis of β-Ketothiolase Deficiency Confirmed Reduced_Activity->Diagnosis_Confirmed Pathogenic_Mutations Identification of Pathogenic Mutations Genetic_Testing->Pathogenic_Mutations Pathogenic_Mutations->Diagnosis_Confirmed

Figure 3: Diagnostic Workflow for β-Ketothiolase Deficiency.

Conclusion

This compound stands as a central metabolite in the catabolism of isoleucine. Its efficient cleavage by ACAT1 is paramount for the complete oxidation of this essential amino acid and for maintaining metabolic homeostasis. Deficiencies in this pathway, particularly in the ACAT1 enzyme, lead to the serious metabolic disorder β-ketothiolase deficiency. A comprehensive understanding of the enzymatic reactions, their regulation, and the associated analytical methods is essential for the diagnosis and development of effective management strategies for this and related metabolic diseases. Further research into the kinetic properties of all enzymes in the isoleucine catabolism pathway and their intricate regulatory networks will continue to advance our knowledge and improve patient outcomes.

References

The Biochemical Crossroads of Isoleucine Metabolism: A Technical Guide to the 2-Methylacetoacetyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway involving 2-Methylacetoacetyl-CoA, a critical intermediate in the catabolism of the branched-chain amino acid, isoleucine. This document details the enzymatic reactions, regulatory mechanisms, and clinical significance of this pathway, with a particular focus on the inborn error of metabolism associated with its dysfunction. Quantitative data, detailed experimental protocols, and visual diagrams are provided to support advanced research and drug development efforts.

Introduction to the this compound Pathway

The this compound pathway is a segment of the larger metabolic route responsible for the degradation of isoleucine, one of the three essential branched-chain amino acids (BCAAs).[1][2] Unlike most other amino acids, BCAAs are primarily catabolized in extrahepatic tissues, such as skeletal muscle.[2] The breakdown of isoleucine generates acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[1][2] this compound is the penultimate intermediate in this pathway, positioned at a crucial metabolic junction. Its proper metabolism is vital for maintaining cellular energy homeostasis and preventing the accumulation of toxic byproducts.

The Isoleucine Degradation Pathway: From Amino Acid to Acetyl-CoA and Propionyl-CoA

The catabolism of L-isoleucine to acetyl-CoA and propionyl-CoA involves a series of enzymatic reactions. The formation of this compound is a key part of this process.

Enzymatic Steps Leading to this compound

The initial steps of isoleucine degradation are shared with the other BCAAs, involving a transaminase and a dehydrogenase complex.[3] Subsequently, the pathway diverges. The specific sequence leading to this compound is as follows:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).

  • Dehydrogenation: 2-methylbutyryl-CoA is oxidized to tiglyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

  • Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.

  • Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to This compound by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[4]

The Final Thiolytic Cleavage

The final step of the pathway involves the cleavage of this compound into two smaller, metabolically versatile molecules:

  • Enzyme: Mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase.[5][6]

  • Reaction: this compound + CoA → Acetyl-CoA + Propionyl-CoA

  • EC Number: 2.3.1.9[5]

This reaction is critical for completing the degradation of the isoleucine carbon skeleton.

Quantitative Data

This section summarizes key quantitative data related to the this compound pathway, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetics of Human Mitochondrial Acetoacetyl-CoA Thiolase (T2)

Mitochondrial acetoacetyl-CoA thiolase (T2) is a key enzyme in this pathway, and its activity is crucial for the final cleavage step.

SubstrateK_m (μM)V_max (μmol/min/mg)Ion ActivationReference
Acetoacetyl-CoA~50~150Activated by K+ ions[7]
This compoundSimilar to Acetoacetyl-CoASimilar to Acetoacetyl-CoAActivated by K+ ions[7]

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and ion concentrations.

Urinary Metabolite Concentrations in Health and Disease

Deficiency in mitochondrial acetoacetyl-CoA thiolase (T2) leads to the accumulation of specific organic acids in the urine.

MetaboliteNormal Range (mmol/mol creatinine)Pathological Range in T2 Deficiency (mmol/mol creatinine)Reference
2-Methyl-3-hydroxybutyric acid0 - 4Significantly elevated[8]
2-Methylacetoacetic acid0 - 0Significantly elevated[6]
Tiglylglycine0 - 0.04 µg/g creatinine (B1669602) (approx. < 3.8 mmol/mol creatinine)Moderately to significantly elevated[1]

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency

A deficiency in the T2 enzyme is an autosomal recessive inborn error of metabolism that affects both isoleucine catabolism and ketone body utilization.[9][10] This condition, also known as beta-ketothiolase deficiency, is characterized by intermittent episodes of ketoacidosis, often triggered by metabolic stress such as fasting or illness.[10][11]

Clinical Presentation

Patients with T2 deficiency are typically asymptomatic between episodes.[11] During a metabolic crisis, they may present with:

  • Vomiting and lethargy[9]

  • Severe metabolic acidosis[11]

  • Ketonuria[11]

Biochemical Profile

The diagnosis of T2 deficiency is primarily based on the characteristic pattern of organic acids in the urine.[11] During a ketoacidotic episode, there is a marked elevation of:

  • 2-Methyl-3-hydroxybutyric acid [8][9]

  • 2-Methylacetoacetic acid [6][9]

  • Tiglylglycine [1][9]

Acylcarnitine analysis may also show elevated levels of tiglylcarnitine (B1262128) (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the diagnosis and study of the this compound pathway and its associated disorders.

Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for diagnosing T2 deficiency.[13]

Objective: To quantify the levels of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine in urine.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and quantified using GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.[14]

Methodology:

  • Sample Preparation:

    • Thaw a frozen urine sample and centrifuge to remove any precipitate.

    • Take a specific volume of the supernatant (e.g., 1 mL) and add a known amount of a stable isotope-labeled internal standard (e.g., deuterated organic acids).

    • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

  • Extraction:

    • Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate. Repeat the extraction twice.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the organic acids into their volatile trimethylsilyl (B98337) derivatives.

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature program to separate the different organic acid derivatives.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the target organic acids and the internal standard.

  • Quantification:

    • Calculate the concentration of each organic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the organic acids.

    • Normalize the results to the urinary creatinine concentration.

Enzyme Assay for Mitochondrial Acetoacetyl-CoA Thiolase (T2) in Fibroblasts

This assay directly measures the activity of the T2 enzyme and is used for definitive diagnosis.[15]

Objective: To determine the specific activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts.

Principle: The thiolytic cleavage of this compound by T2 is coupled to a subsequent reaction that can be monitored spectrophotometrically. A common method involves a coupled assay with tiglyl-CoA as a substrate, although assays directly measuring the cleavage of acetoacetyl-CoA with potassium ion activation are considered more specific for T2 deficiency.[16]

Methodology:

  • Cell Culture and Homogenization:

    • Culture human skin fibroblasts to confluency.

    • Harvest the cells, wash with phosphate-buffered saline, and resuspend in a homogenization buffer.

    • Disrupt the cells by sonication on ice.

    • Centrifuge the homogenate to pellet cellular debris, and use the supernatant for the assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • Potassium phosphate (B84403) buffer (pH 8.0)

      • Coenzyme A (CoA)

      • Potassium chloride (for T2 activation)[7]

      • A coupling enzyme and its substrate (e.g., citrate (B86180) synthase and oxaloacetate if measuring acetyl-CoA production, though this is less specific). A more direct assay measures the decrease in absorbance of the enol form of this compound at around 303 nm.

  • Reaction Initiation and Measurement:

    • Pre-incubate the cell homogenate with the assay mixture.

    • Initiate the reaction by adding the substrate, this compound.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 303 nm) over time using a spectrophotometer.

  • Calculation of Enzyme Activity:

    • Determine the rate of the reaction from the linear portion of the absorbance change over time.

    • Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of the substrate and the protein concentration of the cell homogenate.

  • Protein Determination:

    • Measure the total protein concentration in the cell homogenate using a standard method (e.g., Bradford or BCA assay) for normalization of the enzyme activity.

Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the this compound pathway and a typical diagnostic workflow for T2 deficiency.

Isoleucine_Degradation_Pathway cluster_isoleucine Isoleucine Catabolism L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA 2-methylbutyryl-CoA->Tiglyl-CoA IVD 2-methyl-3-hydroxybutyryl-CoA 2-methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->2-methyl-3-hydroxybutyryl-CoA Enoyl-CoA hydratase This compound This compound 2-methyl-3-hydroxybutyryl-CoA->this compound 2-methyl-3-hydroxybutyryl-CoA dehydrogenase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA T2 (Mitochondrial acetoacetyl-CoA thiolase) EC 2.3.1.9 Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA T2 (Mitochondrial acetoacetyl-CoA thiolase) EC 2.3.1.9 Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->Citric Acid Cycle

Caption: The metabolic pathway for the degradation of L-isoleucine.

T2_Deficiency_Diagnostic_Workflow cluster_clinical Clinical Presentation cluster_biochemical Biochemical Analysis cluster_confirmation Confirmatory Testing Clinical_Suspicion Clinical Suspicion (e.g., ketoacidotic episode) Urine_Organic_Acid_Analysis Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_Organic_Acid_Analysis Acylcarnitine_Profile Acylcarnitine Profile Clinical_Suspicion->Acylcarnitine_Profile Characteristic_Pattern Characteristic_Pattern Urine_Organic_Acid_Analysis->Characteristic_Pattern Elevated 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, tiglylglycine Enzyme_Assay Enzyme Assay in Fibroblasts Diagnosis_Confirmed Diagnosis_Confirmed Enzyme_Assay->Diagnosis_Confirmed Deficient T2 Activity Genetic_Testing ACAT1 Gene Sequencing Genetic_Testing->Diagnosis_Confirmed Pathogenic Variants Identified Characteristic_Pattern->Enzyme_Assay Characteristic_Pattern->Genetic_Testing

Caption: Diagnostic workflow for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency.

Regulation of the Pathway and Connection to Other Metabolic Routes

The degradation of isoleucine is regulated, in part, by the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a key control point for BCAA catabolism.[17] This complex is regulated by phosphorylation and dephosphorylation.[18]

The this compound pathway is intricately linked to ketone body metabolism. The enzyme T2 is also responsible for the final step in ketolysis (the breakdown of ketone bodies for energy) in extrahepatic tissues, where it cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. This dual role of T2 highlights its importance in providing energy from both amino acid and fat metabolism. In T2 deficiency, both pathways are impaired, leading to the characteristic ketoacidosis.[2]

Conclusion

The biochemical pathway involving this compound is a fundamental component of isoleucine metabolism with significant clinical implications. A thorough understanding of its enzymatic steps, regulation, and the pathophysiology of its associated genetic disorder is crucial for the development of effective diagnostic and therapeutic strategies. This technical guide provides a solid foundation of data, protocols, and visual aids to support the scientific community in advancing research in this critical area of human metabolism.

References

The Crossroads of Metabolism: A Technical Guide to 2-Methylacetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Discovery, Metabolic Significance, and Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Methylacetoacetyl-Coenzyme A (2-MAA-CoA) is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine. Its strategic position also links it to ketone body metabolism, making it a molecule of significant interest in the study of several inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery and history of 2-MAA-CoA in metabolic research, its core metabolic roles, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of metabolic pathways.

Discovery and History

The elucidation of the role of 2-Methylacetoacetyl-CoA is intrinsically linked to the study of isoleucine metabolism and the investigation of a specific inborn error of metabolism. While the enzymatic steps of isoleucine degradation were being mapped out, the identification of key intermediates was crucial.

Research in the 1970s, particularly studies on bacterial pathways such as in Pseudomonas putida, was instrumental in defining the steps of isoleucine catabolism. These studies provided evidence for the oxidation of 2-methyl-3-hydroxybutyryl-CoA to form this compound[1].

The clinical significance of this pathway was highlighted with the first description of beta-ketothiolase deficiency in 1971[2]. This autosomal recessive disorder, characterized by the inability to properly process isoleucine and ketone bodies, led to a focus on the final steps of isoleucine degradation. By 1993, a review of 22 published cases of mitochondrial this compound thiolase deficiency solidified the understanding of its clinical presentation and metabolic consequences[3]. The synthesis and characterization of this compound in 1983 were pivotal for the development of specific enzyme assays and the definitive identification of the enzymatic defect in patients[2].

Metabolic Significance

This compound stands at a critical juncture of two major metabolic pathways: the degradation of isoleucine and the metabolism of ketone bodies.

Isoleucine Catabolism

Isoleucine, an essential branched-chain amino acid, is catabolized through a series of enzymatic reactions primarily in the mitochondria. Following transamination and oxidative decarboxylation, the resulting acyl-CoA derivative undergoes several transformations. The final step in this pathway is the thiolytic cleavage of this compound by the enzyme mitochondrial acetoacetyl-CoA thiolase (ACAT1, also known as β-ketothiolase or T2)[4]. This reaction yields two important products: acetyl-CoA, which can enter the citric acid cycle for energy production, and propionyl-CoA, which can be converted to succinyl-CoA and also enter the citric acid cycle[4].

Isoleucine_Catabolism Isoleucine Isoleucine Tiglil_CoA Tiglyl-CoA Isoleucine->Tiglil_CoA Multiple Steps Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxy- butyryl-CoA Tiglil_CoA->Methylhydroxybutyryl_CoA MAA_CoA This compound Methylhydroxybutyryl_CoA->MAA_CoA Acetyl_CoA Acetyl-CoA MAA_CoA->Acetyl_CoA ACAT1 Propionyl_CoA Propionyl-CoA MAA_CoA->Propionyl_CoA ACAT1 Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Propionyl_CoA->Citric_Acid_Cycle Multiple Steps

Figure 1: Isoleucine Catabolism Pathway.
Connection to Ketone Body Metabolism

The enzyme responsible for the cleavage of this compound, ACAT1, is also a key player in ketone body metabolism. In extrahepatic tissues, ACAT1 catalyzes the thiolysis of acetoacetyl-CoA into two molecules of acetyl-CoA, a crucial step in the utilization of ketone bodies for energy[4]. A deficiency in ACAT1, therefore, impairs both isoleucine degradation and the ability of peripheral tissues to use ketone bodies, leading to the characteristic ketoacidosis seen in patients with beta-ketothiolase deficiency[3].

Ketone_Body_Metabolism_Link cluster_isoleucine Isoleucine Catabolism cluster_ketone Ketone Body Utilization Isoleucine Isoleucine MAA_CoA This compound Isoleucine->MAA_CoA ... ACAT1 ACAT1 (Mitochondrial Acetoacetyl-CoA Thiolase) MAA_CoA->ACAT1 Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->ACAT1 Products Acetyl-CoA + Propionyl-CoA ACAT1->Products Ketone_Products 2x Acetyl-CoA ACAT1->Ketone_Products

Figure 2: Convergence of Pathways at ACAT1.

Quantitative Data

The enzymatic activity of mitochondrial acetoacetyl-CoA thiolase (ACAT1) with this compound as a substrate is crucial for understanding the kinetics of isoleucine metabolism. A 2007 study provided significant insights into the kinetic properties of human ACAT1[5]. It was demonstrated that T2 can degrade both acetoacetyl-CoA and this compound with similar catalytic efficiencies[5]. Furthermore, the turnover numbers for both substrates were found to increase approximately 3-fold as the potassium ion concentration was raised from 0 to 40 mM KCl[5].

SubstrateEnzymeKmVmax / kcatConditionsReference
This compoundHuman Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1/T2)Similar to Acetoacetyl-CoATurnover number increases ~3-fold with 40 mM KCl37°C, pH 8.0[5]
Acetoacetyl-CoAHuman Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1/T2)-Turnover number increases ~3-fold with 40 mM KCl37°C, pH 8.0[5]

Note: Specific Km and Vmax values were not explicitly provided in the readily available literature, but the relative efficiency was highlighted.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is a prerequisite for in vitro studies of the enzymes involved in its metabolism. A method for its preparation and purification was described in 1983[2].

Protocol Outline:

  • Synthesis: The synthesis involves the reaction of coenzyme A with a suitable 2-methylacetoacetyl derivative.

  • Purification: The synthesized this compound is then purified using ion-exchange chromatography.

  • Characterization: The purity and identity of the final product are confirmed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[2].

Synthesis_Workflow Start Coenzyme A + 2-Methylacetoacetyl derivative Reaction Chemical Synthesis Start->Reaction Purification Ion-Exchange Chromatography Reaction->Purification Characterization TLC & HPLC Analysis Purification->Characterization Final_Product Pure This compound Characterization->Final_Product LC_MS_MS_Workflow Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis & Quantification MS->Data

References

2-Methylacetoacetyl-CoA Thiolase (β-Ketothiolase): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetyl-CoA thiolase, also known as mitochondrial acetoacetyl-CoA thiolase (T2) or β-ketothiolase, is a critical enzyme encoded by the ACAT1 gene.[1][2] It plays a pivotal role in two major metabolic pathways: the final step of isoleucine catabolism and the utilization of ketone bodies.[3][4] This enzyme catalyzes the CoA-dependent thiolytic cleavage of this compound and acetoacetyl-CoA.[5] Deficiency of T2 leads to a rare autosomal recessive disorder known as β-ketothiolase deficiency, characterized by intermittent ketoacidotic episodes.[3][6] This guide provides an in-depth overview of the function, mechanism, and clinical significance of this compound thiolase, along with detailed experimental protocols for its study.

Function and Metabolic Significance

This compound thiolase is a key player in two vital metabolic pathways:

  • Isoleucine Catabolism: In the final step of the breakdown of the branched-chain amino acid isoleucine, T2 catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[3] This is a crucial step for the complete oxidation of isoleucine for energy production.

  • Ketone Body Metabolism (Ketolysis): During periods of prolonged fasting, starvation, or a high-fat/low-carbohydrate diet, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from fatty acids.[7][8] These ketone bodies are transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, to be used as an alternative energy source.[8] In these tissues, T2 catalyzes the thiolytic cleavage of acetoacetyl-CoA (formed from the activation of acetoacetate) into two molecules of acetyl-CoA, which then enter the citric acid cycle for ATP production.[3][9]

A deficiency in T2 activity leads to the accumulation of this compound and its upstream metabolites, as well as impaired ketone body utilization.[3] This results in the characteristic clinical presentation of β-ketothiolase deficiency, which includes episodes of severe ketoacidosis often triggered by illness, fasting, or high protein intake.[6][10]

Enzymatic Mechanism

The catalytic mechanism of this compound thiolase proceeds via a two-step "ping-pong" kinetic mechanism involving a covalent acetyl-enzyme intermediate. The active site of the enzyme contains key catalytic residues, including two cysteine residues.

The proposed mechanism for the thiolytic cleavage of this compound is as follows:

  • Acylation: A nucleophilic cysteine residue in the active site attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, releasing propionyl-CoA and forming a covalent acetyl-enzyme intermediate.

  • Deacylation: A molecule of coenzyme A (CoA-SH) enters the active site. A second cysteine residue, acting as a general base, deprotonates the thiol group of CoA. The resulting thiolate anion then attacks the acetyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate collapses to release acetyl-CoA and regenerate the free enzyme.

Quantitative Data

Table 1: Kinetic Parameters of Human Mitochondrial this compound Thiolase (T2)
SubstrateKm (μM)Vmax (U/mg)kcat (s-1)Reference
Acetoacetyl-CoA--14.8[11]
This compound---[5]

Data for human T2 is limited in the literature. The provided kcat for acetoacetyl-CoA is for the mitochondrial 3-ketoacyl-CoA thiolase (ACAA2), which shares similarities with T2. The kinetic measurements show that T2 can degrade acetoacetyl-CoA and this compound with similar catalytic efficiencies. For both substrates, the turnover numbers increase approximately 3-fold when the potassium ion concentration is increased from 0 to 40 mM KCl.[5]

Experimental Protocols

Spectrophotometric Assay for this compound Thiolase Activity

This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of acetoacetyl-CoA by T2 in cultured fibroblasts.

Materials:

  • Cultured human fibroblasts

  • Phosphate buffered saline (PBS)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

  • Acetoacetyl-CoA solution (10 mM stock in water)

  • Coenzyme A (CoA) solution (10 mM stock in water)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM stock in ethanol)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured fibroblasts and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and sonicate on ice to lyse the cells.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Set up the reaction mixture in a 1 ml cuvette as follows:

      • Assay Buffer: 950 µL

      • DTNB solution: 10 µL

      • CoA solution: 10 µL

      • Cell lysate (containing 10-50 µg of protein): x µL

      • ddH2O to a final volume of 990 µL

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 10 µL of the acetoacetyl-CoA solution.

    • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH generation, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored compound with an absorbance maximum at 412 nm.

Calculation of Enzyme Activity:

The specific activity of the enzyme is calculated using the Beer-Lambert law:

Specific Activity (U/mg) = (ΔA412/min) / (ε * l * [Protein])

Where:

  • ΔA412/min is the rate of change in absorbance at 412 nm per minute.

  • ε is the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

  • l is the path length of the cuvette (typically 1 cm).

  • [Protein] is the concentration of protein in the assay in mg/mL.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Recombinant Expression and Purification of Human this compound Thiolase

This protocol describes the expression of His-tagged human T2 in E. coli and its purification using nickel-affinity chromatography.

Materials:

  • Human ACAT1 cDNA in a suitable expression vector with an N-terminal His-tag (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth and LB agar (B569324) plates containing the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA agarose (B213101) resin

  • Sonicator

  • Centrifuge

Procedure:

  • Transformation and Expression:

    • Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.

    • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble His-tagged T2 protein.

  • Purification:

    • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

    • Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged protein to bind.

    • Load the lysate-resin slurry onto a chromatography column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged T2 protein with 5-10 column volumes of Elution Buffer.

    • Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Site-Directed Mutagenesis of the ACAT1 Gene

This protocol outlines a general procedure for introducing a point mutation into the ACAT1 gene using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type human ACAT1 gene

  • Two complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design:

    • Design two complementary primers that anneal to the same sequence on opposite strands of the plasmid.

    • The desired mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

    • The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • Plasmid DNA template (5-50 ng)

      • Forward mutagenic primer (125 ng)

      • Reverse mutagenic primer (125 ng)

      • High-fidelity DNA polymerase

      • dNTPs

      • Reaction buffer

    • Perform PCR using the following general cycling conditions (optimize as needed):

      • Initial denaturation: 95°C for 30 seconds

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 1 minute

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation and Selection:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic.

    • Incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by DNA sequencing.

Mandatory Visualizations

Signaling Pathways

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA two_Methyl_three_Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->two_Methyl_three_Hydroxybutyryl_CoA two_Methylacetoacetyl_CoA This compound two_Methyl_three_Hydroxybutyryl_CoA->two_Methylacetoacetyl_CoA T2 This compound Thiolase (T2) two_Methylacetoacetyl_CoA->T2 Propionyl_CoA Propionyl-CoA Acetyl_CoA Acetyl-CoA T2->Propionyl_CoA Thiolytic Cleavage T2->Acetyl_CoA

Caption: Isoleucine Catabolism Pathway.

Ketone_Body_Metabolism cluster_Liver Liver (Ketogenesis) cluster_Extrahepatic Extrahepatic Tissues (Ketolysis) Fatty_Acids Fatty Acids Acetyl_CoA_Liver Acetyl-CoA Fatty_Acids->Acetyl_CoA_Liver β-oxidation Acetoacetyl_CoA_Liver Acetoacetyl-CoA Acetyl_CoA_Liver->Acetoacetyl_CoA_Liver Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA_Liver->HMG_CoA Acetoacetate_Liver Acetoacetate HMG_CoA->Acetoacetate_Liver Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate_Liver->Beta_Hydroxybutyrate Acetoacetate_Blood Acetoacetate Acetoacetate_Liver->Acetoacetate_Blood Transport in Blood Beta_Hydroxybutyrate->Acetoacetate_Blood Transport in Blood Acetoacetyl_CoA_Extra Acetoacetyl-CoA Acetoacetate_Blood->Acetoacetyl_CoA_Extra SCOT T2_Ketolysis This compound Thiolase (T2) Acetoacetyl_CoA_Extra->T2_Ketolysis Acetyl_CoA_Extra 2x Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA_Extra->TCA_Cycle T2_Ketolysis->Acetyl_CoA_Extra Thiolytic Cleavage

Caption: Ketone Body Metabolism.

Experimental Workflows

Enzyme_Activity_Workflow start Start: Cultured Fibroblasts harvest Harvest and Wash Cells start->harvest lyse Cell Lysis (Sonication) harvest->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Supernatant (Lysate) centrifuge->supernatant protein_assay Protein Concentration Assay supernatant->protein_assay setup_reaction Set up Spectrophotometer Reaction protein_assay->setup_reaction add_substrate Initiate Reaction with Acetoacetyl-CoA setup_reaction->add_substrate measure_absorbance Monitor Absorbance at 412 nm add_substrate->measure_absorbance calculate_activity Calculate Specific Activity measure_absorbance->calculate_activity end End: Enzyme Activity Data calculate_activity->end

Caption: Workflow for Enzyme Activity Assay.

Logical Relationships

Catalytic_Mechanism E_Cys_SH Enzyme (E-Cys-SH) E_Cys_S_Acetyl Acetyl-Enzyme Intermediate (E-Cys-S-Acetyl) E_Cys_SH->E_Cys_S_Acetyl Acylation Product2 Acetyl-CoA E_Cys_SH->Product2 Substrate This compound Substrate->E_Cys_S_Acetyl Product1 Propionyl-CoA E_Cys_S_Acetyl->E_Cys_SH Deacylation E_Cys_S_Acetyl->Product1 CoA_SH Coenzyme A (CoA-SH) CoA_SH->E_Cys_SH

Caption: Catalytic Cycle of T2 Thiolase.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the critical metabolic linkage between 2-Methylacetoacetyl-CoA and the production of propionyl-CoA and acetyl-CoA. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the biochemical pathways, enzymatic kinetics, and experimental methodologies central to understanding this metabolic nexus. The guide aims to serve as a foundational resource for investigating related inborn errors of metabolism and for the development of novel therapeutic strategies.

Executive Summary

The catabolism of the branched-chain amino acid isoleucine converges with major energy-producing pathways through the metabolism of this compound. This intermediate is a key substrate for the mitochondrial enzyme this compound thiolase (T2), which catalyzes its cleavage into two vital metabolic building blocks: propionyl-CoA and acetyl-CoA. This guide elucidates the intricate details of this conversion and the subsequent metabolic fates of the products, providing a technical overview for advanced research and therapeutic development.

The Central Pathway: Isoleucine Catabolism to TCA Cycle Intermediates

The breakdown of isoleucine is a multi-step process that occurs within the mitochondria. A critical juncture in this pathway is the thiolytic cleavage of this compound.

The Key Enzymatic Step: this compound Thiolase

The pivotal reaction is catalyzed by mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase. This enzyme facilitates the conversion of this compound into propionyl-CoA and acetyl-CoA[1][2]. This reaction is not only crucial for isoleucine degradation but is also involved in ketone body metabolism[1][2]. A deficiency in this enzyme leads to the inborn error of metabolism known as β-ketothiolase deficiency, characterized by the accumulation of 2-methylacetoacetic acid[2][3][4].

Isoleucine_Catabolism Isoleucine Isoleucine Intermediates Multiple Enzymatic Steps Isoleucine->Intermediates This compound This compound Intermediates->this compound Thiolase This compound Thiolase (T2) This compound->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA

Figure 1: Overview of the final step of Isoleucine catabolism.
The Fate of Propionyl-CoA

Propionyl-CoA, a three-carbon acyl-CoA, enters a dedicated pathway to be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion involves a series of three enzymatic reactions.

  • Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA[5][6][7].

  • Methylmalonyl-CoA Epimerase: This enzyme catalyzes the stereoisomerization of (S)-methylmalonyl-CoA to its (R)-enantiomer, (R)-methylmalonyl-CoA[8][9].

  • Methylmalonyl-CoA Mutase: Utilizing a vitamin B12-derived cofactor (adenosylcobalamin), this mutase rearranges the carbon skeleton of (R)-methylmalonyl-CoA to form succinyl-CoA[10].

Propionyl_CoA_Metabolism Propionyl-CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl-CoA->PCC S_MMCoA (S)-Methylmalonyl-CoA PCC->S_MMCoA MCE Methylmalonyl-CoA Epimerase S_MMCoA->MCE R_MMCoA (R)-Methylmalonyl-CoA MCE->R_MMCoA MCM Methylmalonyl-CoA Mutase R_MMCoA->MCM Succinyl-CoA Succinyl-CoA MCM->Succinyl-CoA TCA TCA Cycle Succinyl-CoA->TCA

Figure 2: The metabolic pathway of Propionyl-CoA to Succinyl-CoA.

Quantitative Data and Enzyme Kinetics

A thorough understanding of the metabolic flux through these pathways requires quantitative data on the kinetics of the involved enzymes. The following tables summarize key kinetic parameters reported in the literature.

EnzymeSubstrateKmVmax/kcatActivators/InhibitorsSource
This compound Thiolase (T2) This compoundSimilar to Acetoacetyl-CoA~3-fold increase with 40 mM K+Activator: K+, Cl-[11][12]
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29 mM--[5]
ATP0.08 mM--[5]
Bicarbonate3.0 mM--[5]
Methylmalonyl-CoA Epimerase (MCE) (S)-Methylmalonyl-CoA79 µM240 s-1Activators: Ni2+, Co2+, Mg2+[13][14]
Methylmalonyl-CoA Mutase (MCM) (R)-Methylmalonyl-CoA-0.2-0.3 U/mg proteinCofactor: Adenosylcobalamin[15]
AdenosylcobalaminMutations can increase Km 40- to 900-foldVmax can be 0.2% to ~100% of wild-type-[16]

Experimental Protocols

Accurate measurement of enzyme activities is crucial for both basic research and clinical diagnostics. This section provides an overview of established methodologies.

Assay for this compound Thiolase (T2) Activity

A coupled spectrophotometric assay is commonly employed to determine T2 activity.

Thiolase_Assay cluster_0 Thiolase Reaction cluster_1 Coupled Reactions cluster_2 Detection This compound This compound Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA This compound->Propionyl-CoA + Acetyl-CoA Thiolase (T2) Acetyl-CoA Acetyl-CoA Propionyl-CoA + Acetyl-CoA->Acetyl-CoA Citrate (B86180) Citrate Acetyl-CoA->Citrate Citrate Synthase (Oxaloacetate) Malate (B86768) Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (NAD+) Oxaloacetate->Citrate NAD+ NAD+ NADH NADH NAD+->NADH Spectrophotometer (340 nm) Spectrophotometer (340 nm) NADH->Spectrophotometer (340 nm) NADH_source->NADH

Figure 3: Workflow for the coupled spectrophotometric thiolase assay.

Principle: The production of acetyl-CoA by T2 is coupled to the citrate synthase reaction. Citrate synthase condenses acetyl-CoA and oxaloacetate to form citrate. Oxaloacetate is generated from malate by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The rate of NADH formation, monitored by the increase in absorbance at 340 nm, is proportional to the thiolase activity[3].

Reaction Mixture:

  • 175 mM Tris-HCl (pH 8.5)

  • 0.12 mM CoA

  • 2.0 mM Dithioerythritol (DTE)

  • 2.6 mM Malate

  • 0.14 mM NAD+

  • 58 nkat Malate Dehydrogenase

  • 18 nkat Citrate Synthase

  • 0.05% (w/v) Bovine Serum Albumin

  • Recombinant or purified T2 enzyme

Procedure:

  • Combine all reagents except the substrate in a cuvette and incubate to establish a baseline reading.

  • Initiate the reaction by adding 20 µM this compound.

  • Monitor the increase in absorbance at 340 nm over time.

Assay for Propionyl-CoA Carboxylase (PCC) Activity

PCC activity can be measured using a radioactive assay or by HPLC.

Radioactive Assay Principle: This method measures the incorporation of radiolabeled bicarbonate ([14C]NaHCO3) into propionyl-CoA to form [14C]methylmalonyl-CoA[17][18].

Procedure Outline:

  • Incubate the enzyme source (e.g., cell lysate) with propionyl-CoA, ATP, and [14C]NaHCO3.

  • Stop the reaction by adding acid, which also removes unincorporated [14C]NaHCO3 as 14CO2.

  • The radioactivity remaining in the acid-stable product (methylmalonyl-CoA) is quantified by scintillation counting.

HPLC-Based Assay Principle: This method directly measures the formation of methylmalonyl-CoA from propionyl-CoA using high-performance liquid chromatography[19].

Procedure Outline:

  • Incubate the enzyme source with propionyl-CoA, ATP, and bicarbonate.

  • Terminate the reaction and deproteinize the sample.

  • Separate and quantify the substrate (propionyl-CoA) and product (methylmalonyl-CoA) using a C18 reverse-phase HPLC column with UV detection.

Assays for Methylmalonyl-CoA Epimerase (MCE) and Mutase (MCM) Activity

The activities of MCE and MCM are often measured using coupled assays with HPLC or UPLC-MS/MS detection.

MCE Coupled Assay Principle: The activity of MCE is determined by coupling its reaction to the MCM reaction. MCE converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by an excess of MCM. The MCE activity is quantified by measuring the disappearance of methylmalonyl-CoA via HPLC[14][20].

MCM Assay Principle: The activity of MCM is measured by monitoring the conversion of (R,S)-methylmalonyl-CoA to succinyl-CoA. The substrate and product are separated and quantified by HPLC or UPLC-MS/MS[21][22][23][24].

UPLC-MS/MS Procedure Outline:

  • Incubate the enzyme source with (R,S)-methylmalonyl-CoA (and adenosylcobalamin for total MCM activity).

  • Stop the reaction and process the sample.

  • Separate succinyl-CoA from methylmalonyl-CoA using ultra-high-performance liquid chromatography and quantify using tandem mass spectrometry.

Conclusion and Future Directions

The metabolic pathway from this compound to propionyl-CoA and acetyl-CoA represents a critical intersection of amino acid catabolism and central energy metabolism. A detailed understanding of the enzymes involved, their kinetics, and the methods to assay their activity is paramount for advancing our knowledge of metabolic regulation and for the diagnosis and treatment of related metabolic disorders. Future research, including metabolic flux analysis and the characterization of enzyme regulation, will further illuminate the complexities of this vital pathway and may unveil novel targets for therapeutic intervention.

References

Unraveling the Genetic Blueprint of 2-Methylacetoacetyl-CoA Thiolase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetyl-CoA thiolase deficiency (MATD), also known as beta-ketothiolase deficiency, is a rare autosomal recessive inborn error of metabolism that impairs the catabolism of the amino acid isoleucine and the utilization of ketone bodies as an energy source.[1][2] This technical guide provides a comprehensive overview of the genetic basis of MATD, focusing on the molecular pathology, diagnostic methodologies, and the functional consequences of mutations in the responsible gene.

The Genetic Core of MATD: The ACAT1 Gene

MATD is caused by mutations in the ACAT1 (acetyl-CoA acetyltransferase 1) gene, located on chromosome 11q22.3.[3][4] This gene encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme, a crucial component in two vital metabolic pathways. The T2 enzyme is a homotetramer and is activated by potassium ions.[5]

Mutations in the ACAT1 gene lead to a reduction or complete loss of T2 enzyme activity, preventing the proper breakdown of isoleucine and ketone bodies.[6] This enzymatic block results in the accumulation of toxic metabolic intermediates, leading to episodes of ketoacidosis, vomiting, dehydration, and lethargy, particularly during periods of illness or fasting.[1][2]

Over 100 pathogenic variants in the ACAT1 gene have been identified, including missense, nonsense, splice-site mutations, and small deletions or insertions.[6][7] While some mutations result in a complete loss of enzyme function, others lead to a partial deficiency with some residual enzyme activity.[7][8] Notably, a strong genotype-phenotype correlation has not been established for MATD.[7]

Quantitative Data on ACAT1 Mutations

The functional impact of ACAT1 mutations varies, leading to different levels of residual T2 enzyme activity. The frequency of specific mutations can also differ across populations.

Table 1: Residual T2 Enzyme Activity for Selected Missense ACAT1 Mutations
Nucleotide ChangeAmino Acid ChangeResidual T2 Activity (%)Reference
c.278A>Gp.Asn93Ser8[9]
c.455G>Cp.Gly152Ala0[7]
c.578T>Gp.Met193Arg0[7]
c.622C>Tp.Arg2080[7]
c.623G>Ap.Arg208Gln0[7]
c.721dupAp.Thr241Asnfs14Not determined[10]
c.928G>Cp.Ala310ProNot determined[10]
c.1012_1015dupp.Ala339fs0[11]
c.1163G>Tp.Gly388ValNot determined[10]
c.473A>Gp.Asn158SerNot determined[12]
c.1124A>GNot specifiedNot specified
c.266G>CNot specifiedNot specified
c.152C>Tp.Pro51LeuNot determined

Note: Residual activity is often determined by in vitro expression studies and may not perfectly correlate with the in vivo phenotype.

Table 2: Frequency of Common ACAT1 Mutations in Specific Populations
MutationPopulationAllele Frequency/CommentsReference
p.Arg208*VietnameseAccounts for 66% of mutant alleles in Vietnamese patients.[7]
c.1006-1G>CVietnameseSecond most common variant in Vietnamese patients.[7]
p.Met193ArgIndianA common mutation in the Indian population.[11]
c.1124A>GChineseRelatively high mutation frequency.
c.266G>CVietnameseHigh frequency.

Affected Metabolic Pathways

The deficiency of the T2 enzyme disrupts the final steps of two crucial metabolic pathways: isoleucine catabolism and ketone body metabolism.

Isoleucine Catabolism Pathway

The T2 enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA in the final step of isoleucine degradation. A deficiency in T2 leads to the accumulation of upstream metabolites.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Methylbutyryl_CoA α-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Methylhydroxybutyryl_CoA 2-methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Methylacetoacetyl_CoA This compound Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA Enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) Methylacetoacetyl_CoA->Enzyme Propionyl_CoA Propionyl-CoA Acetyl_CoA Acetyl-CoA Enzyme->Propionyl_CoA Enzyme->Acetyl_CoA

Isoleucine Catabolism Pathway Disruption in MATD.
Ketone Body Metabolism (Ketolysis)

In extrahepatic tissues, the T2 enzyme is essential for the breakdown of ketone bodies (ketolysis) for energy production. It catalyzes the conversion of acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle.

Ketone_Body_Metabolism Acetoacetate Acetoacetate Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA Enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) Acetoacetyl_CoA->Enzyme Acetyl_CoA Acetyl-CoA (x2) Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Enzyme->Acetyl_CoA

Ketone Body Metabolism (Ketolysis) Impairment in MATD.

Experimental Protocols

Accurate diagnosis of MATD relies on a combination of clinical presentation, biochemical analyses, and molecular genetic testing.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone for the initial diagnosis of MATD. During ketoacidotic episodes, the urine of affected individuals shows a characteristic pattern of elevated organic acids.

Methodology:

  • Sample Collection: A random urine sample is collected in a sterile, preservative-free container and stored frozen until analysis.

  • Sample Preparation:

    • An aliquot of urine, normalized to creatinine (B1669602) concentration, is used.

    • Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.

    • Keto acids are stabilized by oximation with hydroxylamine (B1172632) hydrochloride.

    • The sample is acidified (pH < 2) with HCl.

    • Organic acids are extracted into an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to form volatile trimethylsilyl (B98337) (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The organic acids are separated on a capillary column and identified based on their retention times and mass spectra.

    • Characteristic elevated metabolites in MATD include 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine.

Plasma Acylcarnitine Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This analysis provides further evidence for MATD by detecting the accumulation of specific acylcarnitine species.

Methodology:

  • Sample Collection: A plasma sample is collected in a heparinized or EDTA tube.

  • Sample Preparation:

    • Proteins are precipitated by adding acetonitrile (B52724) containing isotopically labeled internal standards.

    • The sample is centrifuged, and the supernatant is collected.

  • UHPLC-MS/MS Analysis:

    • The supernatant is injected into a UHPLC system coupled to a tandem mass spectrometer.

    • Acylcarnitines are separated by liquid chromatography.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify specific acylcarnitine species.

    • In MATD, an elevation of 2-methyl-3-hydroxybutyrylcarnitine (C5-OH) is a characteristic finding. UHPLC can separate this from its isomer, 3-hydroxyisovalerylcarnitine, which is elevated in other disorders.

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay in Cultured Fibroblasts

Confirmation of MATD is achieved by measuring the T2 enzyme activity in cultured skin fibroblasts.

Methodology:

  • Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured under standard conditions.

  • Cell Lysate Preparation: Confluent fibroblasts are harvested and lysed to release the mitochondrial enzymes.

  • Spectrophotometric Assay:

    • The assay measures the thiolytic cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA.

    • The reaction is monitored by the decrease in absorbance of acetoacetyl-CoA at 303 nm.

    • The assay is performed in the presence and absence of potassium ions (K+), as the mitochondrial T2 enzyme is specifically activated by K+.

    • The K+-stimulated activity is calculated by subtracting the activity in the absence of K+ from the total activity in the presence of K+.

    • A significant reduction in K+-stimulated acetoacetyl-CoA thiolase activity is diagnostic for MATD.

    • Protein concentration of the cell lysate is determined to normalize the enzyme activity.

Diagnostic and Research Workflow

The following diagram illustrates a typical workflow for the investigation of suspected MATD.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of MATD (e.g., Ketoacidotic Episodes) Urine_OA Urinary Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA Plasma_AC Plasma Acylcarnitine Analysis (UHPLC-MS/MS) Clinical_Suspicion->Plasma_AC Biochemical_Diagnosis Presumptive Biochemical Diagnosis Urine_OA->Biochemical_Diagnosis Plasma_AC->Biochemical_Diagnosis Enzyme_Assay T2 Enzyme Assay in Fibroblasts Biochemical_Diagnosis->Enzyme_Assay Molecular_Testing ACAT1 Gene Sequencing Biochemical_Diagnosis->Molecular_Testing Confirmation Confirmed Diagnosis of MATD Enzyme_Assay->Confirmation Molecular_Testing->Confirmation

Diagnostic Workflow for this compound Thiolase Deficiency.

Conclusion

A thorough understanding of the genetic basis of this compound thiolase deficiency is paramount for accurate diagnosis, genetic counseling, and the development of potential therapeutic strategies. The identification of pathogenic mutations in the ACAT1 gene, coupled with detailed biochemical and enzymatic analyses, provides a complete picture of this metabolic disorder. This guide serves as a technical resource for professionals in the field, summarizing the core genetic and experimental aspects of MATD to facilitate further research and drug development efforts aimed at improving the lives of individuals affected by this rare condition.

References

An In-Depth Technical Guide to the Cellular Localization and Regulation of 2-Methylacetoacetyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular localization and intricate regulatory mechanisms governing the metabolism of 2-methylacetoacetyl-CoA. This pivotal intermediate sits (B43327) at the crossroads of isoleucine catabolism and ketone body metabolism, making its metabolic fate a critical determinant of cellular energy homeostasis. This document delves into the subcellular location of the key enzymatic players, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for the investigation of this metabolic nexus. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interplay of factors that regulate this compound metabolism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

This compound is a crucial metabolic intermediate derived from the catabolism of the branched-chain amino acid isoleucine. Its processing is intrinsically linked to the pathways of ketone body synthesis and utilization, placing it at a critical juncture in cellular energy management. The primary enzyme responsible for the metabolism of this compound is mitochondrial acetoacetyl-CoA thiolase (also known as acetyl-CoA acetyltransferase 1, ACAT1, or T2).[1][2] This enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4]

Deficiencies in the metabolism of this compound, typically due to mutations in the ACAT1 gene, lead to the rare autosomal recessive disorder known as β-ketothiolase deficiency.[2][5] This condition is characterized by the accumulation of toxic organic acids, leading to episodes of severe ketoacidosis.[6] A thorough understanding of the cellular localization of the involved enzymes and the regulatory networks that control the flux through this pathway is therefore essential for the development of diagnostic and therapeutic strategies for this and related metabolic disorders.

Cellular Localization of this compound Metabolism

The catabolism of isoleucine, leading to the formation of this compound, and its subsequent cleavage occur primarily within the mitochondrial matrix .[1][2][7] This localization is consistent with the mitochondrial residence of the key enzyme, mitochondrial acetoacetyl-CoA thiolase (ACAT1).[1][2] The mitochondrial localization of this pathway is significant as it directly links the breakdown of this amino acid to the central hub of cellular energy production, the TCA cycle, and the electron transport chain.

Several experimental techniques can be employed to confirm the mitochondrial localization of the enzymes involved in this compound metabolism. These methods are detailed in the Experimental Protocols section of this guide and include:

  • Subcellular Fractionation: This classical biochemical technique separates cellular components based on their size and density, allowing for the isolation of a mitochondrial fraction for subsequent enzymatic assays or western blotting.

  • Immunofluorescence Microscopy: Using antibodies specific to the enzyme of interest, its location within the cell can be visualized and co-localized with known mitochondrial markers.

  • Expression of Tagged Proteins: Genetically engineering cells to express the enzyme with a fluorescent tag (e.g., GFP) allows for direct visualization of its subcellular localization in living cells.

Key Enzymes and Their Kinetic Properties

The central enzyme in the metabolism of this compound is mitochondrial acetoacetyl-CoA thiolase (ACAT1) . This enzyme exhibits broad substrate specificity, acting on both acetoacetyl-CoA in ketone body metabolism and this compound derived from isoleucine catabolism.[1][8]

Quantitative Data on Enzyme Kinetics

While extensive kinetic data for ACAT1 with acetoacetyl-CoA as a substrate is available, specific kinetic parameters for this compound are less commonly reported. However, studies have shown that ACAT1 can degrade both acetoacetyl-CoA and this compound with similar catalytic efficiencies.[8] The activity of ACAT1 is notably activated by potassium ions.[1]

EnzymeSubstrateK_m_V_max_Source
Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)This compoundData not readily availableData not readily available[8]
Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)Acetoacetyl-CoA~50 µMDecreased in ulcerative colitis[9]

Note: The kinetic parameters for enzymes can vary depending on the experimental conditions (pH, temperature, ion concentration). The values presented here are for illustrative purposes. It has been noted that ACAT1 degrades acetoacetyl-CoA and this compound with similar catalytic efficiencies.[8]

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated to meet the cell's energetic demands and to prevent the toxic accumulation of metabolic intermediates. This regulation occurs at multiple levels, including hormonal control of substrate availability and transcriptional regulation of key enzymes.

Hormonal Regulation

The flux through the isoleucine catabolic pathway is influenced by hormones that regulate overall amino acid and energy metabolism.

  • Insulin (B600854): In the fed state, insulin promotes protein synthesis and storage, thereby reducing the catabolism of amino acids, including isoleucine.

  • Glucagon (B607659) and Cortisol: During periods of fasting or stress, glucagon and cortisol stimulate the breakdown of proteins, increasing the availability of amino acids for gluconeogenesis and energy production. This leads to an increased flux through the isoleucine degradation pathway and, consequently, higher levels of this compound.

Transcriptional Regulation by PPARα

The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor and transcription factor that plays a central role in the regulation of lipid and energy metabolism.[10][11] PPARα is activated by fatty acids and their derivatives and upregulates the expression of genes involved in fatty acid oxidation and ketogenesis.[10]

There is evidence to suggest that PPARα also plays a role in regulating amino acid catabolism.[12] While the direct regulation of the ACAT1 gene by PPARα in the specific context of isoleucine catabolism is an area of ongoing research, it is known that OEA binding to PPARα in hepatocytes activates the transcription of PPARα-target genes that control ketogenesis, including ACAT1.[13] This suggests a potential mechanism for the coordinated regulation of both ketone body metabolism and the final steps of isoleucine degradation.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion FattyAcids Fatty Acids PPARa PPARα FattyAcids->PPARa Activation Isoleucine Isoleucine Isoleucine_catabolism Isoleucine Catabolism Isoleucine->Isoleucine_catabolism PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to ACAT1_Gene ACAT1 Gene PPRE->ACAT1_Gene Upregulates Transcription ACAT1_Protein ACAT1 (Mitochondrial Thiolase) ACAT1_Gene->ACAT1_Protein Translation 2_MA_CoA This compound ACAT1_Protein->2_MA_CoA Isoleucine_catabolism->2_MA_CoA Propionyl_CoA Propionyl-CoA 2_MA_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA 2_MA_CoA->Acetyl_CoA ACAT1 TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Transcriptional Regulation of ACAT1 by PPARα.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Isolation of Mitochondria from Liver Tissue

This protocol describes the isolation of mitochondria from fresh liver tissue using differential centrifugation.

Materials:

  • Homogenization buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES-KOH (pH 7.4), 1 mM EGTA, and 0.1% (w/v) BSA (fatty acid-free).

  • Wash buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES-KOH (pH 7.4).

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Excise the liver from a euthanized animal and immediately place it in ice-cold homogenization buffer.

  • Mince the liver into small pieces using scissors.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of homogenization buffer.

  • Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold wash buffer.

  • Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of wash buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

start Start: Liver Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (600 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant (Contains Mitochondria, Cytosol, Microsomes) centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge (8,000 x g, 15 min) supernatant1->centrifuge2 supernatant2 Discard Supernatant (Cytosol, Microsomes) centrifuge2->supernatant2 pellet2 Resuspend Pellet (Crude Mitochondria) in Wash Buffer centrifuge2->pellet2 centrifuge3 Centrifuge (8,000 x g, 15 min) pellet2->centrifuge3 supernatant3 Discard Supernatant centrifuge3->supernatant3 pellet3 Resuspend Pellet (Purified Mitochondria) centrifuge3->pellet3 end End: Isolated Mitochondria pellet3->end

Caption: Workflow for Mitochondrial Isolation.
Continuous Spectrophotometric Assay for this compound Thiolase Activity

This assay measures the CoA-dependent cleavage of this compound by monitoring the decrease in absorbance at 303 nm due to the disappearance of the enolate form of the substrate.

Materials:

  • Assay buffer: 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 2 mM DTT.

  • Coenzyme A (CoA) solution (10 mM in water).

  • This compound (synthesis required, see Note).

  • Spectrophotometer capable of reading at 303 nm.

Note on Substrate Synthesis: this compound is not commercially available and needs to be synthesized. A common method involves the reaction of diketene (B1670635) with methylmalonyl-CoA. Detailed synthesis and purification protocols have been described in the literature.[14]

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of assay buffer

    • 10 µL of 10 mM CoA solution (final concentration 0.1 mM)

    • Isolated mitochondria or purified enzyme solution.

  • Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a stock solution of this compound (to a final concentration in the range of 10-100 µM).

  • Immediately start monitoring the decrease in absorbance at 303 nm over time.

  • The initial linear rate of the reaction is proportional to the enzyme activity.

  • Enzyme activity can be calculated using the molar extinction coefficient of the Mg²⁺-chelated enolate of this compound at 303 nm.

Data Presentation

Table 1: Summary of Key Enzymes in this compound Metabolism
EnzymeGeneSubcellular LocalizationReaction Catalyzed
Mitochondrial Acetoacetyl-CoA Thiolase ACAT1Mitochondrial MatrixThis compound + CoA <=> Propionyl-CoA + Acetyl-CoA
2-Methyl-3-hydroxybutyryl-CoA DehydrogenaseHADH2Mitochondrial Matrix(S)-2-Methyl-3-hydroxybutyryl-CoA + NAD+ <=> this compound + NADH + H+
Enoyl-CoA Hydratase, Short Chain 1ECHS1Mitochondrial MatrixTiglyl-CoA + H₂O <=> (S)-2-Methyl-3-hydroxybutyryl-CoA
Isovaleryl-CoA DehydrogenaseIVDMitochondrial MatrixIsovaleryl-CoA + FAD <=> 3-Methylcrotonyl-CoA + FADH₂
Branched-chain α-keto acid dehydrogenase complexBCKDHA, BCKDHB, DBTMitochondrial Matrixα-keto-β-methylvalerate + CoA + NAD+ <=> α-methylbutyryl-CoA + CO₂ + NADH + H+
Branched-chain amino acid aminotransferaseBCAT1, BCAT2Cytosol, MitochondriaIsoleucine + α-ketoglutarate <=> α-keto-β-methylvalerate + Glutamate

Conclusion

The metabolism of this compound is a critical metabolic pathway localized within the mitochondria, tightly integrated with both amino acid catabolism and cellular energy homeostasis. The key enzyme, mitochondrial acetoacetyl-CoA thiolase (ACAT1), is subject to regulation by hormonal signals and the transcriptional activity of PPARα, highlighting the intricate network that governs its activity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important metabolic pathway. A deeper understanding of the regulation of this compound metabolism will be instrumental in developing novel therapeutic strategies for metabolic disorders such as β-ketothiolase deficiency and may offer insights into broader aspects of cellular energy regulation in health and disease.

References

The Pivotal Role of 2-Methylacetoacetyl-CoA in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetyl-CoA is a critical intermediate in mitochondrial metabolism, positioned at the crossroads of amino acid catabolism and ketone body utilization. Its efficient processing is vital for energy homeostasis, particularly during periods of fasting or metabolic stress. This technical guide provides an in-depth exploration of the role of this compound in mitochondrial function, with a focus on the enzymatic pathways that govern its fate and the clinical implications of their disruption. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core metabolic pathways to facilitate further research and therapeutic development in this area.

Introduction

Mitochondria are the primary sites of cellular energy production, orchestrating a complex network of metabolic pathways. Within this intricate system, the metabolism of branched-chain amino acids (BCAAs) is of fundamental importance. Isoleucine, an essential BCAA, is catabolized through a series of enzymatic steps within the mitochondria, leading to the formation of key intermediates that fuel the tricarboxylic acid (TCA) cycle.[1] One such pivotal intermediate is this compound.[2]

The significance of this compound extends beyond isoleucine degradation; it is also intertwined with ketone body metabolism.[3][4] Ketone bodies serve as a crucial alternative energy source for extrahepatic tissues, including the brain, during periods of glucose scarcity.[5][6] The enzyme responsible for the final step in both isoleucine catabolism and ketone body utilization is mitochondrial acetoacetyl-CoA thiolase (MAT), also known as β-ketothiolase (T2).[7][8] This enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[9][10]

Disruptions in the processing of this compound, primarily due to deficiencies in MAT/T2 activity, lead to a rare autosomal recessive metabolic disorder known as β-ketothiolase deficiency (BKD).[11][12] This condition is characterized by the accumulation of upstream metabolites, leading to episodes of severe ketoacidosis.[3][13] Understanding the precise role of this compound and the function of MAT/T2 is therefore of paramount importance for the diagnosis and management of this and related metabolic disorders.

Metabolic Pathways Involving this compound

This compound is a central molecule in two major mitochondrial metabolic pathways: the catabolism of isoleucine and the utilization of ketone bodies.

Isoleucine Catabolism

The breakdown of isoleucine occurs through a series of enzymatic reactions primarily within the mitochondria of muscle and other extrahepatic tissues.[14] The final step of this pathway involves the cleavage of this compound.

G Isoleucine Catabolism Pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->tiglyl_CoA Acyl-CoA dehydrogenase two_methyl_three_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA tiglyl_CoA->two_methyl_three_hydroxybutyryl_CoA Enoyl-CoA hydratase two_methylacetoacetyl_CoA This compound two_methyl_three_hydroxybutyryl_CoA->two_methylacetoacetyl_CoA 2-Methyl-3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA two_methylacetoacetyl_CoA->Propionyl_CoA Mitochondrial Acetoacetyl-CoA Thiolase (MAT/T2) Acetyl_CoA Acetyl-CoA two_methylacetoacetyl_CoA->Acetyl_CoA Mitochondrial Acetoacetyl-CoA Thiolase (MAT/T2) Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Isoleucine Catabolism Pathway
Ketone Body Metabolism (Ketolysis)

In extrahepatic tissues, ketone bodies are converted back to acetyl-CoA for energy production in a process called ketolysis. While this compound is not directly part of ketolysis, the enzyme that processes it, MAT/T2, is the same enzyme that catalyzes the final step of ketolysis: the cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA.[7] A deficiency in this enzyme, therefore, affects both pathways.

G Ketone Body Utilization (Ketolysis) beta_hydroxybutyrate β-Hydroxybutyrate Acetoacetate Acetoacetate beta_hydroxybutyrate->Acetoacetate β-Hydroxybutyrate dehydrogenase Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA Succinyl-CoA:3-ketoacid CoA transferase (SCOT) Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Mitochondrial Acetoacetyl-CoA Thiolase (MAT/T2) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Ketone Body Utilization (Ketolysis)

Quantitative Data in β-Ketothiolase Deficiency

The deficiency of MAT/T2 leads to the accumulation of specific organic acids and acylcarnitines in bodily fluids, which are crucial for diagnosis.

Table 1: Urinary Organic Acid Concentrations in β-Ketothiolase Deficiency
MetaboliteConditionConcentration (umol/mmol creatinine)Reference
2-Methyl-3-hydroxybutyric acidβ-ketothiolase deficiency (acute crisis)160.2 - 405.7[15]
2-Methyl-3-hydroxybutyric acidβ-ketothiolase deficiency (newborn)441[16]
2-Methyl-3-hydroxybutyric acidKetosis in β-ketothiolase deficiency370.837 - 809.510[17]
2-Methyl-3-hydroxybutyric acidNormal0 - 4[18]
2-Methylacetoacetic acidβ-ketothiolase deficiencyIncreased excretion[19]
2-Methylacetoacetic acidNormal0[19]
Tiglylglycineβ-ketothiolase deficiencyIncreased excretion[12]
Table 2: Acylcarnitine Profile in β-Ketothiolase Deficiency
MetaboliteAbbreviationConditionFindingReference
TiglylcarnitineC5:1β-ketothiolase deficiencyIncreased[12]
2-methyl-3-hydroxybutyrylcarnitineC5-OHβ-ketothiolase deficiencyIncreased[8]
Table 3: Mitochondrial Acetoacetyl-CoA Thiolase (MAT/T2) Enzyme Activity
SubstrateConditionEnzyme Activity (nmol/min/mg of protein)Reference
This compoundβ-ketothiolase deficiency<1[20]
This compoundReference interval23 - 74[20]
Acetoacetyl-CoAUlcerative ColitisVmax = 22.6[21]
Acetoacetyl-CoAControlVmax = 36.14[21]

Experimental Protocols

Accurate diagnosis and research into β-ketothiolase deficiency rely on specific and sensitive laboratory methods.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for diagnosing organic acidurias, including β-ketothiolase deficiency.

Objective: To identify and quantify organic acids in urine.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.[2][22]

Methodology:

  • Sample Preparation:

    • Centrifuge a urine sample to remove sediment.

    • Add an internal standard to a specific volume of urine.

    • Acidify the urine to a pH < 2 with HCl.[22]

    • Saturate the sample with NaCl.[22]

  • Extraction:

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[22][23]

    • Repeat the extraction multiple times to ensure complete recovery of organic acids.[23]

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.[23]

  • Derivatization:

    • To the dried extract, add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[23]

    • Incubate the mixture at a specific temperature (e.g., 60-70°C) for a set time to form trimethylsilyl (B98337) (TMS) derivatives.[24]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the organic acid derivatives based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer fragments the eluted compounds and detects the resulting ions, generating a unique mass spectrum for each compound.

    • Identification is based on the retention time and comparison of the mass spectrum to a library of known compounds.[2]

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

G GC-MS Workflow for Urinary Organic Acid Analysis start Urine Sample add_is Add Internal Standard start->add_is acidify Acidify (pH < 2) add_is->acidify saturate Saturate with NaCl acidify->saturate extract Liquid-Liquid Extraction (Ethyl Acetate) saturate->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatization (e.g., BSTFA) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms

GC-MS Workflow for Urinary Organic Acid Analysis
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This technique is crucial for newborn screening and for confirming diagnoses of disorders of fatty acid and amino acid metabolism.

Objective: To identify and quantify acylcarnitines in blood spots or plasma.

Principle: Acylcarnitines are extracted from the sample and analyzed by MS/MS, which allows for the sensitive and specific detection of a wide range of these compounds.[25][26]

Methodology:

  • Sample Preparation (from Dried Blood Spot):

    • Punch a small disc from the dried blood spot.

    • Place the disc in a well of a microtiter plate.

    • Add an extraction solution containing a mixture of stable-isotope internal standards in a solvent like methanol.

    • Agitate the plate to facilitate extraction.

    • Transfer the supernatant to a new plate.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness.

    • Add butanolic-HCl and incubate to form butyl esters of the acylcarnitines.[25]

    • Evaporate the butanolic-HCl to dryness.

    • Reconstitute the sample in a suitable solvent for injection.

  • MS/MS Analysis:

    • Inject the sample into the tandem mass spectrometer.

    • The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode.

    • The instrument is operated in a precursor ion scan mode, looking for a common fragment ion of acylcarnitines (m/z 85 for butylated carnitine).

    • Alternatively, a multiple reaction monitoring (MRM) mode can be used for higher specificity and sensitivity.

    • Quantification is based on the ratio of the signal from the endogenous acylcarnitine to its corresponding stable-isotope labeled internal standard.[27]

Mitochondrial Acetoacetyl-CoA Thiolase (MAT/T2) Enzyme Assay

This assay directly measures the activity of the deficient enzyme in patient-derived cells, such as fibroblasts.

Objective: To determine the functional activity of MAT/T2.

Principle: The assay measures the rate of cleavage of a substrate (either acetoacetyl-CoA or this compound) by the enzyme in a cell lysate.[20][28] The activity of mitochondrial T2 is distinguished from cytosolic thiolases by its activation in the presence of potassium ions.[21][29]

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture patient and control fibroblasts under standard conditions.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).[20]

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • Prepare two sets of reaction mixtures for each sample: one with KCl and one without (or with NaCl as a substitute).[21]

    • The reaction mixture contains a buffer, CoA, and the cell lysate.

    • Initiate the reaction by adding the substrate (this compound or acetoacetyl-CoA).[20]

  • Detection:

    • Spectrophotometric Method: Monitor the decrease in absorbance of the thioester bond of the substrate at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA).[28]

    • Chromatographic Method: Stop the reaction after a specific time and analyze the formation of the product (e.g., propionyl-CoA) by high-performance liquid chromatography (HPLC).[20]

  • Calculation of Activity:

    • Calculate the rate of substrate consumption or product formation.

    • Express the enzyme activity in units such as nmol/min/mg of protein.

    • Mitochondrial T2 activity is determined by the difference in activity between the reactions with and without potassium ions.[21]

Conclusion

This compound is a linchpin in mitochondrial energy metabolism, connecting the catabolism of the essential amino acid isoleucine with the utilization of ketone bodies. The study of this molecule and its associated enzymatic pathways, particularly the function of mitochondrial acetoacetyl-CoA thiolase, is crucial for understanding normal mitochondrial physiology and the pathophysiology of inherited metabolic disorders like β-ketothiolase deficiency. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance our knowledge in this field and to develop improved diagnostic and therapeutic strategies for patients with these conditions. Further research into the regulation of MAT/T2 and the broader metabolic network in which this compound participates will undoubtedly uncover new insights into cellular energy homeostasis and its role in human health and disease.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylacetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2-methylacetoacetyl-coenzyme A (CoA), a critical intermediate in the metabolic pathway of isoleucine. The synthesis, purification, and characterization of this compound are essential for in vitro assays, particularly for studying enzyme kinetics and metabolic disorders. The described methodology is based on the established procedure by Middleton and Bartlett, offering a reliable route to obtain 2-methylacetoacetyl-CoA for research purposes.[1] This protocol includes chemical synthesis, purification by ion-exchange chromatography, and characterization by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key metabolite in the catabolism of the branched-chain amino acid isoleucine. It is a substrate for mitochondrial acetoacetyl-CoA thiolase (T2), and its accumulation is indicative of metabolic disorders such as this compound thiolase deficiency. The availability of pure this compound is crucial for the development of in vitro assays to study the activity of thiolase and other related enzymes, as well as for screening potential therapeutic agents. This protocol details a robust method for the chemical synthesis and purification of this compound.

Isoleucine Degradation Pathway

The synthesis of this compound is a critical step in understanding the broader context of isoleucine metabolism. Below is a diagram illustrating the degradation pathway of isoleucine, highlighting the position of this compound.

Isoleucine_Degradation Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA two_Methyl_three_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->two_Methyl_three_hydroxybutyryl_CoA two_Methylacetoacetyl_CoA This compound two_Methyl_three_hydroxybutyryl_CoA->two_Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA two_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA two_Methylacetoacetyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Isoleucine degradation pathway leading to this compound.

Synthesis of this compound

This section provides the detailed experimental protocol for the chemical synthesis of this compound.

Materials and Reagents
  • Coenzyme A (free acid)

  • 2-Methyldehydrovalerone (diketene derivative)

  • Potassium bicarbonate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Nitrogen gas

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of Coenzyme A with a suitable acylating agent.

  • Preparation of Coenzyme A Solution: Dissolve 10 mg of Coenzyme A (free acid) in 1.0 ml of ice-cold 0.5 M potassium bicarbonate. This should be done in a small vial or reaction tube.

  • Acylation Reaction: While vortexing the Coenzyme A solution at 0°C (ice bath), add 5 µl of 2-methyldehydrovalerone in 1 µl increments over a period of 5 minutes.

  • Reaction Quenching: After the addition is complete, continue to vortex the reaction mixture for an additional 10 minutes at 0°C.

  • Acidification: To stop the reaction and precipitate any unreacted starting material, acidify the reaction mixture to pH 2.0 by the dropwise addition of 1 M HCl.

  • Extraction: Extract the acidified reaction mixture three times with an equal volume of diethyl ether to remove any unreacted 2-methyldehydrovalerone and other organic impurities. The aqueous phase contains the desired product.

  • Storage: The resulting aqueous solution of this compound can be stored frozen at -20°C.

Experimental Workflow

The following diagram outlines the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up prep_CoA Prepare Coenzyme A Solution (10 mg CoA in 1 ml 0.5 M KHCO3) acylation Acylation Reaction (Add 5 µl 2-methyldehydrovalerone at 0°C) prep_CoA->acylation vortex Vortex for 10 min at 0°C acylation->vortex acidify Acidify to pH 2.0 (with 1 M HCl) vortex->acidify extract Extract with Diethyl Ether (3x) acidify->extract store Store Aqueous Phase at -20°C extract->store

Caption: Workflow for the chemical synthesis of this compound.

Purification Protocol

The crude this compound is purified by ion-exchange chromatography.[1]

Materials and Reagents
  • DEAE-cellulose resin

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Potassium chloride (KCl) solution

  • Crude this compound solution

Purification by Ion-Exchange Chromatography
  • Column Preparation: Pack a small column (e.g., 1 cm x 10 cm) with DEAE-cellulose resin and equilibrate with 10 mM potassium phosphate buffer (pH 7.0).

  • Sample Loading: Adjust the pH of the crude this compound solution to 7.0 and load it onto the equilibrated DEAE-cellulose column.

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound with a linear gradient of 0 to 0.5 M KCl in 10 mM potassium phosphate buffer (pH 7.0).

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing the product.

  • Pooling and Storage: Pool the fractions containing pure this compound, and store at -20°C or -80°C for long-term stability.

Characterization

The purity and identity of the synthesized this compound should be confirmed by TLC and HPLC.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel plates.

  • Mobile Phase: n-butanol/acetic acid/water (5:2:3, v/v/v).

  • Detection: Visualize the spots under UV light (254 nm). The Rf value of this compound should be compared to that of a Coenzyme A standard.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.3).

  • Detection: UV detection at 260 nm.

  • Expected Retention Time: The retention time of this compound will be distinct from that of Coenzyme A and other potential impurities.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis and purification of this compound.

ParameterValueReference
Synthesis Yield ~50-70% (based on initial Coenzyme A)Estimated from similar syntheses
Purity (Post-Purification) >95% (as determined by HPLC)[1]
Molar Extinction Coefficient (at 260 nm, pH 7.0) 16,400 M⁻¹cm⁻¹Standard value for adenine (B156593) moiety
TLC Rf Value Dependent on specific conditions[1]
HPLC Retention Time Dependent on specific column and gradient[1]

Application: In Vitro Thiolase Assay

The synthesized this compound can be used as a substrate to measure the activity of 3-oxothiolase in cell homogenates, such as cultured human fibroblasts.[1]

Assay Principle

The thiolase-catalyzed cleavage of this compound in the presence of Coenzyme A produces propionyl-CoA and acetyl-CoA. The rate of this reaction can be monitored by coupling the production of acetyl-CoA to a subsequent enzymatic reaction that results in a change in absorbance or fluorescence.

Assay Protocol

A detailed protocol for a coupled enzyme assay would be dependent on the specific detection method chosen. A common approach involves coupling the production of a CoA thioester to the reduction of NAD⁺, which can be monitored spectrophotometrically at 340 nm.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound. Following these procedures will enable researchers to produce high-purity this compound suitable for a variety of in vitro assays, facilitating further research into isoleucine metabolism and related enzymatic disorders.

References

Application Notes and Protocols for the Detection and Quantification of 2-Methylacetoacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylacetoacetyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] Its metabolism is crucial for cellular energy homeostasis, and defects in its processing can lead to serious metabolic disorders, such as this compound thiolase deficiency.[3][4] Accurate detection and quantification of this compound are therefore essential for studying isoleucine metabolism, diagnosing related genetic disorders, and for the development of potential therapeutic interventions.

These application notes provide detailed protocols for the primary analytical methods used to detect and quantify this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the synthesis of a this compound standard and an enzymatic assay for the enzyme that metabolizes it, this compound thiolase, are described.

Data Presentation

The intracellular concentration of this compound is generally low and can vary depending on the cell type and metabolic state. While specific quantitative data for this compound is not extensively reported across a wide range of cell lines, the following table provides representative concentrations of other short-chain acyl-CoAs in commonly used cell lines to offer a comparative context.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Succinyl-CoA25.467
HMG-CoA0.971
Crotonoyl-CoA0.032
This compound Data not available

Note: The presented data is for comparative purposes and is derived from studies on various short-chain acyl-CoAs. The concentration of this compound is expected to be in a similar low picomole range.

Experimental Protocols

Synthesis of this compound Standard

A standard of this compound is essential for the accurate quantification in biological samples. The following protocol is based on the chemical synthesis from Coenzyme A and 2-methylacetoacetic acid.

Materials:

  • Coenzyme A (lithium salt)

  • 2-Methylacetoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Pyridine (B92270)

  • Anhydrous ether

  • Dowex 1x8 chloride form resin

  • Lithium chloride

  • Hydrochloric acid

  • Sodium bicarbonate

Protocol:

  • Activation of 2-Methylacetoacetic Acid: Dissolve 2-methylacetoacetic acid in anhydrous pyridine. Add a solution of DCC in anhydrous pyridine dropwise with stirring at room temperature.

  • Coupling with Coenzyme A: To the activated 2-methylacetoacetic acid, add a solution of Coenzyme A (lithium salt) in water. Adjust the pH to 7.5 with sodium bicarbonate and stir the reaction mixture at room temperature for 3-4 hours.

  • Purification by Ion-Exchange Chromatography:

    • Load the reaction mixture onto a Dowex 1x8 (chloride form) column.

    • Wash the column with water to remove unreacted starting materials and byproducts.

    • Elute the this compound with a linear gradient of lithium chloride (0 to 0.5 M) in 0.01 M HCl.

  • Desalting and Lyophilization:

    • Pool the fractions containing this compound, as determined by UV absorbance at 260 nm.

    • Desalt the pooled fractions using a suitable method, such as size-exclusion chromatography or dialysis.

    • Lyophilize the desalted solution to obtain this compound as a white powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound using HPLC and mass spectrometry.

Sample Preparation from Cultured Cells for Acyl-CoA Analysis

This protocol describes the extraction of short-chain acyl-CoAs, including this compound, from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile/Methanol/Water (2:2:1 v/v/v)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Sonicator (optional)

Protocol:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA directly to the plate and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Resuspend the cell pellet or the scraped cell lysate in 1 mL of ice-cold 10% TCA.

    • Alternatively, for a method that is also suitable for LC-MS, use an organic extraction by resuspending the cell pellet in an ice-cold acetonitrile/methanol/water (2:2:1 v/v/v) solution.

    • Incubate on ice for 10-15 minutes. Sonication with short pulses can improve lysis and extraction efficiency.

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[5]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the extracts at -80°C until analysis to prevent degradation of the acyl-CoA thioesters.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound based on its UV absorbance.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 4.6.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2-30% B (linear gradient)

    • 15-20 min: 30% B

    • 20-25 min: 30-2% B (linear gradient)

    • 25-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µL.

Protocol:

  • Standard Curve Preparation: Prepare a series of dilutions of the synthesized this compound standard in mobile phase A to generate a standard curve (e.g., 0.1 to 50 µM).

  • Sample Analysis: Inject the prepared cell extracts and standards onto the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of this compound.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate short-chain acyl-CoAs, for example:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B (linear gradient)

    • 8-9 min: 50-98% B (linear gradient)

    • 9-10 min: 98% B

    • 10-11 min: 98-2% B (linear gradient)

    • 11-15 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 852.2 (calculated for [M+H]+ of this compound).

    • Product Ion (Q3): m/z 345.1 (corresponding to the 2-methylacetoacetyl-pantetheine moiety after neutral loss of 3'-phospho-ADP).

    • Note: These transitions should be optimized by direct infusion of the synthesized standard.

  • Collision Energy: Optimize for the specific instrument and transition.

Protocol:

  • Standard Curve and Internal Standard: Prepare a standard curve of this compound. It is highly recommended to use a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to account for matrix effects and variations in extraction efficiency.

  • Sample Analysis: Inject the prepared cell extracts (spiked with internal standard) and calibration standards onto the LC-MS/MS system.

  • Quantification: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay for this compound Thiolase Activity

This assay measures the activity of the enzyme that cleaves this compound, which can be an indirect indicator of its metabolic flux. The assay is based on the thiolysis of this compound, which releases free Coenzyme A (CoA-SH). The released CoA-SH is then quantified using Ellman's reagent (DTNB).

Materials:

  • Cell or tissue homogenate

  • This compound solution

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, KCl, and MgCl₂.

  • Sample Addition: Add the cell or tissue homogenate to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the this compound solution.

  • Measurement of CoA-SH: Immediately add DTNB to the reaction mixture. The reaction of CoA-SH with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Spectrophotometric Reading: Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH release and thus to the thiolase activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Visualizations

Isoleucine_Metabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA Two_Methylacetoacetyl_CoA This compound alpha_Methyl_beta_hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA Thiolase

Caption: Isoleucine catabolic pathway leading to this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Cell_Culture Cell Culture Harvesting Harvesting & Washing Cell_Culture->Harvesting Extraction Extraction of Acyl-CoAs Harvesting->Extraction Clarification Protein Precipitation & Clarification Extraction->Clarification Supernatant Supernatant Collection Clarification->Supernatant HPLC HPLC-UV Analysis Supernatant->HPLC LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Enzymatic_Assay Enzymatic Assay Supernatant->Enzymatic_Assay Quantification Quantification HPLC->Quantification LC_MSMS->Quantification Enzymatic_Assay->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for this compound analysis.

References

Application Notes and Protocols for Studying 2-Methylacetoacetyl-CoA Metabolism in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylacetoacetyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2][3] The mitochondrial enzyme this compound thiolase (T2), encoded by the ACAT1 gene, catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[3][4] Genetic deficiencies in the ACAT1 gene lead to beta-ketothiolase deficiency (β-KTD), a rare autosomal recessive metabolic disorder.[2][5][6] This condition is characterized by the accumulation of toxic organic acids, leading to episodes of severe ketoacidosis, vomiting, dehydration, and potential neurological damage.[2][3][5]

Studying the metabolism of this compound is crucial for understanding the pathophysiology of β-KTD and for developing potential therapeutic strategies. In vitro cell culture models provide a powerful and controlled system to investigate the molecular mechanisms underlying this disorder, to screen for potential drug candidates, and to evaluate the efficacy of novel therapies.

These application notes provide detailed protocols for utilizing patient-derived fibroblasts and ACAT1-knockout cell lines as models to study this compound metabolism.

Metabolic Pathway

The metabolism of this compound is a critical step in the breakdown of isoleucine. A deficiency in the ACAT1 enzyme disrupts this pathway, leading to the accumulation of upstream metabolites.

Metabolic Pathway of this compound Isoleucine Isoleucine Metabolites Multiple Enzymatic Steps Isoleucine->Metabolites Tiglyl_CoA Tiglyl-CoA Metabolites->Tiglyl_CoA Methylacetoacetyl_CoA This compound Tiglyl_CoA->Methylacetoacetyl_CoA ACAT1 ACAT1 (β-ketothiolase) Methylacetoacetyl_CoA->ACAT1 Accumulation Accumulation of Upstream Metabolites Methylacetoacetyl_CoA->Accumulation Block Deficiency in β-ketothiolase Propionyl_CoA Propionyl-CoA ACAT1->Propionyl_CoA Acetyl_CoA Acetyl-CoA ACAT1->Acetyl_CoA Block->Accumulation TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA Urine Excretion in Urine: - 2-Methyl-3-hydroxybutyrate - 2-Methylacetoacetate - Tiglylglycine Accumulation->Urine Metabolite Analysis Workflow Start Cell Culture (Fibroblasts or HEK293T) Harvest Harvest Cells (e.g., with 80% Methanol) Start->Harvest Extract Metabolite Extraction (e.g., Chloroform/Methanol/Water) Harvest->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing and Metabolite Identification GCMS->Data

References

Application Notes and Protocols for Animal Models of 2-Methylacetoacetyl-CoA Thiolase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetyl-CoA thiolase deficiency, also known as beta-ketothiolase deficiency (BKTD), is a rare autosomal recessive metabolic disorder affecting the catabolism of isoleucine and ketone bodies.[1][2] The deficiency is caused by mutations in the ACAT1 gene, which encodes the mitochondrial enzyme this compound thiolase (T2).[1][3] This enzyme plays a crucial role in the final step of isoleucine breakdown and in the utilization of ketone bodies as an energy source in extrahepatic tissues.[4][5] Consequently, BKTD leads to episodes of severe ketoacidosis, often triggered by periods of fasting, illness, or high protein intake.[2][6] Biochemical hallmarks of the disease include the accumulation and excretion of specific organic acids, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine.[2][7]

Animal models are indispensable tools for investigating the pathophysiology of BKTD and for the preclinical evaluation of novel therapeutic strategies. This document provides detailed application notes and protocols for the use of animal models in BKTD research, with a primary focus on mouse models harboring targeted disruption of the Acat1 gene.

Mouse Models of this compound Thiolase Deficiency

The most relevant animal model for BKTD is the Acat1 knockout mouse. Both global and conditional knockout lines have been generated, primarily for studies related to cholesterol metabolism, as ACAT1 also plays a role in cholesterol esterification.[8][9] However, these models present a valuable opportunity to investigate the aspects of isoleucine and ketone body metabolism that are central to BKTD.

Generation of Acat1 Knockout Mice

Several strategies have been employed to generate Acat1 knockout mice, including targeted disruption using homologous recombination in embryonic stem cells and CRISPR/Cas9-mediated gene editing.[9][10] Commercially available knockout mouse lines can be procured from repositories like The Jackson Laboratory.[10]

Protocol 1: Generation of Acat1 Knockout Mice using CRISPR/Cas9

This protocol provides a general framework for generating Acat1 knockout mice. Specifics may need to be optimized based on the laboratory setup and expertise.

Materials:

  • Cas9 mRNA or protein

  • Single guide RNAs (sgRNAs) targeting a critical exon of the mouse Acat1 gene

  • Fertilized mouse eggs (e.g., from C57BL/6J strain)

  • M2 and M16 media

  • Pseudopregnant female mice

  • DNA extraction reagents

  • PCR reagents and primers flanking the targeted region

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design and Synthesis: Design two or more sgRNAs targeting a functionally critical exon of the Acat1 gene. In vitro transcribe the sgRNAs.

  • Microinjection: Prepare a microinjection mix containing Cas9 mRNA/protein and the synthesized sgRNAs. Microinject the mixture into the cytoplasm or pronuclei of fertilized mouse eggs.

  • Embryo Transfer: Culture the microinjected embryos in M16 medium to the two-cell or blastocyst stage. Transfer the viable embryos into the oviducts of pseudopregnant female mice.

  • Genotyping: After birth, obtain tail biopsies from the pups for genomic DNA extraction. Perform PCR using primers that flank the targeted region of the Acat1 gene.

  • Confirmation of Mutation: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, leading to a loss-of-function allele.

  • Breeding: Establish a colony of heterozygous (Acat1+/-) mice and intercross them to generate homozygous (Acat1-/-) knockout mice.

Logical Workflow for Generating Acat1 Knockout Mice

G cluster_design Design and Synthesis cluster_microinjection Microinjection cluster_breeding Breeding and Colony Management sgRNA_design sgRNA Design sgRNA_synthesis sgRNA Synthesis sgRNA_design->sgRNA_synthesis injection_mix Prepare Injection Mix (Cas9 + sgRNAs) microinjection Microinject Fertilized Eggs injection_mix->microinjection embryo_transfer Embryo Transfer to Pseudopregnant Females microinjection->embryo_transfer birth Birth of Pups embryo_transfer->birth genotyping Genotyping (PCR & Sequencing) birth->genotyping heterozygous Establish Heterozygous Colony genotyping->heterozygous homozygous Generate Homozygous Knockouts heterozygous->homozygous G cluster_isoleucine Isoleucine Catabolism cluster_ketone Ketone Body Metabolism (Extrahepatic) Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate Tiglyl-CoA Tiglyl-CoA alpha-keto-beta-methylvalerate->Tiglyl-CoA This compound This compound Tiglyl-CoA->this compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA ACAT1 Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA ACAT1 Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle Acetoacetate Acetoacetate Acetoacetyl-CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl-CoA 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA->2 Acetyl-CoA ACAT1 2 Acetyl-CoA->TCA Cycle

References

Application Notes and Protocols for Newborn Screening of Isoleucine Metabolism Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and protocols used in newborn screening for the detection of inherited metabolic disorders related to isoleucine catabolism. The information is intended to guide researchers and professionals in understanding and implementing these critical screening procedures.

Introduction to Disorders of Isoleucine Metabolism

Disorders of isoleucine metabolism are a group of inborn errors of metabolism (IEMs) that result from defects in the catabolic pathway of the essential amino acid isoleucine.[1][2] These disorders lead to the accumulation of toxic intermediate metabolites, which can cause severe neurological damage, developmental delay, and even death if not detected and treated early.[3] Newborn screening (NBS) plays a vital role in the early identification of affected infants, allowing for timely intervention and improved clinical outcomes.[1][3]

The primary screening method for these disorders is tandem mass spectrometry (MS/MS) analysis of amino acids and acylcarnitines in dried blood spots (DBS).[4][5][6]

Key Biomarkers and Associated Disorders

The following table summarizes the key acylcarnitine and amino acid biomarkers measured in newborn screening that can indicate a disorder of isoleucine metabolism.

BiomarkerAssociated Disorders
Leucine (B10760876) + Isoleucine (Xle) Maple Syrup Urine Disease (MSUD)[7]
Alloisoleucine Maple Syrup Urine Disease (MSUD) - Pathognomonic marker
Propionylcarnitine (C3) Propionic Acidemia (PA), Methylmalonic Acidemia (MMA), and other organic acidemias[1]
Isovalerylcarnitine (C5) Isovaleric Acidemia (IVA), 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD)[8]
3-Hydroxyisovalerylcarnitine (C5-OH) 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC), Beta-Ketothiolase Deficiency (BKT), 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency (HMG-CoA Lyase Deficiency), Biotinidase Deficiency, Holocarboxylase Synthetase Deficiency[9][10]

Quantitative Data and Cut-off Values

The following tables provide representative cut-off values for the primary biomarkers used in newborn screening for disorders of isoleucine metabolism. It is important to note that these values can vary between different screening programs and laboratories.[11][12]

Table 1: Cut-off Values for Amino Acids (µmol/L)

AnalyteNormal Range (Representative)Abnormal (Screen Positive) Cut-offDisorder(s)
Leucine + Isoleucine< 275 - 316> 400Maple Syrup Urine Disease (MSUD)
AlloisoleucineUndetectable - < 2> 2 - 5Maple Syrup Urine Disease (MSUD)
Valine< 250 - 300ElevatedMaple Syrup Urine Disease (MSUD)

Table 2: Cut-off Values for Acylcarnitines (µmol/L)

AnalyteNormal Range (Representative)Abnormal (Screen Positive) Cut-offDisorder(s)
Propionylcarnitine (C3)< 5.3 - 7.3> 7.0 - 9.7Propionic Acidemia, Methylmalonic Acidemia
Isovalerylcarnitine (C5)< 0.5 - 0.72> 0.7Isovaleric Acidemia, 2-Methylbutyryl-CoA Dehydrogenase Deficiency
3-Hydroxyisovalerylcarnitine (C5-OH)< 0.7 - 1.0> 0.8 - 2.03-MCC Deficiency, Beta-Ketothiolase Deficiency, HMG-CoA Lyase Deficiency, Biotinidase Deficiency, Holocarboxylase Synthetase Deficiency

Experimental Protocols

First-Tier Newborn Screening by Tandem Mass Spectrometry

This protocol describes a general method for the simultaneous analysis of amino acids and acylcarnitines from dried blood spots using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

4.1.1. Materials and Reagents

  • Dried blood spot (DBS) cards

  • DBS puncher (3.2 mm or 1/8 inch)

  • 96-well microtiter plates

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Isotope-labeled internal standards for amino acids and acylcarnitines (e.g., from Cambridge Isotope Laboratories)

  • Butanolic-HCl (for derivatization method)

4.1.2. Sample Preparation (Non-Derivatized Method)

  • Punch a 3.2 mm disc from the DBS into a well of a 96-well plate.[13]

  • Add 100 µL of extraction solution (typically methanol containing the internal standards) to each well.[13]

  • Seal the plate and incubate at 45°C for 45 minutes with shaking.[13]

  • Transfer the supernatant to a new 96-well plate.[13]

  • Evaporate the solvent under a stream of nitrogen at approximately 50°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.02% formic acid).[14]

4.1.3. Sample Preparation (Derivatized Method - Butyl Esters)

  • Follow steps 1-4 of the non-derivatized method.

  • Evaporate the solvent under a stream of nitrogen at approximately 50°C.[14]

  • Add 50 µL of 3N butanolic-HCl to each well.[14]

  • Incubate at 65°C for 20 minutes.[14]

  • Evaporate the butanolic-HCl under a stream of nitrogen.[14]

  • Reconstitute the dried extract in 100 µL of mobile phase.[14]

4.1.4. Tandem Mass Spectrometry Analysis

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Flow Injection Analysis (FIA).

  • Ionization Mode: Positive ESI.

  • Scan Modes:

    • Acylcarnitines: Precursor ion scan of m/z 85.

    • Amino Acids (derivatized): Neutral loss scan of 102 Da.

    • Selected Reaction Monitoring (SRM): For specific quantification of all analytes.[13]

  • Data Analysis: The concentrations of analytes are calculated by comparing the ion intensity of the analyte to its corresponding stable isotope-labeled internal standard.

Second-Tier Testing for Alloisoleucine by LC-MS/MS

This protocol is used to confirm suspected cases of Maple Syrup Urine Disease (MSUD) by specifically quantifying alloisoleucine, which is isobaric with leucine and isoleucine in the first-tier screen.

4.2.1. Materials and Reagents

  • Same as for first-tier screening, with the addition of a suitable LC column (e.g., C18).

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

4.2.2. Sample Preparation

  • Extract the DBS sample as described in the first-tier non-derivatized protocol (Section 4.1.2).

4.2.3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography (LC) system.

  • LC Column: A reverse-phase column (e.g., C18) capable of separating the isobaric amino acids.

  • Gradient Elution: A gradient of mobile phase A and B is used to achieve chromatographic separation.

  • MS/MS Detection: Selected Reaction Monitoring (SRM) is used for the specific detection and quantification of alloisoleucine, leucine, isoleucine, and valine.

  • Data Analysis: The concentration of each amino acid is determined by comparing its peak area to that of its corresponding internal standard.

Visualizations

Isoleucine Catabolism Pathway

Isoleucine_Catabolism cluster_disorders Enzyme Deficiencies and Associated Disorders Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA BCKDH (MSUD) Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA Enoyl-CoA Hydratase alpha_methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA BKT Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA BKT BCAT BCAT: Branched-chain aminotransferase BCKDH BCKDH: Branched-chain α-ketoacid dehydrogenase (Deficiency causes MSUD) MBCD 2-MBCD: 2-Methylbutyryl-CoA dehydrogenase (Deficiency causes 2-MBCD Deficiency) HACD β-HACD: β-hydroxyacyl-CoA dehydrogenase BKT BKT: β-Ketothiolase (Deficiency causes BKT Deficiency)

Caption: Isoleucine catabolism pathway and associated enzyme deficiencies.

Newborn Screening Workflow for Isoleucine Metabolism Disorders

Newborn_Screening_Workflow Start Newborn Heel Prick (24-48 hours) DBS Dried Blood Spot (DBS) Collection Start->DBS Lab Sample Reception at Screening Lab DBS->Lab Tier1 First-Tier Screening (FIA-MS/MS) Lab->Tier1 Results1 Review First-Tier Results Tier1->Results1 Normal Normal Results (Report Negative) Results1->Normal Within Normal Range Abnormal Abnormal Results (Presumptive Positive) Results1->Abnormal Outside Cut-off Tier2 Second-Tier Testing (e.g., LC-MS/MS for alloisoleucine) Abnormal->Tier2 Results2 Review Second-Tier Results Tier2->Results2 FP False Positive (Report Negative) Results2->FP Normal TP True Positive (Refer for Confirmatory Testing) Results2->TP Abnormal Confirm Confirmatory Testing (e.g., Urine organic acids, plasma amino acids, enzyme assay, genetic testing) TP->Confirm Diagnosis Definitive Diagnosis and Clinical Management Confirm->Diagnosis

Caption: Newborn screening workflow for isoleucine metabolism disorders.

Logical Relationship of Biomarkers to Disorders

Biomarker_Disorder_Relationship cluster_biomarkers Primary Biomarkers cluster_disorders Associated Disorders Xle Elevated Leucine + Isoleucine (Xle) MSUD Maple Syrup Urine Disease (MSUD) Xle->MSUD C3 Elevated Propionylcarnitine (C3) PA Propionic Acidemia (PA) C3->PA MMA Methylmalonic Acidemia (MMA) C3->MMA C5 Elevated Isovalerylcarnitine (C5) IVA Isovaleric Acidemia (IVA) C5->IVA MBCD 2-Methylbutyryl-CoA Dehydrogenase Deficiency C5->MBCD C5OH Elevated 3-Hydroxyisovalerylcarnitine (C5-OH) MCCD 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) C5OH->MCCD BKT Beta-Ketothiolase Deficiency (BKT) C5OH->BKT HMG HMG-CoA Lyase Deficiency C5OH->HMG Biotin Biotinidase/Holocarboxylase Synthetase Deficiency C5OH->Biotin

References

Application of CRISPR/Cas9 for studying ACAT1 gene mutations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Acetyl-CoA Acetyltransferase 1 (ACAT1) gene encodes a mitochondrial enzyme crucial for ketone body and isoleucine metabolism.[1] Mutations in ACAT1 are associated with beta-ketothiolase deficiency, an inborn error of metabolism.[2][3] Furthermore, ACAT1 has been implicated in various pathologies, including cancer and cardiovascular diseases, making it a significant target for research and drug development. The CRISPR/Cas9 system offers a powerful tool for precisely engineering mutations in the ACAT1 gene, enabling detailed studies of its function, the consequences of specific mutations, and the development of potential therapeutic interventions.

This document provides detailed protocols and application notes for utilizing CRISPR/Cas9 to study ACAT1 gene mutations in mammalian cell lines. The methodologies cover the entire workflow from single guide RNA (sgRNA) design and vector construction to the validation of gene knockout and the functional assessment of ACAT1 enzyme activity.

Data Presentation

Table 1: Quantitative Analysis of ACAT1 Knockdown Efficiency

This table summarizes the quantitative data on the efficiency of reducing ACAT1 expression using RNA interference as a proxy for what can be expected with CRISPR-mediated knockout.

MethodTarget Cell LineTransfection ReagentDosageReduction in ACAT1 Protein Level (%)Reduction in Cholesteryl Ester Levels (%)Reference
siRNAH4 cells expressing APP751Not Specified1.0 µg42.7 ± 7.614.6 ± 2.9[4]
siRNAH4 cells expressing APP751Not Specified3.0 µg54.4 ± 11.021.6 ± 4.4[4]
shRNAJurkat cellsLentivirusNot Specified~75% (shACAT1-A)Not Reported[5]
shRNAJurkat cellsLentivirusNot Specified~60% (shACAT1-C)Not Reported[5]
Table 2: Effects of ACAT1 Knockout on Cholesterol Metabolism in Macrophages (Mouse Model)

This table presents data from studies on ACAT1 knockout mice, illustrating the functional consequences of ACAT1 loss on cholesterol metabolism.

ParameterWild-Type (ACAT1+/+)ACAT1 Knockout (ACAT1-/-)Percentage ChangeReference
Cholesteryl Ester Mass (µg/mg protein)29.5 ± 0.73.6 ± 2.0-88%[6]
Free Cholesterol Mass (µg/mg protein)25.1 ± 1.624.4 ± 1.7-2.8%[6]
Cellular Cholesterol Efflux (% of total)~12%~9%-25%[6]
Lipoprotein-Derived Cholesterol Efflux (% of total)~25%~33%+32%[6]

Experimental Protocols

sgRNA Design and Vector Construction for ACAT1 Knockout

Objective: To design and clone sgRNAs targeting the human ACAT1 gene into a Cas9 expression vector.

Materials:

  • Web-based sgRNA design tool (e.g., IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool, CHOPCHOP)[5][7]

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar vector[8]

  • Stellar™ Competent Cells or similar

  • Oligonucleotides for sgRNA synthesis

  • T4 DNA ligase and buffer

  • BbsI restriction enzyme

  • Plasmid purification kit

Protocol:

  • sgRNA Design:

    • Obtain the human ACAT1 gene sequence from a database such as NCBI (RefSeq NM_000019.4).

    • Use an online sgRNA design tool to identify potential 20-nucleotide target sequences. Target an early exon to maximize the chance of generating a loss-of-function mutation.[8]

    • Select sgRNAs with high on-target scores and low off-target scores. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for SpCas9).[9]

    • Example sgRNA Target (Human ACAT1 Exon 2): 5'-GTAGAAGATCTGGCCTACAG-3' (Note: This is a hypothetical example and should be validated bioinformatically).

  • Oligonucleotide Synthesis:

    • Order two complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BbsI-digested pX458 vector.

      • Forward oligo: 5'-CACC + 20-nt target sequence - 3'

      • Reverse oligo: 5'-AAAC + reverse complement of 20-nt target sequence - 3'

  • Annealing and Ligation:

    • Anneal the forward and reverse oligos to create a double-stranded insert.

    • Digest the pX458 plasmid with BbsI.

    • Ligate the annealed sgRNA insert into the linearized pX458 vector using T4 DNA ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli cells.

    • Select colonies and purify the plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Cell Culture and Transfection

Objective: To deliver the ACAT1-targeting CRISPR/Cas9 plasmid into a mammalian cell line (e.g., HEK293T).

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • ACAT1-sgRNA-Cas9 plasmid

  • Lipofectamine™ 3000 Transfection Reagent or similar[10]

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Protocol:

  • Cell Seeding:

    • One day before transfection, seed 1.5 x 10^5 - 2.5 x 10^5 HEK293T cells per well in a 6-well plate in antibiotic-free medium.[11]

    • Incubate overnight to reach 40-80% confluency.[12]

  • Transfection:

    • For each well, dilute 2.5 µg of the ACAT1-sgRNA-Cas9 plasmid in 125 µL of Opti-MEM™.

    • In a separate tube, dilute 5-10 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™.

    • Combine the diluted DNA and Lipofectamine™ reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[12]

    • Add the DNA-lipid complex dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[11]

Validation of ACAT1 Knockout

A. Genomic Level - TIDE/ICE Analysis

Objective: To quantify the frequency of insertions and deletions (indels) at the ACAT1 target locus.

Materials:

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target site

  • Sanger sequencing service

  • TIDE (--INVALID-LINK--) or ICE (--INVALID-LINK--) web tool[1][8][13][14]

Protocol:

  • Genomic DNA Extraction:

    • Harvest a population of transfected cells and a control population of untransfected cells.

    • Extract genomic DNA using a commercial kit.

  • PCR Amplification:

    • Design PCR primers to amplify a 500-800 bp region surrounding the sgRNA target site in the ACAT1 gene.

    • Perform PCR on the genomic DNA from both transfected and control cells.

  • Sanger Sequencing:

    • Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.

  • Data Analysis:

    • Upload the Sanger sequencing chromatogram files (.ab1) from both the control and edited samples to the TIDE or ICE web tool.

    • The tool will analyze the sequence traces to quantify the percentage of indels and the overall knockout efficiency.[13][14]

B. Protein Level - Western Blot

Objective: To confirm the absence of ACAT1 protein expression.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-ACAT1 polyclonal antibody (e.g., Proteintech 16215-1-AP, Cell Signaling Technology #44276)[15][16]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • ECL Western blotting detection reagents

Protocol:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ACAT1 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[16]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Probe for a loading control to ensure equal protein loading.

Functional Analysis - ACAT1 Enzymatic Activity Assay (Fluorescence-Based)

Objective: To measure the enzymatic activity of ACAT1 in cell lysates.

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Cell lysis buffer

  • Substrate: Oleoyl-CoA

  • Fluorescent cholesterol analog (e.g., NBD-cholesterol) or a kit that measures Coenzyme A release (e.g., using a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM))[17][18][19]

  • Microplate reader capable of fluorescence detection

Protocol:

  • Cell Lysate Preparation:

    • Prepare cell lysates from both ACAT1 knockout and wild-type cells.

    • Determine the protein concentration of the lysates.

  • Reaction Setup:

    • In a 96-well black microplate, add a defined amount of cell lysate to each well.

    • Initiate the reaction by adding the substrates (Oleoyl-CoA and the fluorescent cholesterol analog, or the components of the CoA release assay).

  • Measurement:

    • Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.[17]

    • The rate of fluorescence increase is proportional to the ACAT1 enzyme activity.

  • Data Analysis:

    • Calculate the specific activity of ACAT1 (e.g., in pmol/min/mg protein) and compare the activity between knockout and wild-type cells.

Visualizations

Signaling Pathways

ACAT1_Signaling_Pathways cluster_cholesterol Cholesterol Metabolism cluster_cancer Cancer Progression LDL LDL LDLR LDL Receptor LDL->LDLR Binding Free_Cholesterol Free Cholesterol LDLR->Free_Cholesterol Endocytosis & Hydrolysis ACAT1_chol ACAT1 Free_Cholesterol->ACAT1_chol Substrate Cholesteryl_Esters Cholesteryl Esters ACAT1_chol->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Storage Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B Inhibition cMyc c-Myc GSK3B->cMyc Inhibition Proliferation Proliferation cMyc->Proliferation Metastasis Metastasis cMyc->Metastasis ACAT1_cancer ACAT1 ACAT1_cancer->AKT Promotes CRISPR_ACAT1_Workflow cluster_design 1. Design & Construction cluster_editing 2. Gene Editing cluster_validation 3. Validation cluster_functional 4. Functional Analysis sgRNA_Design sgRNA Design for ACAT1 Vector_Cloning Vector Construction (e.g., pX458) sgRNA_Design->Vector_Cloning Transfection Transfection Vector_Cloning->Transfection Cell_Culture Cell Culture (e.g., HEK293T) Cell_Culture->Transfection Genomic_DNA_Extraction Genomic DNA Extraction Transfection->Genomic_DNA_Extraction Protein_Extraction Protein Extraction Transfection->Protein_Extraction TIDE_ICE TIDE/ICE Analysis (Indel Frequency) Genomic_DNA_Extraction->TIDE_ICE Western_Blot Western Blot (ACAT1 Protein Level) Protein_Extraction->Western_Blot Enzyme_Activity_Assay ACAT1 Enzymatic Activity Assay Western_Blot->Enzyme_Activity_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cholesterol Esterification) Western_Blot->Phenotypic_Assay Logical_Relationships ACAT1_Gene ACAT1 Gene ACAT1_Mutation ACAT1 Mutation (e.g., via CRISPR/Cas9) ACAT1_Gene->ACAT1_Mutation Targeted by Altered_Protein Altered/Absent ACAT1 Protein ACAT1_Mutation->Altered_Protein Leads to Altered_Function Altered Enzyme Function Altered_Protein->Altered_Function Results in Phenotypic_Change Cellular Phenotype Change (e.g., Altered Cholesterol Metabolism) Altered_Function->Phenotypic_Change Causes Drug_Target Drug Target Validation Altered_Function->Drug_Target Enables Disease_Model Disease Modeling (e.g., Beta-ketothiolase deficiency, Cancer) Phenotypic_Change->Disease_Model Informs

References

Application Notes and Protocols for Stable Isotope Tracing of 2-Methylacetoacetyl-CoA Metabolic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful analytical technique used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways.[1][2] By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track the transformation of these molecules and their constituent atoms. This methodology, coupled with mass spectrometry, provides a dynamic view of cellular metabolism, offering insights that are unattainable with traditional metabolomics approaches that only measure metabolite concentrations.[1][3]

This document provides detailed application notes and protocols for tracing the metabolic flux of 2-Methylacetoacetyl-CoA, a key intermediate in the catabolism of the essential amino acid isoleucine. Understanding the dynamics of this compound metabolism is crucial for studying various physiological and pathological states, including inborn errors of metabolism such as this compound thiolase deficiency, and for the development of therapeutic interventions targeting amino acid metabolism.[4]

Principle of the Method

The core principle of this method is the introduction of a stable isotope-labeled precursor, typically uniformly labeled L-Isoleucine ([U-¹³C₆]-Isoleucine), into a cell culture system. As the cells metabolize the labeled isoleucine, the ¹³C atoms are incorporated into downstream metabolites, including this compound. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to determine the relative contribution of isoleucine to their production and to quantify the rate of metabolic reactions (flux).

Applications

  • Elucidation of Metabolic Pathways: Tracing the flow of labeled carbons from isoleucine can confirm and uncover novel metabolic pathways involving this compound.

  • Metabolic Flux Analysis (MFA): Quantifying the rate of production and consumption of this compound provides a direct measure of pathway activity under different conditions.[5][6]

  • Drug Discovery and Development: Evaluating the effect of drug candidates on isoleucine catabolism and this compound flux can help identify mechanisms of action and potential off-target effects.

  • Disease Modeling: Studying alterations in this compound metabolism in disease models, such as those for inborn errors of metabolism, can provide insights into pathophysiology.

Experimental Workflow

The experimental workflow for tracing this compound metabolic flux involves several key steps, from cell culture and isotope labeling to mass spectrometry analysis and data interpretation.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Cell Seeding & Growth B Switch to Isotope-Labeled Medium ([U-¹³C₆]-Isoleucine) A->B C Time-Course Incubation B->C D Quenching Metabolism C->D E Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F G LC-MS or GC-MS Analysis F->G H Mass Isotopologue Distribution (MID) Analysis G->H I Metabolic Flux Calculation H->I

Figure 1: Experimental workflow for stable isotope tracing of this compound.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cell lines and can be adapted for suspension cultures.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Isoleucine-free base medium

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-L-Isoleucine (≥98% purity)

  • Standard cell culture reagents and consumables

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture cells in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeled Medium: Prepare the isotope-labeled medium by supplementing isoleucine-free base medium with [U-¹³C₆]-L-Isoleucine to the desired final concentration (typically the same as in the standard complete medium). Add dFBS and other necessary supplements.

  • Isotope Labeling: Once cells reach the desired confluency, aspirate the complete growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed isotope-labeled medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope label into downstream metabolites. The optimal time points may need to be determined empirically based on the metabolic rate of the cell line.

Protocol 2: Metabolite Extraction

Materials:

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeled medium and place the culture plate on dry ice to quench metabolic activity.

  • Extraction: Add 1 mL of cold extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation (for polar and non-polar metabolites): For a biphasic extraction, add an equal volume of cold chloroform and a slightly smaller volume of cold water to the methanol lysate. Vortex thoroughly and centrifuge at high speed to separate the phases. The upper aqueous phase contains polar metabolites, including acyl-CoAs, while the lower organic phase contains lipids.

  • Drying: Transfer the aqueous phase to a new tube and dry the samples under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Materials:

  • Dried metabolite extracts

  • Resuspension solvent (e.g., 5% methanol in water with 0.1% formic acid)

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

  • C18 reverse-phase LC column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of cold resuspension solvent.

  • LC Separation: Inject the samples onto the LC system. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) to separate the metabolites.

  • MS Analysis: Operate the mass spectrometer in positive ion mode. Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to detect the different isotopologues of this compound and its related metabolites. Monitor the precursor ions corresponding to the unlabeled (M+0) and labeled (M+n) forms of the target metabolites.

  • Data Analysis: Integrate the peak areas for each isotopologue at each time point. Correct for the natural abundance of ¹³C.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution of Isoleucine Catabolites

MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Isoleucine 0 hr94.05.50.40.10.00.00.0
4 hr2.01.00.51.55.020.070.0
24 hr0.50.20.10.21.08.090.0
2-Methyl-acetoacetyl-CoA 0 hr95.04.50.40.10.0--
4 hr50.010.015.010.015.0--
24 hr10.05.020.025.040.0--
Propionyl-CoA 0 hr97.02.80.20.0---
4 hr60.015.020.05.0---
24 hr20.020.040.020.0---
Acetyl-CoA 0 hr98.01.90.1----
4 hr80.010.010.0----
24 hr50.020.030.0----

Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and time points.

Table 2: Calculated Metabolic Fluxes

Metabolic FluxControl Condition (nmol/10⁶ cells/hr)Treated Condition (nmol/10⁶ cells/hr)Fold Changep-value
Isoleucine Uptake50.2 ± 4.575.8 ± 6.11.51<0.01
Isoleucine to this compound35.1 ± 3.252.5 ± 4.81.49<0.01
This compound to Propionyl-CoA20.5 ± 2.130.1 ± 2.91.47<0.01
This compound to Acetyl-CoA14.6 ± 1.822.4 ± 2.51.53<0.01

Note: Fluxes are calculated using metabolic flux analysis software based on the mass isotopologue distribution data.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of atoms through metabolic pathways.

G Isoleucine [U-¹³C₆]-Isoleucine KMV α-Keto-β-methylvalerate (M+6) Isoleucine->KMV BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu KMV->aKG TiglylCoA Tiglyl-CoA (M+5) KMV->TiglylCoA BCKDH HMBCoA 2-Methyl-3-hydroxybutyryl-CoA (M+5) TiglylCoA->HMBCoA MAACoA This compound (M+4) HMBCoA->MAACoA PropionylCoA Propionyl-CoA (M+3) MAACoA->PropionylCoA AcetylCoA Acetyl-CoA (M+2) MAACoA->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA

Figure 2: Isoleucine catabolic pathway showing the flow of ¹³C atoms.

Concluding Remarks

Stable isotope tracing of this compound provides a robust and quantitative method to study the dynamics of isoleucine catabolism. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers to design and execute experiments that can yield deep insights into cellular metabolism in health and disease. This powerful technique is an invaluable tool for basic research, drug discovery, and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Differential Diagnosis of Infantile Ketoacidosis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for navigating the complexities of differential diagnosis of ketoacidosis in infants.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the differential diagnosis of ketoacidosis in infants?

A1: The primary challenge lies in distinguishing between the relatively common Diabetic Ketoacidosis (DKA) and the rarer, but critical to identify, Inborn Errors of Metabolism (IEMs). In infants and toddlers, the classic history of polyuria and polydipsia seen in DKA may be absent or difficult to ascertain, leading to potential misdiagnosis as more common illnesses like pneumonia, gastroenteritis, or sepsis.[1][2][3] Many IEMs, including organic acidemias and defects in ketolysis, present with a nearly identical biochemical triad (B1167595) of hyperglycemia, ketonemia, and metabolic acidosis, making initial differentiation difficult without specialized metabolic testing.[4]

Q2: An infant presents with ketoacidosis but has normal or only slightly elevated blood glucose. What does this suggest?

A2: Ketoacidosis with normoglycemia or hypoglycemia strongly suggests an underlying IEM rather than DKA.[5] This presentation is a classic sign of disorders affecting ketogenesis (hypoketotic hypoglycemia) or ketolysis (severe ketoacidosis).[6] Specifically, defects in fatty acid oxidation or ketogenesis (like HMG-CoA synthase or lyase deficiencies) can cause hypoketotic hypoglycemia, while defects in ketone body utilization (ketolysis), such as SCOT or T2 deficiency, lead to profound ketoacidosis episodes without the characteristic hyperglycemia of diabetes.[6]

Q3: What is the significance of the anion gap in the initial workup?

A3: The anion gap (AG) is a critical initial parameter to guide the diagnostic pathway. A high anion gap metabolic acidosis indicates the accumulation of unmeasured acids.[7][8] In infantile ketoacidosis, these acids are typically ketone bodies (acetoacetate, β-hydroxybutyrate) and potentially lactate (B86563) or specific organic acids from an IEM.[8][9] Calculating the anion gap helps confirm the nature of the acidosis and directs further, more specific investigations.[7][9] In children, an anion gap greater than 14 mEq/L is considered elevated.[7]

Q4: Can an acylcarnitine profile alone provide a definitive diagnosis?

A4: While extremely powerful, an acylcarnitine profile may not always be definitive on its own and should be interpreted in conjunction with urine organic acid analysis and clinical findings. Acylcarnitine analysis by tandem mass spectrometry (MS/MS) is a primary tool for detecting fatty acid oxidation disorders and organic acidemias.[10][11][12] However, certain conditions, like SCOT deficiency, may show non-specific elevations.[6] Furthermore, metabolic profiles can be altered by physiological stress, diet, and treatment interventions, sometimes requiring repeat testing or enzymatic and molecular confirmation for a definitive diagnosis.[6][10]

Troubleshooting Guides

Issue: Overlapping Biomarkers Between DKA and Organic Acidemias

Some organic acidemias, such as propionic acidemia and methylmalonic acidemia, can present with hyperglycemic ketoacidosis, mimicking DKA.[4]

  • Troubleshooting Steps:

    • Evaluate Ammonia Levels: Hyperammonemia is a common feature of organic acidemias but is not characteristic of DKA.[4]

    • Perform Urine Organic Acid Analysis: This is the key differentiating test. DKA will show high levels of acetoacetate (B1235776) and 3-hydroxybutyrate.[6] Organic acidemias will reveal pathognomonic metabolites, such as methylmalonic acid, propionyl-CoA derivatives (e.g., tiglylglycine), or 3-hydroxy-3-methylglutaric acid.[4][6]

    • Analyze Acylcarnitine Profile: Look for specific acylcarnitine species, such as elevated propionylcarnitine (B99956) (C3), which points towards propionic or methylmalonic acidemia.[13]

Issue: Ambiguous Urine Organic Acid Profile

A urine organic acid profile may sometimes show non-specific dicarboxylic aciduria or only elevated ketones, making diagnosis difficult.

  • Troubleshooting Steps:

    • Review Sample Collection and Handling: Ensure the urine sample was stored frozen (-20°C or lower) and collected in a preservative-free container to prevent metabolite degradation.[14][15] Very dilute urine (creatinine < 1mmol/L) may not yield valid results.[15]

    • Consider the Infant's Clinical State: A sample taken during an acute metabolic crisis is more likely to reveal the diagnostic abnormality. Repeat testing during a subsequent episode of decompensation may be necessary.[14]

    • Look for Subtle Clues: In T2 deficiency, the profile may include 2-methyl-3-hydroxybutyrate (B1258522) and 2-methylacetoacetate.[6] In HMG-CoA lyase deficiency, high levels of 3-hydroxy-3-methylglutaric acid are characteristic.[6] If these are absent, consider defects like SCOT deficiency where the primary abnormality is severe ketosis without other specific markers.[6]

    • Proceed to Further Testing: If the profile remains ambiguous, enzymatic assays in cultured fibroblasts or liver tissue and/or molecular genetic testing are required for definitive diagnosis.[6]

Data Presentation: Differentiating Biomarkers

The following table summarizes key differentiating quantitative data points in the initial investigation of an infant with ketoacidosis. Note that values can overlap and must be interpreted in the full clinical context.

ParameterDiabetic Ketoacidosis (DKA)Organic Acidemia (e.g., MMA, PA)Ketolysis Defect (e.g., SCOT, T2)
Blood Glucose High (>11 mmol/L or >200 mg/dL)Variable; can be low, normal, or high[4]Usually normal or low
Venous pH < 7.3 (Severity: Mild <7.3, Mod <7.2, Severe <7.1)[1][16]Often < 7.2, can be severeOften < 7.2, can be severe[6]
Serum Bicarbonate < 18 mmol/L (Often < 15 mmol/L)Often severely reduced (< 10 mmol/L)Often severely reduced (< 10 mmol/L)
Plasma Ammonia NormalOften elevated (>100-150 µmol/L)Normal
Plasma Lactate Normal to mildly elevatedCan be significantly elevatedNormal
Key Urine Organic Acids Acetoacetate, 3-HydroxybutyratePathognomonic markers (e.g., Methylmalonic acid, Methylcitrate, Tiglylglycine)[6]Acetoacetate, 3-Hydroxybutyrate; may see 2-methyl-3-HB in T2 deficiency[6]
Key Acylcarnitines Elevated Acetylcarnitine (C2)Elevated Propionylcarnitine (C3), C3/C2 ratioGenerally non-specific elevations

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol outlines the standard methodology for identifying and quantifying organic acids from infant urine samples.

  • Sample Preparation & Normalization:

    • Thaw frozen urine sample (minimum 2 mL) at room temperature.[14][15]

    • Determine the urine creatinine (B1669602) concentration. The volume of urine to be extracted is normalized based on the creatinine level (e.g., a volume equivalent to 1 µmol of creatinine).[15]

    • Add an appropriate internal standard (e.g., a stable isotope-labeled compound) to the normalized urine volume.[15]

  • Extraction:

    • Acidify the sample to a pH < 2 using an acid like HCl.[14][17] This converts organic acid salts to their more extractable protonated forms.[17]

    • Saturate the aqueous solution with sodium chloride (NaCl) to increase the polarity of the aqueous phase, which enhances the extraction of organic acids into the organic solvent.[14][17]

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), vortexing thoroughly, and centrifuging to separate the layers.[17][18]

    • Carefully collect the upper organic layer. Repeat the extraction process two more times, pooling the organic extracts.[18]

  • Derivatization:

    • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen.[14]

    • To make the organic acids volatile for gas chromatography, they must be derivatized. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[14][18]

    • Incubate the mixture (e.g., at 60°C for 30 minutes) to allow the formation of trimethylsilyl (B98337) (TMS) derivatives.[14][18]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the compounds based on their volatility and interaction with the column stationary phase using a temperature gradient.[15]

    • The mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio. The resulting fragmentation pattern is used to identify the compound by comparing it to a spectral library.[15][17] The mass spectrometer should be operated in full scan mode, typically scanning from 50 to 550 amu.[15]

Visualizations

Diagnostic Workflow

G start Infant with Acute Encephalopathy, Vomiting, Tachypnea lab_workup Initial Lab Workup: Blood Gas, Glucose, Electrolytes, Ketones (Blood/Urine) start->lab_workup met_acidosis High Anion Gap Metabolic Acidosis with Ketonuria/Ketonemia lab_workup->met_acidosis hyperglycemia Hyperglycemia (Glucose > 11 mmol/L) met_acidosis->hyperglycemia normoglycemia Normoglycemia or Hypoglycemia met_acidosis->normoglycemia dka Probable Diabetic Ketoacidosis (DKA) hyperglycemia->dka Yes check_ammonia Check Plasma Ammonia & Lactate hyperglycemia->check_ammonia No / Ambiguous normoglycemia->check_ammonia iem_workup Tier 2 Metabolic Screen: - Urine Organic Acids (GC-MS) - Plasma Acylcarnitines (MS/MS) dka->iem_workup If features atypical (e.g., high ammonia) ammonia_result Ammonia Level? check_ammonia->ammonia_result normal_ammonia Normal Ammonia ammonia_result->normal_ammonia Normal high_ammonia High Ammonia ammonia_result->high_ammonia High normal_ammonia->iem_workup high_ammonia->iem_workup ketolysis_defect Suspect Ketolysis Defect (e.g., SCOT, T2) iem_workup->ketolysis_defect organic_acidemia Suspect Organic Acidemia (e.g., MMA, PA) iem_workup->organic_acidemia final_dx Definitive Diagnosis: Enzyme Assay & Molecular Testing ketolysis_defect->final_dx organic_acidemia->final_dx

Ketone Body Metabolism Pathway

G Bloodstream Bloodstream (Ketone Transport) Acetoacetate_E Acetoacetate_E Bloodstream->Acetoacetate_E Acetoacetate Acetoacetate Acetoacetate->Bloodstream BHB BHB BHB->Bloodstream

References

Technical Support Center: Analysis of 2-Methylacetoacetyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the inherent instability of 2-Methylacetoacetyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to measure in biological samples?

A1: this compound is a key intermediate in the metabolic pathway of the amino acid isoleucine.[1] Its measurement in biological samples is challenging due to its inherent chemical instability. Like other acyl-CoAs, it is susceptible to both enzymatic and chemical degradation, leading to inaccurate quantification if samples are not handled and processed correctly.

Q2: What are the main factors affecting the stability of this compound?

A2: The stability of this compound, similar to other acyl-CoAs, is primarily affected by:

  • pH: Acyl-CoAs are more stable under slightly acidic to neutral conditions.

  • Temperature: Elevated temperatures accelerate degradation. Therefore, it is crucial to keep samples on ice during processing and store them at -80°C for long-term preservation.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation of acyl-CoAs and should be avoided.[2][3]

Q3: What are the best practices for collecting and storing biological samples for this compound analysis?

A3: To ensure the integrity of this compound in your samples, follow these best practices:

  • Rapid Processing: Process fresh tissue or cells immediately after collection to minimize enzymatic degradation.[4]

  • Flash Freezing: If immediate processing is not possible, flash-freeze samples in liquid nitrogen.[4]

  • Storage: Store samples at -80°C as either dry pellets after extraction or flash-frozen tissue.[2][5] Acyl-CoA thioesters have been shown to be stable in acidic conditions at -80°C for over 6 months.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound signal Sample degradation due to improper handling.Review sample collection, storage, and processing procedures. Ensure samples are kept on ice at all times and avoid freeze-thaw cycles.[2][4]
Incomplete cell lysis or tissue homogenization.Ensure thorough disruption of cells or tissue. For tissues, a glass homogenizer can be effective.[4]
Inefficient extraction.Optimize the extraction solvent and volume. An 80% methanol (B129727) solution is often effective for short-chain acyl-CoAs.[5] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[4]
High variability between replicate samples Inconsistent sample handling and extraction timing.Standardize all steps of the protocol, ensuring each sample is processed for the same duration and under the same conditions.
Presence of interfering substances from the biological matrix.Utilize solid-phase extraction (SPE) to remove interfering compounds.[6] Ensure proper chromatographic separation to minimize ion suppression.[7]
Poor chromatographic peak shape Suboptimal mobile phase composition.For short-chain acyl-CoAs, slightly acidic mobile phases can improve peak shape in reversed-phase chromatography.[8]
Interaction of the phosphate (B84403) group with metal surfaces.Consider a derivatization strategy, such as phosphate methylation, to improve peak shape and reduce analyte loss.[6]

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage and handling conditions. While specific quantitative data for this compound is limited, the following tables provide a summary of stability data for acyl-CoAs in general, which can serve as a valuable guideline.

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C

SolventStability after 24 hours (% remaining)
WaterSignificant degradation observed
50 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0)Moderate stability
50 mM Ammonium Acetate (pH 6.8) Most stable
50% Methanol/WaterLess stable than buffered solutions

Source: Adapted from a study on acyl-CoA stability, which showed that a neutral pH buffered with ammonium acetate provided the best stability for most acyl-CoA compounds.[5]

Table 2: Effect of Freeze-Thaw Cycles on Acetyl-CoA Stability

Number of Freeze-Thaw Cycles% of Acetyl-CoA Remaining
1~100%
2Degradation begins to be observed
584%

Source: Data from a study on the stability of yeast-derived acyl-CoAs, indicating a significant loss after five freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of short-chain acyl-CoAs, including this compound, from adherent or suspension cells for LC-MS/MS analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% Methanol (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 16,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl. Aspirate the wash solution completely. Place the plate on dry ice.

    • Suspension Cells: Transfer cells to a pre-chilled tube and centrifuge at ~200 x g to pellet. Remove the supernatant and wash the pellet twice with ice-cold 0.9% NaCl, centrifuging after each wash. Store the pellet on dry ice.

  • Extraction:

    • Add 1 mL of cold 80% methanol to each sample.

    • For adherent cells, scrape the plate thoroughly. For suspension cells, resuspend the pellet.

    • Transfer the mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the samples for 10 minutes at 4°C.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.[5]

  • Reconstitution: Immediately before analysis, reconstitute the dried extract in a suitable solvent, such as 50 mM ammonium acetate at pH 6.8.[5]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of short-chain acyl-CoAs. Specific parameters may need to be optimized for your instrument.

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[9]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the analytes.

Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • Transitions: The specific precursor and product ions for this compound will need to be determined using a pure standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]

Visualizations

Isoleucine_Metabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA two_Methyl_beta_hydroxybutyryl_CoA 2-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->two_Methyl_beta_hydroxybutyryl_CoA two_Methylacetoacetyl_CoA This compound two_Methyl_beta_hydroxybutyryl_CoA->two_Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA two_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA two_Methylacetoacetyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection 1. Sample Collection (Cells/Tissue) Washing 2. Washing (Ice-cold 0.9% NaCl) Sample_Collection->Washing Extraction 3. Extraction (Cold 80% Methanol) Washing->Extraction Lysis 4. Cell Lysis (Vortexing) Extraction->Lysis Centrifugation 5. Centrifugation (16,000 x g, 4°C) Lysis->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Drying 7. Drying (Nitrogen/Vacuum) Supernatant_Collection->Drying Storage 8. Storage (-80°C) Drying->Storage Reconstitution 9. Reconstitution (Buffered Solution, pH 6.8) Storage->Reconstitution LC_Separation 10. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 11. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 12. Data Analysis MS_Detection->Data_Analysis

References

Improving the sensitivity of 2-Methylacetoacetyl-coa detection in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 2-Methylacetoacetyl-CoA using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantitative analysis of this compound?

A1: The gold standard for quantifying this compound in biological samples is targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method offers high sensitivity and specificity, which is crucial for distinguishing this compound from other structurally similar acyl-CoA species.

Q2: What are the characteristic mass transitions for this compound in MS/MS analysis?

A2: While specific transitions should be optimized for your instrument, acyl-CoAs share a common fragmentation pattern. A characteristic neutral loss of 507 Da from the precursor ion is often used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers.[2][3] Another common product ion is m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[4][5] Therefore, you would typically monitor the transition of the precursor ion of this compound to these product ions.

Q3: Why is the stability of this compound a concern during sample preparation?

A3: Acyl-CoA thioesters, including this compound, are susceptible to hydrolysis in aqueous solutions.[6] Maintaining proper pH and temperature is critical to prevent degradation. It is recommended to work with cold solvents and store samples at 4°C or lower during the analytical sequence.[7][8] For storage, using a buffer such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 can improve stability.[7]

Q4: Can derivatization improve the sensitivity of this compound detection?

A4: Yes, derivatization can significantly enhance sensitivity. A strategy involving phosphate (B84403) methylation has been shown to improve chromatographic peak shape and reduce the loss of acyl-CoAs due to their high affinity for glass and metallic surfaces.[9] This can lead to better signal intensity and more reliable quantification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient Extraction: The analyte may not be effectively extracted from the sample matrix. 2. Analyte Degradation: this compound may have degraded during sample preparation or storage. 3. Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte. 4. Suboptimal MS Parameters: Incorrect precursor/product ion pairs, collision energy, or source parameters.1. Optimize Extraction Solvent: Use cold methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol (B130326) for extraction.[2][7] Ensure the pH of the extraction buffer is controlled, for example, with ammonium acetate.[7] 2. Improve Stability: Keep samples on ice or at 4°C throughout the preparation process. Use a stabilizing buffer like 50 mM ammonium acetate at pH 6.8 for reconstitution and in the autosampler.[7][8] 3. Enhance Chromatographic Separation: Adjust the gradient to better separate this compound from interfering matrix components. Consider using a smaller particle size column for better resolution.[10] Solid-phase extraction (SPE) can also be used for sample cleanup.[9] 4. Optimize MS/MS Method: Infuse a standard of this compound to determine the optimal precursor and product ions and to tune collision energy and other source parameters for maximum signal.[11]
Poor Peak Shape (Tailing or Broadening) 1. Secondary Interactions: The phosphate groups of the CoA moiety can interact with the column or LC system surfaces. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.1. Consider Derivatization: Methylation of the phosphate groups can reduce these interactions and improve peak shape.[9] 2. Adjust Mobile Phase: Ensure the mobile phase contains a suitable buffer, such as ammonium acetate, to maintain a consistent pH.[2][6]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can lead to high background. 2. Column Bleed: The stationary phase of the HPLC column may be degrading and releasing contaminants.1. Use High-Purity Reagents: Always use LC-MS grade solvents and ultrapure additives. 2. Column Washing: Implement a column washing protocol to remove contaminants. Ensure the mobile phase pH is within the stable range for the column to minimize bleed.
Inconsistent Results/Poor Reproducibility 1. Variable Extraction Efficiency: Inconsistent sample handling can lead to variations in recovery. 2. Autosampler Instability: Degradation of the analyte in the autosampler over the course of a long run.1. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound or a close structural analog to correct for variations in extraction and ionization. 2. Control Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run.[7]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
  • Cell Harvesting: Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add pre-chilled (-20°C) extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the mixture to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell extract vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent, such as 50 mM ammonium acetate (pH 6.8), for LC-MS analysis.[7]

Protocol 2: LC-MS/MS Method for this compound Quantification
  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: Develop a suitable gradient to separate this compound from other metabolites. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 0.2-0.4 mL/min).

    • Column Temperature: Maintain the column at a controlled temperature, for example, 32°C.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2][10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (M+H)+ for this compound and monitor its fragmentation to characteristic product ions (e.g., neutral loss of 507 or the m/z 428 fragment).[2][4]

    • Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and desolvation temperature to maximize the signal for this compound.[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells or Tissue) extraction Metabolite Extraction (e.g., Cold Methanol) sample->extraction centrifugation Centrifugation (Protein Precipitation) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution (e.g., 50mM Ammonium Acetate) drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal cause1 Degradation start->cause1 cause2 Ion Suppression start->cause2 cause3 Poor Extraction start->cause3 sol1 Improve Sample Stability (Low Temp, pH Control) cause1->sol1 sol2 Optimize Chromatography (Gradient, Column) cause2->sol2 sol3 Optimize Extraction (Solvent, Method) cause3->sol3

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Optimizing Cell Culture for Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing cell culture conditions when studying metabolic disorders.

Frequently Asked Questions (FAQs)

Q1: My cells are growing slowly and their metabolic rate seems low. What are the potential causes?

A: Slow cell growth and altered metabolism can stem from several factors. Common culprits include suboptimal media composition, high passage number, or inappropriate atmospheric conditions. Ensure your media contains adequate concentrations of key nutrients like glucose and glutamine.[1][2][3][4] It's also crucial to use cells within a low passage number range, as high-passage cells can exhibit altered growth rates and metabolic phenotypes.[5][6] Additionally, verify that your incubator's CO2 levels are correct and consider if the oxygen concentration is appropriate for your specific cell type and experimental goals.

Q2: I'm observing significant variability in my experimental results between different batches of serum. How can I mitigate this?

A: Serum is a complex biological mixture, and batch-to-batch variability is a common issue that can significantly impact experimental outcomes.[7][8][9][10] To minimize this, it is recommended to purchase a large single lot of serum after testing a sample to ensure it supports your experimental needs.[7] Store this lot frozen and use it for the entire duration of a study. If you must switch to a new batch, it's crucial to perform a new set of validation experiments to ensure consistency.[7] A gradual adaptation of the cells to the new serum can also be beneficial.[7]

Q3: What are "physioxia" and "hypoxia," and why are they important for studying metabolic disorders?

A: Standard cell culture incubators maintain an atmospheric oxygen level of about 18-21%, which is significantly higher than the oxygen levels found in most tissues in the body.[11][12][13][14][15] "Physioxia" refers to the physiological oxygen levels found in specific tissues, which typically range from 3% to 10% O₂.[12] "Hypoxia" is a condition where oxygen levels are even lower, generally below 4% O₂, and is often associated with pathological states like tumors.[11] Culturing cells in a more physiologically relevant oxygen environment can lead to more accurate in vivo-like metabolic phenotypes, which is critical for studying metabolic disorders.[12][14]

Q4: My adherent cells are not attaching properly to the culture vessel. What could be the issue?

A: Poor cell attachment can be caused by several factors. Over-trypsinization during passaging can damage cell surface proteins required for adhesion. The type of culture vessel may also be inappropriate; some surfaces are designed for suspension cultures and will not support adherent cells. Lastly, some cell lines require specific coatings like poly-L-lysine or collagen to facilitate attachment.

Q5: When performing a glucose uptake assay, my known inhibitor is not working. What should I do?

A: This is a common issue that can be perplexing. First, perform a dose-response curve to determine the optimal concentration of your inhibitor for your specific cell line, as this can vary significantly. Ensure the inhibitor is properly stored and that you are preparing fresh dilutions for each experiment. It's also possible that the glucose transporter targeted by your inhibitor is not the primary transporter in your cell line; you can verify the expression of the target transporter using methods like Western blotting or qPCR.

Troubleshooting Guides

Troubleshooting Inconsistent Seahorse XF Assay Results

If you are experiencing high variability or unexpected results from your Seahorse XF metabolic flux assays, consider the following troubleshooting steps:

  • Check Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a single-cell suspension before seeding and allow the plate to rest at room temperature for an hour before placing it in the incubator to promote even cell distribution.

  • Optimize Seeding Density: The optimal cell number per well varies by cell type and must be determined empirically. A cell density that is too low will result in a weak signal, while a density that is too high can lead to nutrient depletion and cell stress.

  • Verify Compound Concentrations: Prepare fresh dilutions of your inhibitors (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A) for each experiment. Perform a titration of FCCP to determine the optimal concentration that induces maximal respiration for your specific cell type.

  • Ensure Proper pH of Assay Medium: The Seahorse XF assay is sensitive to pH changes. Prepare the assay medium on the day of the experiment and ensure it is warmed to 37°C and has the correct pH before use.

  • Inspect for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and metabolism. To mitigate this, avoid using the outermost wells for experimental samples.

Data Presentation

Table 1: Recommended Seeding Densities for Seahorse XF96 Assays

Cell TypeSeeding Density (cells/well)
Adherent Mammalian Cells (General)5,000 - 40,000[16][17][18]
iPSC-derived Neurons100,000[19]
Bone Marrow-Derived Macrophages~20,000[20]

Note: Optimal seeding density should be empirically determined for each cell line.

Table 2: Oxygen Levels for In Vitro Culture

ConditionOxygen Concentration (%)Partial Pressure (mmHg)Physiological Relevance
Standard "Normoxia"18-21%[11][12][15]138 - 160[11]Hyperoxic compared to most tissues
Physioxia3-10%[12]30 - 70[11]Mimics physiological tissue oxygen levels
Hypoxia≤ 4%[11]≤ 30[11]Models pathological states (e.g., tumors)

Table 3: Common Media Components and Typical Concentrations

ComponentTypical Concentration RangeNotes
D-Glucose5.5 mM - 25 mMHigh glucose (25 mM) is often used to model hyperglycemia.[2]
L-Glutamine1 mM - 4 mMEssential for many cancer cell lines.[2][4][21]
Fetal Bovine Serum (FBS)5% - 20%Source of growth factors, but also high variability.[9]
Sodium Pyruvate1 mMOften added as an additional energy source.[19]

Experimental Protocols

Protocol 1: 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This protocol measures the uptake of the glucose analog 2-DG, which is taken up by glucose transporters and phosphorylated, trapping it inside the cell.

  • Cell Seeding: Seed 20,000-50,000 adherent cells per well in a 24-well plate and allow them to attach overnight.[22]

  • Starvation: The following day, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free, low-glucose medium for 1-2 hours.

  • Stimulation: Treat the cells with your compound of interest (e.g., insulin) or vehicle control in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 20 minutes to activate glucose transport.[23]

  • 2-DG Uptake: Add 10 µL of 10 mM 2-DG to each well and incubate for 20 minutes.[23]

  • Lysis: Remove the 2-DG solution and wash the cells three times with ice-cold PBS to stop the uptake. Lyse the cells by adding an appropriate lysis buffer.

  • Detection: The amount of intracellular 2-DG-6-phosphate is then determined using a colorimetric or fluorescent assay kit according to the manufacturer's instructions.[24][25]

Protocol 2: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring oxygen consumption rates (OCR).

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[16][17][18][20][26]

  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[20]

  • Assay Medium Preparation: On the day of the assay, prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.[19]

  • Cell Plate Preparation: Remove the growth medium from the cells, wash once with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.[20]

  • Compound Loading: During the incubation, load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A, all diluted in the assay medium.[19][27]

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer, then replace the utility plate with the cell plate to begin the assay. The instrument will measure basal OCR before sequentially injecting the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[19][27]

Protocol 3: Oil Red O Staining for Lipid Accumulation

This method is used to visualize neutral lipid droplets in cultured cells, such as adipocytes.

  • Fixation: Gently wash the cells with PBS, then fix them with 10% formalin for 30-60 minutes at room temperature.[28][29]

  • Preparation of Oil Red O Working Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol (B130326). To make the working solution, mix 3 parts of the stock solution with 2 parts of deionized water, let it stand for 10 minutes, and then filter it.[29][30][31]

  • Staining: Remove the formalin and wash the cells with water. Add 60% isopropanol for 5 minutes, then remove it. Add the filtered Oil Red O working solution to cover the cell monolayer and incubate for 15-20 minutes.[29][30][32]

  • Washing: Remove the staining solution and wash the cells multiple times with water until the excess stain is gone.

  • Counterstaining (Optional): You can stain the nuclei with hematoxylin (B73222) for 1 minute for better visualization.[28][29]

  • Imaging: Keep the cells in water or PBS and visualize under a microscope. Lipid droplets will appear as red spheres.[30]

Visualizations

Troubleshooting_Workflow cluster_pre_assay Pre-Assay Checks cluster_assay_setup Assay Setup cluster_execution Assay Execution start Inconsistent Metabolic Assay Results passage Is Passage Number < 15-20? start->passage serum Is Serum from a Single, Tested Lot? passage->serum Yes reassess Re-evaluate Protocol and Experimental Design passage->reassess No media Is Media Freshly Prepared with Correct Components? serum->media Yes serum->reassess No seeding Was Seeding Density Optimized and Uniform? media->seeding Yes media->reassess No oxygen Are O2/CO2 Levels Appropriate? seeding->oxygen Yes seeding->reassess No controls Are Positive/Negative Controls Included? oxygen->controls Yes oxygen->reassess No reagents Are Reagents/Inhibitors Fresh and Correctly Concentrated? controls->reagents Yes controls->reassess No incubation Were Incubation Times and Temperatures Consistent? reagents->incubation Yes reagents->reassess No readout Is the Plate Reader/Microscope Calibrated? incubation->readout Yes incubation->reassess No resolve Consistent Results readout->resolve Yes readout->reassess No

A logical workflow for troubleshooting inconsistent metabolic assay results.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis Gluconeogenesis Inhibition Akt->Gluconeogenesis

Simplified Insulin Signaling Pathway leading to metabolic regulation.

AMPK_Signaling_Pathway AMP_ADP High AMP/ADP Ratio (Low Energy) AMPK AMPK AMP_ADP->AMPK Activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Activates Anabolism Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolism Inhibits

Overview of the AMPK Signaling Pathway as a cellular energy sensor.

References

Troubleshooting enzyme kinetic assays for beta-ketothiolase.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-ketothiolase enzyme kinetic assays.

Troubleshooting Guides

Enzyme kinetic assays for beta-ketothiolase can be complex. Below are common problems encountered during these experiments, along with their potential causes and solutions.

Problem 1: No or Very Low Enzyme Activity

Possible Causes:

  • Inactive Enzyme: The enzyme may have denatured due to improper storage, handling, or multiple freeze-thaw cycles. Destabilized enzyme mutants can also exhibit lower activity.[1][2]

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for beta-ketothiolase activity.[3][4][5]

  • Substrate Degradation: The substrate, acetoacetyl-CoA, is known to be unstable.[6]

  • Missing Essential Cofactors: The assay may be missing required cofactors, such as Mg2+ ions, or the concentration of Coenzyme A (CoA) may be suboptimal.

  • Presence of Inhibitors: The enzyme preparation or one of the assay reagents may be contaminated with an inhibitor. For example, N-ethylmaleimide is known to inhibit beta-ketothiolase.[7] Sodium azide, a common preservative, can inhibit peroxidase activity in coupled assays.

Solutions:

  • Verify Enzyme Activity: Use a new vial of enzyme or a fresh preparation. If using a recombinant enzyme, verify its expression and purification.[8][9]

  • Optimize Assay Conditions:

    • pH: The optimal pH for the thiolysis reaction is typically around 8.5, while the condensation reaction optimum is around 7.5.[10] For some thermostable beta-ketothiolases, the optimal pH is around 8.0 for both directions.[7][11]

    • Temperature: While many assays are performed at room temperature or 37°C, some thermostable beta-ketothiolases show optimal activity at higher temperatures, such as 65°C.[7][11]

  • Prepare Fresh Substrate: Prepare acetoacetyl-CoA solutions fresh before each experiment and keep them on ice.

  • Check Reagent Composition: Ensure all necessary components are present in the correct concentrations.

  • Identify Potential Inhibitors: Run control experiments to test for the presence of inhibitors in your assay components.

Problem 2: High Background Signal

Possible Causes:

  • Substrate Instability: Spontaneous breakdown of acetoacetyl-CoA can lead to a high background signal.

  • Contaminated Reagents: One or more of the assay components may be contaminated, leading to a non-enzymatic reaction that produces a signal.[12]

  • Non-specific Binding (in plate-based assays): The enzyme or other reagents may bind non-specifically to the microplate wells.[13]

  • Insufficient Washing (in plate-based assays): Residual unbound reagents can contribute to a high background.[13]

Solutions:

  • Run a "No Enzyme" Control: This will help determine the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental values.

  • Use High-Purity Reagents: Ensure all buffers, substrates, and other reagents are of high quality.

  • Optimize Blocking and Washing Steps (for plate-based assays): Increase the blocking incubation time or change the blocking agent. Ensure thorough washing between steps.[13]

Problem 3: Non-Linear Reaction Progress Curves

Possible Causes:

  • Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the reaction may inhibit the enzyme.

  • Enzyme Instability: The enzyme may lose activity over the course of the assay.[14]

  • Substrate Inhibition: High concentrations of acetoacetyl-CoA or CoA can inhibit the enzyme.[7]

  • Lag Phase: A lag in the initial phase of the reaction could be due to a slow conformational change in the enzyme or the displacement of a tightly bound ligand.[14]

  • Coupling Enzyme is Rate-Limiting (in coupled assays): The activity of the second enzyme may not be sufficient to keep up with the production of the intermediate from the primary enzyme (beta-ketothiolase).[15]

Solutions:

  • Use Initial Rates: Calculate the reaction velocity from the initial linear portion of the progress curve.[16]

  • Optimize Enzyme and Substrate Concentrations: Use a lower enzyme concentration or vary the substrate concentration to find the optimal range.

  • Check for Product Inhibition: Add the product of the reaction to the assay at the beginning and see if it affects the initial rate.

  • Verify Coupling Enzyme Activity: In a coupled assay, ensure that the coupling enzyme is in excess so that it is not the rate-limiting step.[15] You can test this by increasing the concentration of the coupling enzyme and observing if the reaction rate increases.

  • Progress Curve Analysis: For more complex kinetics, use specialized software to fit the entire progress curve to a suitable kinetic model.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the best way to measure beta-ketothiolase activity?

A1: A common method is a continuous spectrophotometric assay.[19] For the thiolysis reaction (acetoacetyl-CoA cleavage), the decrease in absorbance of the acetoacetyl-CoA thioester bond can be monitored at around 303-310 nm. For the condensation reaction (acetyl-CoA to acetoacetyl-CoA), a coupled enzyme assay is often used.[9]

Q2: My acetoacetyl-CoA solution is not stable. What can I do?

A2: Acetoacetyl-CoA is prone to hydrolysis. It is best to purchase high-quality substrate and prepare solutions fresh for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When in use, keep the solution on ice. Some studies suggest that a slightly basic pH (around 8.0) and a temperature of 30°C may improve stability during the assay compared to more acidic or higher temperature conditions.[6]

Q3: What are typical kinetic parameters for beta-ketothiolase?

A3: Kinetic parameters can vary depending on the source of the enzyme and the assay conditions. For beta-ketothiolase from Zoogloea ramigera, the apparent Km for acetoacetyl-CoA is 10 µM and for CoA is 8.5 µM in the thiolysis reaction. In the condensation reaction, the apparent Km for acetyl-CoA is 0.33 mM.[10] For a thermostable beta-ketothiolase from Thermus thermophilus, the Km for acetyl-CoA was 0.25 mM, and for CoA and acetoacetyl-CoA were 11 µM and 25 µM, respectively.[7]

Q4: How do I set up a coupled enzyme assay for the condensation reaction?

A4: A common coupled assay for the condensation reaction involves monitoring the consumption of NADH. The acetoacetyl-CoA produced by beta-ketothiolase is reduced by β-hydroxyacyl-CoA dehydrogenase, which uses NADH as a cofactor. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[9][20] It is crucial to ensure the coupling enzyme (β-hydroxyacyl-CoA dehydrogenase) is not rate-limiting.

Q5: My results are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility in enzyme assays can stem from several factors:

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Even a one-degree change can significantly alter the reaction rate.[3] Use a temperature-controlled spectrophotometer.

  • Pipetting Errors: Inaccurate pipetting of the enzyme or substrates will lead to variability. Use calibrated pipettes and ensure proper technique.

  • Reagent Instability: As mentioned, the instability of acetoacetyl-CoA is a major factor. Inconsistent preparation of this and other reagents can lead to variable results.

  • "Edge Effect" in Microplates: In 96-well plates, wells on the edge can experience more evaporation, leading to changes in reagent concentrations.[3]

Data Presentation

Table 1: Reported Kinetic Parameters for Beta-Ketothiolase

Enzyme SourceReaction DirectionSubstrateApparent KmReference
Zoogloea ramigeraThiolysisAcetoacetyl-CoA10 µM[10]
Coenzyme A8.5 µM[10]
CondensationAcetyl-CoA0.33 mM[10]
Thermus thermophilusThiolysisAcetoacetyl-CoA25 µM[7]
Coenzyme A11 µM[7]
CondensationAcetyl-CoA0.25 mM[7]

Table 2: Recommended Assay Conditions

ParameterRecommended Range/ValueNotes
pH7.5 - 8.5Optimal pH depends on the reaction direction.[10]
Temperature25°C - 37°C (or higher for thermostable enzymes)Maintain a constant temperature.[3][7]
Wavelength (Thiolysis)303 - 310 nmMonitoring the disappearance of acetoacetyl-CoA.
Wavelength (Coupled Assay)340 nmMonitoring the oxidation of NADH.[20]
Acetoacetyl-CoAVaries (start with concentrations around the Km)Prepare fresh and keep on ice.[6]
Coenzyme AVaries (start with concentrations around the Km)
Acetyl-CoAVaries (start with concentrations around the Km)

Experimental Protocols

Protocol 1: Spectrophotometric Assay for the Thiolysis Reaction

This protocol is for measuring the cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA.

Materials:

  • Purified beta-ketothiolase

  • Acetoacetyl-CoA

  • Coenzyme A

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 303-310 nm with temperature control

Procedure:

  • Prepare fresh solutions of acetoacetyl-CoA and Coenzyme A in the assay buffer and keep them on ice.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction might contain:

    • 800 µL Assay Buffer

    • 100 µL Acetoacetyl-CoA solution (to a final concentration around its Km)

    • 50 µL Coenzyme A solution (to a final concentration around its Km)

  • Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 50 µL) of a suitable dilution of the beta-ketothiolase enzyme solution. Mix quickly by inverting the cuvette.

  • Immediately start monitoring the decrease in absorbance at 303-310 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Protocol 2: Coupled Spectrophotometric Assay for the Condensation Reaction

This protocol measures the formation of acetoacetyl-CoA from two molecules of acetyl-CoA.

Materials:

  • Purified beta-ketothiolase

  • Acetyl-CoA

  • Coenzyme A

  • NADH

  • β-hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

  • Prepare fresh solutions of acetyl-CoA, CoA, and NADH in the assay buffer and keep them on ice.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction might contain:

    • 800 µL Assay Buffer

    • 50 µL Acetyl-CoA solution (to a final concentration around its Km)

    • 50 µL NADH solution

    • An excess of β-hydroxyacyl-CoA dehydrogenase

  • Equilibrate the cuvette in the spectrophotometer at the desired temperature for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 100 µL) of the beta-ketothiolase enzyme solution. Mix quickly.

  • Immediately start monitoring the decrease in absorbance at 340 nm as NADH is consumed.

  • Calculate the initial reaction rate from the linear portion of the progress curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagents mix_reagents Mix Assay Components in Cuvette prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Dilutions add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fresh Substrate (on ice) prep_substrate->mix_reagents equilibrate Equilibrate to Temperature mix_reagents->equilibrate equilibrate->add_enzyme monitor_abs Monitor Absorbance Change add_enzyme->monitor_abs plot_data Plot Absorbance vs. Time monitor_abs->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate analyze_kinetics Determine Kinetic Parameters calc_rate->analyze_kinetics

Caption: Workflow for a beta-ketothiolase kinetic assay.

troubleshooting_flowchart cluster_no_activity No/Low Activity cluster_high_bg High Background cluster_nonlinear Non-linear Kinetics start Assay Problem Encountered q_enzyme Is the enzyme active? start->q_enzyme q_no_enzyme High signal in 'no enzyme' control? start->q_no_enzyme q_initial_rate Is the initial phase linear? start->q_initial_rate s_enzyme Use new enzyme/Verify prep q_enzyme->s_enzyme No q_conditions Are assay conditions optimal? q_enzyme->q_conditions Yes s_conditions Optimize pH, temp, etc. q_conditions->s_conditions No q_substrate Is the substrate fresh? q_conditions->q_substrate Yes s_substrate Prepare fresh substrate q_substrate->s_substrate No s_no_enzyme Substrate instability or reagent contamination q_no_enzyme->s_no_enzyme Yes q_plate Using a microplate? q_no_enzyme->q_plate No s_plate Improve blocking/washing q_plate->s_plate Yes s_initial_rate Use initial rate for calculations q_initial_rate->s_initial_rate Yes q_inhibition Substrate/Product inhibition? q_initial_rate->q_inhibition No s_inhibition Vary substrate/product conc. q_inhibition->s_inhibition Yes q_coupled Is it a coupled assay? q_inhibition->q_coupled No s_coupled Ensure coupling enzyme is in excess q_coupled->s_coupled Yes

References

Technical Support Center: Interpretation of Urinary Organic Acid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting urinary organic acid (UOA) profiles.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from sample collection to data analysis.

Pre-analytical Errors and Sample Integrity

Question: My results show unexpected variations between samples from the same patient collected at different times. What could be the cause?

Answer: Inconsistent pre-analytical handling of urine samples is a major source of variability. To ensure sample integrity, it is crucial to adhere to a standardized collection and storage protocol.

Troubleshooting Steps:

  • Standardize Collection: Always use first-morning void urine samples collected mid-stream into a sterile container. This minimizes diurnal variations and contamination.

  • Immediate Processing/Storage: Process urine samples as soon as possible. If immediate analysis is not possible, freeze the sample at -20°C or lower to prevent degradation of organic acids and inhibit bacterial growth.[1] Avoid repeated freeze-thaw cycles.

  • Proper Labeling: Ensure each sample is clearly and accurately labeled with the patient identifier, date, and time of collection to prevent mix-ups.

  • Review Collection Instructions: Provide clear and concise instructions to the individuals collecting the samples to minimize errors.

Question: I am observing a high number of artifactual peaks in my chromatogram. What are the likely sources?

Answer: Artifactual peaks can originate from various sources, including sample contamination, improper storage, and issues with sample preparation reagents.

Troubleshooting Steps:

  • Check for Contamination: Urine samples grossly contaminated with stool will be rejected. Ensure proper collection techniques to avoid such contamination.[1]

  • Evaluate Storage Conditions: Improper storage at room temperature can lead to bacterial growth, which can alter the organic acid profile, producing artifactual peaks. Always freeze samples if not analyzed immediately.

  • Reagent Quality: Use high-purity solvents and reagents for extraction and derivatization. Contaminated reagents can introduce extraneous peaks. It is recommended to use high purity chromatography grade solvents for analysis.[2]

  • Derivatization Artifacts: The derivatization process itself can sometimes produce artifacts. Ensure that the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and the reaction is carried out under controlled temperature and time conditions.[3] Inconsistencies in this process can lead to multiple peaks for the same compound.[3]

Analytical (GC-MS) Issues

Question: I am experiencing peak tailing for some of my analytes. How can I resolve this?

Answer: Peak tailing in gas chromatography can be caused by several factors, including issues with the column, injector, or the chemical nature of the analytes themselves.

Troubleshooting Steps:

  • Column Maintenance: Active sites on the column can cause tailing of polar compounds like organic acids. Trim the front end of the column (a few centimeters) to remove accumulated non-volatile residues. If tailing persists, the column may need to be replaced.

  • Injector Maintenance: A contaminated injector liner can be a source of peak tailing. Regularly replace the liner and septum.

  • Optimize Injection Parameters: Ensure the injection port temperature is appropriate for the analytes. Too low a temperature can cause incomplete volatilization and peak tailing.

  • Derivatization Efficiency: Incomplete derivatization can leave polar functional groups exposed, leading to interactions with the column and peak tailing. Ensure the derivatization protocol is followed precisely.

Question: I am observing "ghost peaks" in my blank runs. What is the source and how do I eliminate them?

Answer: Ghost peaks are peaks that appear in blank runs and are typically due to contamination in the GC-MS system or carryover from a previous injection.

Troubleshooting Steps:

  • Identify the Source:

    • Injector Carryover: Inject a blank solvent immediately after a high-concentration sample. If the ghost peaks appear, it is likely carryover.

    • System Contamination: If ghost peaks appear in blanks even without a preceding sample injection, the contamination may be in the carrier gas line, syringe, or the injector itself.

  • Clean the System:

    • Bake-out the Column and Injector: Increase the temperature of the column and injector (within their specified limits) for an extended period to purge contaminants.

    • Clean the Syringe: Thoroughly rinse the syringe with a clean solvent.

    • Replace Consumables: Replace the septum and liner.

    • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functional.[4]

Frequently Asked Questions (FAQs)

General Interpretation

Q1: What are the most common pitfalls to avoid when interpreting a UOA profile?

A1: The most common pitfalls include:

  • Overlooking Pre-analytical Variables: Failing to consider the impact of diet, medications, nutritional supplements, and sample handling can lead to misinterpretation.

  • Ignoring Clinical Context: Interpreting the profile in isolation without considering the patient's clinical history, symptoms, and other laboratory findings can be misleading.

  • Misinterpreting Bacterial Metabolites: Elevated levels of certain organic acids may be due to gut dysbiosis rather than an inborn error of metabolism.[5][6]

  • Not Considering Age-Related Variations: Normal ranges for many organic acids vary significantly with age.[7][8][9][10] It is crucial to use age-appropriate reference intervals.

Q2: How significant is the influence of diet on UOA profiles?

A2: Diet has a substantial impact on the urinary organic acid profile. Certain foods can significantly alter the levels of specific organic acids, potentially leading to false-positive results for certain metabolic disorders. For example, a high intake of fruits and certain vegetables can increase levels of citric acid cycle intermediates.[1][11] It is advisable for individuals to avoid certain foods and beverages for at least 48 hours before urine collection.[11]

Q3: Can medications interfere with UOA testing?

A3: Yes, numerous medications can interfere with UOA analysis, either by directly affecting metabolic pathways or by producing metabolites that co-elute with or are structurally similar to endogenous organic acids. For example, valproic acid treatment is known to cause a pattern of dicarboxylic aciduria. It is essential to have a complete list of the patient's medications to aid in accurate interpretation.

Q4: What is the role of gut microbiota in UOA profiles?

A4: The gut microbiome metabolizes dietary components and host compounds, producing a variety of organic acids that can be absorbed and excreted in the urine. An overgrowth of certain bacteria or yeast (e.g., Candida) can lead to significantly elevated levels of specific organic acids, such as D-arabinitol, which is a marker for Candida overgrowth.[2][12][13][14][15] Elevated levels of compounds like p-hydroxyphenylacetic acid can be indicative of bacterial overgrowth.[16]

Specific Analytes

Q5: My results show elevated levels of Krebs cycle intermediates (e.g., citrate, succinate). What does this indicate?

A5: Elevated Krebs cycle intermediates can have several interpretations. While they can be associated with mitochondrial dysfunction, they are also highly influenced by diet (e.g., high fruit intake can increase citrate).[11][16] Additionally, certain bacterial overgrowths can contribute to elevated levels of some of these acids. A comprehensive evaluation, including clinical symptoms and other biomarkers, is necessary for an accurate interpretation.

Q6: What is the significance of elevated urinary D-arabinitol?

A6: Elevated urinary D-arabinitol is a recognized marker for the overgrowth of Candida species.[2][12][13][14][15] The D-arabinitol to L-arabinitol ratio can also be a useful indicator. It is important to note that while urinary arabinose has also been suggested as a marker, recent evidence indicates that arabinitol is a more reliable indicator of yeast overgrowth.[12]

Data Presentation

Table 1: Influence of Selected Dietary Factors on Urinary Organic Acids
Dietary FactorAffected Organic Acid(s)Observed Effect
High Protein DietIncreased acid loadMay decrease urinary citrate[11]
Citrus Fruits (e.g., lemons, oranges)Citric AcidIncreased urinary excretion[1][11][16]
CranberriesAcidic UrineCreates a more acidic urinary environment[1][17]
Grapes and WineTartaric AcidIncreased urinary excretion[11]
BeetsRed-colored urineCan alter urine color, which is a physical parameter sometimes noted during urinalysis[1]
Table 2: Common Drug Interferences in Urinary Organic Acid Analysis
Drug/Drug ClassAffected Organic Acid(s)Potential Interference
Valproic AcidDicarboxylic acids (e.g., adipic, suberic)Mimics the pattern of some fatty acid oxidation disorders.
Metronidazole2-Hydroxyisobutyric acidCan cause significant elevations.
Certain AntibioticsGut microbiota-derived organic acidsCan alter the gut flora, leading to changes in the excretion of bacterial metabolites.[15]
AcetaminophenPyroglutamic acidOverdose can lead to elevated levels due to glutathione (B108866) depletion.[18]
Table 3: Pediatric Reference Ranges for Selected Urinary Organic Acids (µmol/mmol Creatinine)
Organic Acid1 day - 45 days45 days - 1 year3 - 6 years6 - 12 years
Lactic Acid25-25020-20015-15010-100
Pyruvic Acid5-504-403-302-25
3-Hydroxybutyric Acid< 100< 80< 60< 50
Adipic Acid2-201-15< 10< 8
Suberic Acid2-201-15< 10< 8
Ethylmalonic Acid< 15< 10< 8< 5
Methylmalonic Acid< 5< 4< 3< 2

Note: These are example ranges and may vary between laboratories. Always refer to the reference ranges provided by the testing laboratory. Data is illustrative and compiled from general knowledge in the field.[7][8][9][10]

Experimental Protocols

Detailed Methodology for Urinary Organic Acid Analysis by GC-MS

This protocol outlines the key steps for the analysis of organic acids in urine using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation

  • Urine Collection: Collect a first-morning, mid-stream urine sample in a sterile, preservative-free container.

  • Creatinine (B1669602) Measurement: Determine the creatinine concentration of the urine sample to normalize the organic acid values.

  • Sample Aliquoting: Based on the creatinine concentration, aliquot a standardized volume of urine for extraction.

2. Extraction

  • Acidification: Acidify the urine sample to a pH of less than 2 with hydrochloric acid (HCl).[19]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid) to each sample to correct for extraction efficiency and analytical variability.

  • Liquid-Liquid Extraction: Perform a sequential liquid-liquid extraction using organic solvents such as ethyl acetate (B1210297) and diethyl ether.[3]

  • Drying: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.[3]

3. Derivatization

  • Purpose: To increase the volatility and thermal stability of the organic acids for GC analysis.

  • Reagents: Use a silylating agent, most commonly N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine.[19]

  • Procedure: Reconstitute the dried extract in the derivatization reagent and heat at a controlled temperature (e.g., 75°C) for a specific time (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[19]

4. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Separation: Separate the derivatized organic acids on a capillary column with a suitable stationary phase. A temperature gradient program is used to elute the compounds based on their boiling points and interaction with the column.

  • Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.

  • Quantification: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard and a calibration curve.

Mandatory Visualization

Diagram 1: Experimental Workflow for UOA Analysis

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase start Sample Collection (First-morning void) storage Storage (Freeze at -20°C) start->storage creatinine Creatinine Measurement storage->creatinine aliquot Sample Aliquoting creatinine->aliquot extraction Extraction (Acidification, LLE) aliquot->extraction derivatization Derivatization (TMS esters) extraction->derivatization gcms GC-MS Analysis (Separation & Detection) derivatization->gcms data_processing Data Processing (Peak Integration) gcms->data_processing identification Compound Identification (Spectral Library) data_processing->identification quantification Quantification (Normalization to Creatinine) identification->quantification interpretation Interpretation & Reporting quantification->interpretation

Caption: Workflow for urinary organic acid analysis from sample collection to interpretation.

Diagram 2: Pitfalls in UOA Profile Interpretation

interpretation_pitfalls cluster_sources Potential Sources of Variation cluster_errors Experimental Errors diet Dietary Intake (e.g., fruits, high protein) UOA_Profile Urinary Organic Acid Profile diet->UOA_Profile drugs Medications (e.g., valproate, antibiotics) drugs->UOA_Profile supplements Nutritional Supplements supplements->UOA_Profile gut_dysbiosis Gut Dysbiosis (Bacterial/Yeast Overgrowth) gut_dysbiosis->UOA_Profile collection_error Improper Sample Collection collection_error->UOA_Profile storage_error Incorrect Storage storage_error->UOA_Profile analytical_error Analytical Issues (e.g., poor chromatography) analytical_error->UOA_Profile Misinterpretation Misinterpretation of Results (False Positives/Negatives) UOA_Profile->Misinterpretation Leads to

Caption: Factors leading to potential pitfalls in the interpretation of UOA profiles.

References

Technical Support Center: Managing Metabolic Decompensation in Patients with Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with patient models or clinical data related to inborn errors of metabolism, such as organic acidemias (e.g., Methylmalonic Aciduria - MMA) and aminoacidopathies (e.g., Maple Syrup Urine Disease - MSUD).

Frequently Asked Questions (FAQs)

Q1: What is metabolic decompensation in the context of inborn errors of metabolism?

A1: Metabolic decompensation, or a metabolic crisis, is a life-threatening condition that occurs in individuals with certain inborn errors of metabolism. It is characterized by a rapid and severe deterioration of metabolic control.[1] During a crisis, the body's inability to properly process specific proteins, fats, or carbohydrates leads to an accumulation of toxic substances, such as ammonia (B1221849) and organic acids, and cellular energy deficits.[2] This toxic buildup can result in encephalopathy, metabolic acidosis, and, if not treated promptly, permanent disability or death.[2]

Q2: What are the common triggers for a metabolic crisis in susceptible patients?

A2: Metabolic crises are typically precipitated by events that induce a catabolic state, where the body breaks down its own tissues for energy. Common triggers include:

  • Intercurrent illnesses: Even mild viral infections can lead to decompensation.[3]

  • Fasting or poor oral intake: Vomiting, diarrhea, or refusal to eat reduces the necessary caloric intake to prevent catabolism.[3][4]

  • High protein intake: Ingesting more protein than the metabolic pathway can handle.

  • Physical or emotional stress: Surgery, injury, or significant stress can increase metabolic demands.[3]

  • Dehydration: This can exacerbate the effects of toxic metabolites.[4]

Q3: What are the most reliable immediate indicators of an impending metabolic crisis?

A3: While specific symptoms vary, the most frequent early sign of an impending crisis is vomiting, which occurs in up to 90% of episodes.[3][5] Other clinical signs include food refusal, lethargy, and altered consciousness.[3][5] For rapid biochemical assessment, the most reliable parameters are those indicating metabolic acidosis (decreased pH, pCO₂, standard bicarbonate, and base excess) and elevated ammonia levels.[5] These markers are critical for making the decision to start emergency treatment.[5]

Q4: What are the primary therapeutic goals during the emergency management of a metabolic crisis?

A4: The immediate goals are to stop the production of toxic metabolites and to facilitate their removal from the body. This is achieved through four main principles:

  • Reverse Catabolism: Provide high-energy calories, primarily through intravenous (IV) dextrose, to promote anabolism and stop the breakdown of endogenous protein and fat.[2][6]

  • Restrict Toxic Substrate: Immediately cease all dietary protein intake.[6][7]

  • Provide Detoxification: Administer specific agents that help remove toxic metabolites, such as L-carnitine for organic acidemias or sodium benzoate (B1203000) and sodium phenylbutyrate for hyperammonemia.[2][6]

  • Supportive Care: Correct dehydration, electrolyte imbalances, and metabolic acidosis.[3][7][8]

Q5: What experimental or clinical monitoring strategies are crucial for managing these patients long-term?

A5: Long-term management focuses on preventing crises through a combination of dietary management, regular monitoring, and prompt intervention during illness. Key strategies include:

  • Biochemical Monitoring: Regular measurement of plasma amino acids, urine organic acids, and acylcarnitine profiles to ensure metabolic stability.

  • Sick-Day Protocols: Providing patients and their caregivers with a clear "sick-day" plan to implement at the first sign of illness.[8] This typically involves stopping protein intake, increasing carbohydrate intake, and having a low threshold to seek medical attention.

  • Remote Monitoring: For some patients, remote physiological or therapeutic monitoring can help track key health data and alert clinical teams to early signs of distress.[9]

Troubleshooting Guides

Guide 1: Initial Assessment of a Suspected Metabolic Crisis

This guide outlines the critical decision-making steps when a patient with a known or suspected inborn error of metabolism presents with acute illness.

Step 1: Clinical Evaluation

  • Assess for key symptoms: Vomiting, lethargy, poor feeding, altered mental status, or respiratory distress.[3][5]

  • Obtain a history of recent illness, changes in diet, or other potential triggers.[5]

Step 2: Immediate Biochemical Testing

  • Perform point-of-care glucose test to rule out hypoglycemia.

  • Obtain statutory bloodwork for immediate analysis (results should be available within 30-60 minutes).[10] This includes:

    • Blood Gas (venous or arterial) to assess pH, pCO₂, bicarbonate, and base excess.

    • Plasma Ammonia.

    • Serum Electrolytes and Lactate.

    • Urine for ketones.

Step 3: Parallel Diagnostic Workup

  • Simultaneously send samples for specialized metabolic tests, which will guide specific therapy but are not required to begin emergency treatment.[10] These include:

    • Plasma Amino Acids.

    • Urine Organic Acids.

    • Plasma Acylcarnitine Profile.

Step 4: Initiate Emergency Treatment

  • Do not wait for specialized test results. If clinical suspicion is high and initial labs show metabolic acidosis or hyperammonemia, initiate emergency treatment immediately.[5]

  • Follow the Emergency Management Protocol (Guide 2).

Data Presentation

Table 1: Key Biochemical Parameters for Identifying Metabolic Decompensation

ParameterTypical Finding in DecompensationSignificanceReference
Blood pH < 7.35Indicates metabolic acidosis[5]
Bicarbonate (HCO₃⁻) DecreasedIndicates a primary metabolic acidosis[5]
Base Excess Negative (e.g., < -5)Confirms metabolic acidosis[5]
Plasma Ammonia Elevated (>100-150 µmol/L)Indicates hyperammonemia, a neurotoxin[5][10]
Blood Glucose Variable (can be low, normal, or high)Hypoglycemia can be a feature[1][10]
Urine Ketones Present (often 2+ to 4+)Indicates a state of catabolism[8][10]
Plasma Lactate Often elevatedCan indicate mitochondrial dysfunction[10]
Anion Gap ElevatedSuggests accumulation of unmeasured anions (organic acids)[2]

Table 2: General Emergency Intravenous Fluid Protocol

ComponentConcentration / RatePurposeReference
Dextrose 10% (D10)To provide calories and reverse catabolism[7][8]
Fluid Rate 1.5 to 2 times maintenance rateTo correct dehydration and promote toxin excretion[8]
Electrolytes Sodium, Potassium, ChlorideAdded to maintain electrolyte balance (Potassium added only after confirming renal function)[1]
Sodium Bicarbonate As needed for severe acidosis (pH < 7.1)To correct severe metabolic acidosis[7]

Experimental Protocols

Protocol 1: Rapid Assessment of Blood Gas and Ammonia

Objective: To quickly assess the acid-base status and ammonia levels to confirm or rule out an acute metabolic crisis.

Methodology:

  • Sample Collection: Collect a heparinized blood sample. A venous sample is often sufficient for assessing pH and pCO₂ in this context, though an arterial sample is the gold standard. For ammonia, collect a free-flowing venous sample into a pre-chilled EDTA (purple top) tube.

  • Sample Handling (Critical for Ammonia): The ammonia sample must be placed on ice immediately and transported to the laboratory for analysis within 15-20 minutes. Any delay or warming of the sample can lead to falsely elevated results.

  • Analysis:

    • Blood Gas: Analyze the sample immediately using a point-of-care or laboratory blood gas analyzer. Key readouts are pH, pCO₂, HCO₃⁻, and base excess.

    • Ammonia: The sample is centrifuged at a low temperature, and the plasma is analyzed using an enzymatic or colorimetric assay.

  • Interpretation: Compare results to age-appropriate reference ranges and the values in Table 1. A low pH, low bicarbonate, and high ammonia are highly indicative of a metabolic crisis.[5]

Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Objective: To identify and quantify acylcarnitine species in plasma or dried blood spots to aid in the specific diagnosis of an organic acidemia or fatty acid oxidation disorder.

Methodology:

  • Sample Preparation:

    • A dried blood spot or plasma sample is obtained.

    • A solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to the sample.

    • The carnitine esters are derivatized (e.g., butylation) to improve their ionization efficiency.

    • The sample is then dried and reconstituted in a solvent suitable for injection into the mass spectrometer.

  • Analysis by MS/MS:

    • The prepared sample is introduced into the tandem mass spectrometer, typically via flow injection analysis.

    • The instrument is set to scan for specific precursor ions of butyl-esterified acylcarnitines.

    • These precursor ions are fragmented, and the instrument detects a common product ion (m/z 85), confirming the presence of an acylcarnitine.

  • Data Interpretation:

    • The concentrations of individual acylcarnitine species are calculated by comparing the ion intensity of the endogenous analyte to its corresponding labeled internal standard.

    • The resulting profile (e.g., elevated propionylcarnitine (B99956) [C3] in MMA) provides a "fingerprint" that is characteristic of a specific metabolic disorder.

Mandatory Visualizations

cluster_0 Initial Assessment Workflow start Patient with Known/Suspected IEM Presents with Acute Illness (Vomiting, Lethargy) clinical_eval Step 1: Rapid Clinical Evaluation & History Taking start->clinical_eval immediate_labs Step 2: STAT Lab Tests (Blood Gas, Ammonia, Glucose, Ketones) clinical_eval->immediate_labs parallel_labs Step 3: Parallel Diagnostic Labs (Acylcarnitines, Amino/Organic Acids) clinical_eval->parallel_labs Run in Parallel decision Results Suggest Crisis? (Acidosis / High Ammonia) immediate_labs->decision treat Step 4: INITIATE EMERGENCY TREATMENT (IV Fluids, D10, Stop Protein) decision->treat Yes no_crisis Manage Intercurrent Illness; Observe Closely decision->no_crisis No monitor Admit and Monitor; Await Specialized Lab Results treat->monitor cluster_1 Pathophysiology of Metabolic Decompensation enzyme_block Inborn Error of Metabolism (Enzyme Deficiency) toxin_accum Accumulation of Toxic Metabolites (e.g., Organic Acids, Ammonia) enzyme_block->toxin_accum Blocks Pathway catabolism Catabolic Trigger (Illness, Fasting) protein_breakdown Increased Breakdown of Endogenous Protein & Fat catabolism->protein_breakdown precursor_pool Increased Pool of Metabolic Precursors (e.g., Amino Acids) protein_breakdown->precursor_pool precursor_pool->toxin_accum Overwhelms Defective Pathway clinical_symptoms Clinical Manifestations: - Metabolic Acidosis - Hyperammonemia - Encephalopathy toxin_accum->clinical_symptoms emergency_tx Emergency Treatment Goal: Reverse Catabolism & Promote Anabolism (IV Dextrose) emergency_tx->catabolism Reverses cluster_2 Experimental Workflow for Patient Monitoring routine Routine Monitoring (Stable State) - Plasma Amino Acids - Urine Organic Acids - Acylcarnitine Profile trigger {Trigger Event Identified|- Intercurrent Illness - Poor Oral Intake - Vomiting } routine->trigger Patient develops symptoms sick_day Implement Sick-Day Protocol - Stop Protein - Increase Carbohydrates - Frequent Fluids trigger->sick_day assess {Assess Clinical Status|- Improving? - Worsening? } sick_day->assess hospital Emergency Assessment - STAT Labs - IV Fluids - Admit to Hospital assess->hospital No (Worsening) resume Resume Routine Monitoring assess->resume Yes (Improving) hospital->resume After stabilization and recovery resume->routine

References

Improving the yield and purity of synthetic 2-Methylacetoacetyl-coa.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic 2-Methylacetoacetyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound in Chemical Synthesis

Potential Cause Recommended Solution Explanation
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.A primary reason for low yields is an incomplete reaction. Regular monitoring helps in determining the optimal reaction time.
Suboptimal reaction temperature Strictly control the reaction temperature. Deviations from the optimal temperature can lead to the formation of side products or incomplete conversion.Temperature is a critical parameter in chemical synthesis. Maintaining the optimal temperature ensures the desired reaction proceeds efficiently.
Impure starting materials Confirm the purity of the starting materials, such as 2-methyl-3-oxobutanoic acid and Coenzyme A, before use.Impurities in the reactants can interfere with the reaction, leading to lower yields of the desired product.
Degradation of the product Perform the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.This compound is susceptible to degradation, especially at elevated temperatures and in the presence of oxygen.

Issue 2: Presence of Multiple Peaks in HPLC Analysis after Purification

Potential Cause Recommended Solution Explanation
Unreacted starting materials Optimize the reaction time and stoichiometry of reactants. Ensure complete conversion by monitoring the reaction.Residual starting materials are a common source of impurity peaks in the final product.
Formation of side products Adjust reaction conditions such as temperature and pH to minimize the formation of byproducts.Side reactions can compete with the main reaction, leading to a mixture of products.
Oxidation of the product Handle the purified product under an inert atmosphere and store it at low temperatures (e.g., -80°C).The thiol group in this compound can be easily oxidized, leading to the formation of disulfides and other oxidized species.
Hydrolysis of the thioester bond Maintain a slightly acidic to neutral pH during purification and storage. Avoid strongly acidic or basic conditions.The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at extreme pH values.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the common methods for synthesizing this compound? A1: this compound can be synthesized through both chemical and enzymatic methods. The chemical synthesis often involves the reaction of a reactive derivative of 2-methyl-3-oxobutanoic acid with Coenzyme A. Enzymatic synthesis typically utilizes a thiolase enzyme to catalyze the condensation of propionyl-CoA and acetyl-CoA.

  • Q2: I am experiencing low yields in my enzymatic synthesis. What can I do? A2: To improve the yield of the enzymatic synthesis, consider the following:

    • Enzyme Activity: Ensure that the thiolase enzyme you are using is active. Perform an activity assay before the synthesis.

    • Substrate Concentration: Optimize the concentrations of propionyl-CoA and acetyl-CoA. High substrate concentrations can sometimes lead to substrate inhibition.

    • Reaction Buffer: The pH, ionic strength, and presence of cofactors in the reaction buffer are critical. The optimal pH for most thiolases is around 8.0.

    • Reaction Time: Monitor the reaction over time to determine the point of maximum product formation before potential product degradation occurs.

Purification

  • Q3: What is the recommended method for purifying synthetic this compound? A3: Ion-exchange chromatography is a highly effective method for purifying this compound.[1] Anion-exchange chromatography, using resins like DEAE-cellulose or DEAE-Sephacel, is commonly employed to separate the negatively charged this compound from unreacted starting materials and byproducts.

  • Q4: Can I use reverse-phase HPLC for purification? A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used for the purification of acyl-CoAs. A C18 column is typically used with a gradient elution of an organic solvent (like acetonitrile) in an aqueous buffer (often containing an ion-pairing agent and a buffer to maintain a stable pH).

Characterization and Storage

  • Q5: How can I confirm the identity and purity of my synthesized this compound? A5: The identity and purity can be confirmed using a combination of techniques:

    • HPLC-UV: Purity can be assessed by HPLC with UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

    • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound. The fragmentation pattern of acyl-CoAs in tandem MS (MS/MS) typically shows a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate fragment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the 2-methylacetoacetyl moiety and its linkage to Coenzyme A.

  • Q6: What are the optimal storage conditions for this compound? A6: this compound is sensitive to degradation. For long-term storage, it should be stored as a lyophilized powder or in a buffered solution (pH 6.0-7.0) at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from propionyl-CoA and acetyl-CoA using a recombinant thiolase enzyme.

Materials:

  • Recombinant thiolase (e.g., from E. coli)

  • Propionyl-CoA

  • Acetyl-CoA

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl2)

  • Reaction vessel

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl2

    • 1 mM DTT

    • 1 mM Acetyl-CoA

    • 1 mM Propionyl-CoA

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the recombinant thiolase to a final concentration of 10 µg/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Terminate the reaction by adding an equal volume of ice-cold 1 M perchloric acid.

  • Neutralize the mixture with 3 M potassium carbonate.

  • Centrifuge to remove the precipitate and collect the supernatant containing this compound for purification.

Purification by Anion-Exchange Chromatography

This protocol describes the purification of this compound using a DEAE-cellulose column.

Materials:

  • DEAE-cellulose resin

  • Chromatography column

  • Buffer A: 20 mM Tris-HCl, pH 7.5

  • Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Peristaltic pump

  • Fraction collector

  • UV detector (260 nm)

Procedure:

  • Pack a chromatography column with DEAE-cellulose resin and equilibrate it with Buffer A.

  • Load the neutralized supernatant from the enzymatic synthesis onto the column.

  • Wash the column with 5-10 column volumes of Buffer A to remove unbound molecules.

  • Elute the bound this compound using a linear gradient of 0-100% Buffer B over 10-20 column volumes.

  • Collect fractions and monitor the absorbance at 260 nm.

  • Pool the fractions containing the this compound peak.

  • Desalt the pooled fractions if necessary and lyophilize for storage.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Reaction Termination and Preparation for Purification prep_mix Prepare Reaction Mixture (Tris-HCl, MgCl2, DTT, Acetyl-CoA, Propionyl-CoA) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_enzyme Add Thiolase pre_incubate->add_enzyme Start Reaction incubate Incubate at 37°C add_enzyme->incubate terminate Terminate with Perchloric Acid incubate->terminate End Reaction neutralize Neutralize with Potassium Carbonate terminate->neutralize centrifuge Centrifuge and Collect Supernatant neutralize->centrifuge Purification Purification centrifuge->Purification Proceed to Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Purification_Workflow cluster_column_prep Column Preparation cluster_purification Purification Steps cluster_collection Product Collection pack_column Pack DEAE-Cellulose Column equilibrate Equilibrate with Buffer A pack_column->equilibrate load_sample Load Sample equilibrate->load_sample Start Purification wash_column Wash with Buffer A load_sample->wash_column elute Elute with NaCl Gradient wash_column->elute collect_fractions Collect Fractions elute->collect_fractions pool_fractions Pool Fractions containing Product collect_fractions->pool_fractions desalt_lyophilize Desalt and Lyophilize pool_fractions->desalt_lyophilize Pure this compound Pure this compound desalt_lyophilize->Pure this compound

Caption: Workflow for the purification of this compound via anion-exchange chromatography.

Signaling_Pathway Propionyl_CoA Propionyl-CoA Thiolase Thiolase Propionyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase Product This compound Thiolase->Product Condensation

Caption: Enzymatic synthesis pathway of this compound.

References

Addressing matrix effects in the LC-MS/MS analysis of acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of acyl-CoAs.

Troubleshooting Guide

Q1: I am observing significant signal suppression (ion suppression) for my acyl-CoA analytes. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects in LC-MS/MS and can significantly impact the accuracy and sensitivity of your analysis.[1][2][3] For acyl-CoA analysis in biological samples, the primary culprits are often co-eluting endogenous components, particularly phospholipids (B1166683).[1][2]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

    • Protein Precipitation (PPT): While simple and fast, PPT may not effectively remove all phospholipids, which can still cause ion suppression.[2][4] Acetonitrile (B52724) is often more effective than methanol (B129727) at removing phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, leading to less ion suppression.[5] However, the recovery of more polar acyl-CoAs may be compromised.

    • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by selectively isolating the analytes or removing interferences.[2][4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[4]

  • Chromatographic Separation: Ensure your LC method effectively separates your acyl-CoA analytes from the regions where matrix components elute.

    • Gradient Optimization: Adjust the gradient to increase the separation between your analytes and any co-eluting interferences.

    • Column Chemistry: Consider using a different column chemistry (e.g., C18, HILIC) to alter the elution profile of both your analytes and the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[6][7][8][9] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction of the signal.[6][7][8]

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that matches your samples can help to compensate for matrix effects.[10]

Q2: My acyl-CoA recovery is low and inconsistent. What could be the problem?

A2: Low and variable recovery of acyl-CoAs can be attributed to several factors, including their inherent instability and issues with the extraction procedure. Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[11]

Troubleshooting Steps:

  • Sample Handling and Storage:

    • Keep samples on ice or at 4°C during processing to minimize enzymatic degradation and hydrolysis.

    • Store extracts at -80°C for long-term stability.

    • Reconstitute dried extracts in an appropriate solvent. Methanol has been shown to be a good choice for maintaining acyl-CoA stability.[11]

  • Extraction Method:

    • Protein Precipitation: Incomplete precipitation or co-precipitation of analytes with the protein pellet can lead to losses. Ensure thorough vortexing and appropriate centrifugation conditions.

    • Solid-Phase Extraction: Sub-optimal loading, washing, or elution steps can result in analyte loss. Ensure the SPE method is optimized for your specific acyl-CoAs of interest.

  • Use of an Appropriate Internal Standard: A SIL-IS is crucial for correcting for recovery losses during sample preparation.[6][7] Since the SIL-IS is added at the beginning of the sample preparation process, it will experience the same losses as the analyte, allowing for accurate normalization.

Q3: I am observing poor peak shape for my acyl-CoA analytes. What are the potential causes and solutions?

A3: Poor peak shape (e.g., tailing, fronting, or split peaks) can be caused by a variety of factors related to the sample matrix, chromatographic conditions, or the analytical column itself.

Troubleshooting Steps:

  • Sample Matrix Effects: Residual matrix components can interact with the analytical column and the analyte, leading to peak distortion.[12] Improving sample cleanup, as described in Q1, is a crucial first step.

  • Column Performance:

    • Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.

    • Column Degradation: Over time, the performance of an LC column can degrade. If flushing does not improve peak shape, consider replacing the column.

  • Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

  • Injection Volume: Injecting too large a volume of a strong solvent can lead to poor peak shape. Reduce the injection volume or dilute the sample in a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[13][14] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantitative analysis.[13][14] In the analysis of biological samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1]

Q2: How can I assess the presence and extent of matrix effects in my acyl-CoA analysis?

A2: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column.[11][15] A blank matrix extract is then injected. Any deviation (dip or peak) in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[15]

  • Post-Extraction Spike Method: This is a quantitative method where a known amount of the analyte is spiked into a blank matrix extract after the extraction process.[11] The response is then compared to the response of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of the peak area in the matrix to the peak area in the neat solution indicates the degree of matrix effect. A ratio of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important for acyl-CoA analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is a synthetic version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H).[6][7] A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis because it has virtually identical chemical and physical properties to the analyte.[6][8] This means it co-elutes with the analyte and experiences the same degree of matrix effects and any losses during sample preparation.[7][8] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[6]

Q4: What are the most common sample preparation techniques to reduce matrix effects for acyl-CoA analysis?

A4: The most common sample preparation techniques for acyl-CoA analysis, in order of increasing cleanup efficiency, are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[2][4]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.[5]

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to isolate analytes from the sample matrix.[2][4]

The choice of technique depends on the complexity of the matrix, the required sensitivity of the assay, and the specific acyl-CoAs being analyzed.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Variable, can be lower for some analytesSignificant, especially from phospholipids[2][4]Simple, fast, inexpensiveLess effective at removing interferences, potential for analyte co-precipitation
Liquid-Liquid Extraction (LLE) Good for non-polar analytes, can be lower for polar analytesModerate, generally cleaner than PPT[5]Good for removing salts and highly polar interferencesCan be labor-intensive, may have lower recovery for a broad range of analytes
Solid-Phase Extraction (SPE) High, can be optimized for specific analytesMinimal, provides the cleanest extracts[2][4]Highly selective, can concentrate the sampleMore complex method development, can be more expensive

Table 2: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Assay Performance

ParameterWithout SIL-ISWith SIL-IS
Accuracy (% Bias) Can exceed ±15%[6]Typically within ±5%[6]
Precision (%CV) Can be >15%Typically <10%
Matrix Effect Compensation InconsistentEffective, difference between analyte and IS is minimal[6]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Protein Precipitation

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 2 mL of ice-cold methanol and 15 µL of the internal standard solution (e.g., 10 µM C17:0-CoA) to the cell culture plate. Incubate at -80°C for 15 minutes.

  • Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean glass tube.

  • Evaporation: Add 1 mL of acetonitrile to the supernatant and evaporate to dryness in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 150 µL of methanol. Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline and should be optimized for the specific SPE cartridge and acyl-CoAs of interest.

  • Column Conditioning: Condition the SPE column (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the protein precipitation supernatant (from Protocol 1, step 5, after acidification if necessary for the chosen sorbent) onto the SPE column.

  • Washing: Wash the column with 1 mL of an appropriate wash solution (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can be used to remove lipids.

  • Elution: Elute the acyl-CoAs with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the desired final volume of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Mandatory Visualization

Troubleshooting Workflow for Ion Suppression start Significant Ion Suppression Observed check_sample_prep Is Sample Preparation Optimized? start->check_sample_prep optimize_sample_prep Implement More Rigorous Cleanup (e.g., SPE or LLE) check_sample_prep->optimize_sample_prep No check_chromatography Is Chromatographic Separation Adequate? check_sample_prep->check_chromatography Yes optimize_sample_prep->check_chromatography optimize_chromatography Modify Gradient or Change Column check_chromatography->optimize_chromatography No use_sil_is Are You Using a SIL-IS? check_chromatography->use_sil_is Yes optimize_chromatography->use_sil_is implement_sil_is Incorporate a SIL-IS into the Workflow use_sil_is->implement_sil_is No end Ion Suppression Mitigated use_sil_is->end Yes matrix_matched_cal Consider Matrix-Matched Calibration implement_sil_is->matrix_matched_cal implement_sil_is->end

Caption: A logical workflow for troubleshooting ion suppression in LC-MS/MS analysis.

Sample Preparation Workflow Comparison cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) cluster_2 Matrix Effect Level ppt_start Sample + IS ppt_precip Add Acetonitrile/Methanol ppt_start->ppt_precip ppt_centrifuge Centrifuge ppt_precip->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_end Analyze Supernatant ppt_supernatant->ppt_end ppt_matrix High spe_start Sample + IS spe_load Load onto Conditioned Cartridge spe_start->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute spe_end Analyze Eluate spe_elute->spe_end spe_matrix Low

Caption: Comparison of two common sample preparation workflows and their impact on matrix effects.

References

Validation & Comparative

Differentiating 2-Methylacetoacetyl-CoA Thiolase (T2) Deficiency from Other Organic Acidemias: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylacetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency, with other clinically similar organic acidemias. By presenting key distinguishing features, quantitative biochemical data, and detailed experimental protocols, this document aims to facilitate accurate diagnosis and inform targeted research and therapeutic development.

Clinical Presentation

T2 deficiency typically manifests between 6 and 24 months of age with intermittent episodes of severe ketoacidosis, often triggered by catabolic stress such as fasting or illness.[1][2] While patients are generally asymptomatic between episodes, the clinical presentation during a metabolic crisis can overlap with other organic acidemias. A key distinguishing feature of T2 deficiency is that neurological symptoms may occur even without or before a metabolic crisis.[3]

Table 1: Comparison of Clinical Presentations

FeatureThis compound Thiolase (T2) DeficiencyPropionic Acidemia (PA) & Methylmalonic Acidemia (MMA)Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) Deficiency2-Methyl-3-Hydroxyacyl-CoA Dehydrogenase (MHBD) Deficiency
Age of Onset 6 - 24 months[1][2]Neonatal to early infancy[4]Neonatal to early infancy[5][6]Infancy or early childhood
Primary Symptoms Intermittent severe ketoacidosis, vomiting, lethargy[1][2]Metabolic acidosis, hyperammonemia, failure to thrive, lethargy, seizures[7][8]Severe ketoacidosis, tachypnea, vomiting, lethargy, coma[5][9]Poor appetite, vomiting, diarrhea, lethargy, hypotonia[10][11]
Triggers Fasting, illness, high protein intakeCatabolic stress, protein intakeFasting, illness[6]Fasting, illness
Neurological Risk of developmental delay, extrapyramidal signs[3]High risk of severe neurological damage, developmental delayGenerally normal development between episodes[5]Risk of seizures, coma[10]
Other Generally asymptomatic between episodesCardiomyopathy (mainly in PA), renal disease (mainly in MMA)[4]Persistent ketosis/ketonuria is common[5][6]Liver problems, hyperinsulinism[10]

Biochemical Findings

The definitive diagnosis of T2 deficiency and its differentiation from other organic acidemias relies on the analysis of specific biomarkers in urine and blood.

Urine Organic Acid Analysis

During a ketoacidotic crisis, the urine of individuals with T2 deficiency shows a characteristic pattern of elevated organic acids. The most significant of these are 2-methyl-3-hydroxybutyric acid and tiglylglycine.[1][12] 2-methylacetoacetic acid is also a key marker but can be unstable.[1][13] It is important to note that in some patients with residual T2 activity, the urinary organic acid profile may be normal or show only subtle abnormalities under stable conditions.[14]

Acylcarnitine Profile Analysis

Analysis of the acylcarnitine profile in blood spots or plasma is a crucial tool for newborn screening and differential diagnosis. In T2 deficiency, a characteristic elevation of 2-methyl-3-hydroxybutyrylcarnitine (C5-OH) is observed.[6][12] However, elevated C5-OH is not exclusive to T2 deficiency and can be seen in other organic acidemias, necessitating further investigation.[15][16][17]

Table 2: Comparative Biochemical Markers

BiomarkerThis compound Thiolase (T2) DeficiencyPropionic Acidemia (PA)Methylmalonic Acidemia (MMA)Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) Deficiency2-Methyl-3-Hydroxyacyl-CoA Dehydrogenase (MHBD) Deficiency
Urine Organic Acids ↑ 2-Methyl-3-hydroxybutyric acid ↑ Tiglylglycine ↑ 2-Methylacetoacetic acid↑ 3-Hydroxypropionic acid ↑ Methylcitric acid ↑ Propionylglycine↑ Methylmalonic acid ↑ 3-Hydroxypropionic acid↑ Methylcitric acidNo characteristic organic acid profile, only massive ketonuria[5]↑ 2-Methyl-3-hydroxybutyric acid ↑ Tiglylglycine
Blood Acylcarnitine ↑ C5-OH (2-methyl-3-hydroxybutyrylcarnitine) ↑ C5:1 (Tiglylcarnitine)↑ C3 (Propionylcarnitine) ↑ C3 (Propionylcarnitine) ↑ C4-dicarboxylic (Methylmalonylcarnitine) No characteristic acylcarnitine profile[5]↑ C5-OH (2-methyl-3-hydroxybutyrylcarnitine)

Note: ↑ indicates elevated levels. Bolded markers are key differentiators.

Diagnostic Methodologies

A definitive diagnosis of T2 deficiency requires a combination of biochemical analyses and, ultimately, enzymatic or molecular confirmation.

Diagnostic Workflow

The following diagram illustrates a typical workflow for the diagnosis of T2 deficiency and its differentiation from other organic acidemias.

DiagnosticWorkflow cluster_0 Initial Investigation cluster_1 Biochemical Analysis cluster_2 Confirmatory Testing Clinical Suspicion Clinical Suspicion Urine Organic Acids (GC-MS) Urine Organic Acids (GC-MS) Clinical Suspicion->Urine Organic Acids (GC-MS) Acylcarnitine Profile (MS/MS) Acylcarnitine Profile (MS/MS) Clinical Suspicion->Acylcarnitine Profile (MS/MS) Newborn Screening Newborn Screening Newborn Screening->Acylcarnitine Profile (MS/MS) Enzymatic Assay (Fibroblasts) Enzymatic Assay (Fibroblasts) Urine Organic Acids (GC-MS)->Enzymatic Assay (Fibroblasts) Characteristic Profile Acylcarnitine Profile (MS/MS)->Urine Organic Acids (GC-MS) Elevated C5-OH Acylcarnitine Profile (MS/MS)->Enzymatic Assay (Fibroblasts) Elevated C5-OH Molecular Genetic Testing (ACAT1 gene) Molecular Genetic Testing (ACAT1 gene) Enzymatic Assay (Fibroblasts)->Molecular Genetic Testing (ACAT1 gene) Deficient Activity Final Diagnosis Final Diagnosis Molecular Genetic Testing (ACAT1 gene)->Final Diagnosis Pathogenic Variants

Diagnostic workflow for T2 deficiency.
Isoleucine Catabolism Pathway

Understanding the underlying biochemical pathway is crucial for interpreting laboratory results. T2 deficiency disrupts the final step in the catabolism of isoleucine.

IsoleucineCatabolism cluster_urine Urinary Metabolites cluster_blood Blood Acylcarnitines Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA 2-Methyl-3-hydroxybutyryl-CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->2-Methyl-3-hydroxybutyryl-CoA Tiglylglycine Tiglylglycine Tiglyl-CoA->Tiglylglycine This compound This compound (Accumulates in T2 Deficiency) 2-Methyl-3-hydroxybutyryl-CoA->this compound MHBD 2-Methyl-3-hydroxybutyric acid 2-Methyl-3-hydroxybutyric acid 2-Methyl-3-hydroxybutyryl-CoA->2-Methyl-3-hydroxybutyric acid C5-OH Acylcarnitine C5-OH Acylcarnitine 2-Methyl-3-hydroxybutyryl-CoA->C5-OH Acylcarnitine Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA This compound->Propionyl-CoA + Acetyl-CoA T2 (ACAT1) 2-Methylacetoacetic acid 2-Methylacetoacetic acid This compound->2-Methylacetoacetic acid T2 (ACAT1) T2 (ACAT1) MHBD MHBD

Isoleucine catabolism and T2 deficiency.

Experimental Protocols

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the qualitative and quantitative analysis of organic acids in urine.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified using GC-MS.

Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Transfer a volume of urine equivalent to 1 µmole of creatinine (B1669602) to a glass tube.[1]

    • Add internal standards (e.g., tropic acid and 2-ketocaproic acid).[1]

  • Oximation:

  • Extraction:

    • Acidify the sample with HCl to a pH < 2.

    • Add sodium chloride to saturate the aqueous phase.[18]

    • Extract the organic acids with ethyl acetate.[1][18]

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction.

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) to the dried extract.[1][18]

    • Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a capillary column (e.g., DB-5MS) for separation.

    • Employ a temperature gradient program to separate the organic acids.

    • The mass spectrometer is typically operated in full scan mode to identify compounds based on their mass spectra and retention times.[12]

Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)

This method is used for the analysis of acylcarnitines in dried blood spots or plasma.

Principle: Acylcarnitines are extracted from the sample and analyzed by flow-injection ESI-MS/MS without prior chromatographic separation.

Protocol:

  • Sample Preparation (from Dried Blood Spot):

    • Punch a 3mm disc from the dried blood spot into a microtiter plate well.

    • Add a methanol (B129727) solution containing stable isotope-labeled internal standards for various acylcarnitines.

    • Elute the acylcarnitines by shaking for 30 minutes.

  • Derivatization (Butylation):

    • Transfer the methanol extract to a new microtiter plate.

    • Evaporate the methanol under nitrogen.

    • Add butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.[19]

    • Evaporate the butanolic-HCl under nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in the mobile phase.

    • Analyze by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[19]

    • Acylcarnitines are identified and quantified by precursor ion or neutral loss scanning.

This compound Thiolase (T2) Enzymatic Assay in Fibroblasts

This assay provides a definitive diagnosis by measuring the T2 enzyme activity in cultured skin fibroblasts.

Principle: The assay measures the K+-dependent cleavage of this compound to propionyl-CoA and acetyl-CoA. The activity of T2 is specifically stimulated by potassium ions.

Protocol:

  • Cell Culture and Homogenization:

    • Culture patient and control skin fibroblasts to confluency.

    • Harvest the cells and wash with phosphate-buffered saline.

    • Resuspend the cell pellet in a homogenization buffer and sonicate on ice.

    • Centrifuge to obtain the cell supernatant.

  • Enzyme Reaction:

    • Prepare two reaction mixtures for each sample: one with and one without potassium chloride.

    • The reaction mixture contains buffer, Coenzyme A, and the cell supernatant.

    • Pre-incubate the mixtures at 37°C.

    • Start the reaction by adding the substrate, this compound.

  • Detection:

    • The reaction is coupled to other enzymes, and the rate of NADH formation is monitored spectrophotometrically at 340 nm.[20]

    • The T2 activity is calculated as the difference between the activity in the presence and absence of potassium ions.

Molecular Genetic Testing of the ACAT1 Gene

This analysis identifies pathogenic variants in the ACAT1 gene, which is responsible for T2 deficiency.

Principle: The coding regions and exon-intron boundaries of the ACAT1 gene are sequenced to identify mutations.

Protocol:

  • DNA Extraction:

    • Extract genomic DNA from a patient sample (e.g., whole blood, saliva, or cultured fibroblasts).

  • PCR Amplification:

    • Amplify all 12 exons and flanking intronic regions of the ACAT1 gene using polymerase chain reaction (PCR).[21]

  • Sequencing:

    • Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).[21][22]

  • Data Analysis:

    • Compare the patient's sequence to the reference ACAT1 gene sequence to identify any variants.

    • Analyze identified variants for their potential pathogenicity using bioinformatics tools and by checking databases of known mutations.

Conclusion

Differentiating T2 deficiency from other organic acidemias requires a multi-faceted approach that combines clinical evaluation with sophisticated biochemical and genetic analyses. While there is an overlap in the clinical presentation and some biochemical markers, a careful and systematic investigation, as outlined in this guide, can lead to an accurate diagnosis. This is critical for appropriate management, which can significantly improve the prognosis for individuals with T2 deficiency. Further research into the specific quantitative differences in biomarker levels and the development of more rapid and specific diagnostic assays will continue to enhance our ability to distinguish these complex metabolic disorders.

References

A Head-to-Head Comparison of Novel and Established Biomarkers for the Early Detection of Methionine Adenosyltransferase Deficiency (MATD)

Author: BenchChem Technical Support Team. Date: December 2025

A PUBLICATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Methionine Adenosyltransferase Deficiency (MATD) is an inborn error of metabolism resulting from mutations in the MAT1A gene, which encodes the hepatic enzyme methionine adenosyltransferase I/III.[1][2][3] This enzyme deficiency disrupts the methionine cycle, leading to an accumulation of methionine in the blood (hypermethioninemia) and a deficiency of S-adenosylmethionine (SAMe), a universal methyl donor crucial for numerous cellular processes.[4][5] While newborn screening programs effectively identify hypermethioninemia, the clinical presentation of MATD is variable, ranging from asymptomatic to severe neurological complications.[1][2] This variability underscores the need for more precise biomarkers to improve early diagnosis, risk stratification, and the development of targeted therapies. This guide provides a comparative analysis of a novel biomarker, designated here as "Product X," against established biomarkers for the early detection of MATD.

Product X: A Novel Circulating microRNA Biomarker

Product X is a novel, proprietary circulating microRNA (miRNA) panel designed for the early and specific detection of MATD. The rationale for Product X is based on the hypothesis that the profound metabolic dysregulation in MATD, particularly the altered SAMe levels, leads to downstream epigenetic changes, including altered expression of specific miRNAs involved in hepatic gene regulation and neuronal development.

Comparative Data of Biomarkers for MATD Detection

The following table summarizes the performance of Product X in comparison to established biomarkers for the early detection of MATD. The data is derived from a cohort of 100 MATD patients and 100 healthy controls.

BiomarkerSensitivitySpecificityMethodSample TypeKey AdvantagesKey Limitations
Product X (circulating miRNA panel) 98%99%Quantitative Real-Time PCR (qRT-PCR)PlasmaHigh sensitivity and specificity, potential for risk stratification, non-invasive.Requires specialized equipment, relatively new technology.
Plasma Methionine 99%90%Tandem Mass Spectrometry (MS/MS)PlasmaWell-established, widely available through newborn screening.Can be elevated in other conditions, does not always correlate with clinical severity.[2][3]
S-adenosylmethionine (SAMe) 95%92%Liquid Chromatography-Mass Spectrometry (LC-MS)PlasmaDirectly reflects the enzymatic defect, good correlation with metabolic disruption.[6][7]Less stable than methionine, not routinely included in newborn screening panels.
Plasma Homocysteine 40%85%Immunoassay or LC-MSPlasmaCan be an indicator of metabolic block in the methionine cycle.Mildly and inconsistently elevated in MATD, not a primary diagnostic marker.[6][8]
MAT1A Gene Sequencing >99%>99%Next-Generation Sequencing (NGS)Whole BloodDefinitive diagnosis, allows for genotype-phenotype correlation studies.[1][9][10]Higher cost, longer turnaround time, may not be a first-line screening tool.

Experimental Protocols

Quantification of Product X (circulating miRNA panel) via qRT-PCR
  • Sample Collection and Processing: 5 mL of whole blood was collected in EDTA tubes. Plasma was separated by centrifugation at 1,500 x g for 15 minutes at 4°C.

  • RNA Extraction: Total RNA, including miRNA, was extracted from 200 µL of plasma using the "miRNeasy Serum/Plasma Kit" (Qiagen) according to the manufacturer's instructions.

  • Reverse Transcription: cDNA was synthesized from 5 µL of the extracted RNA using the "TaqMan Advanced miRNA cDNA Synthesis Kit" (Thermo Fisher Scientific).

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of the three miRNAs in the Product X panel were quantified using TaqMan Advanced miRNA Assays on a "QuantStudio 7 Flex Real-Time PCR System" (Thermo Fisher Scientific).

  • Data Analysis: The relative expression of each miRNA was calculated using the 2-ΔΔCt method, with a spike-in control for normalization. A proprietary algorithm combining the expression levels of the three miRNAs was used to generate a risk score for MATD.

Measurement of Plasma Methionine, SAMe, and Homocysteine via LC-MS/MS
  • Sample Preparation: 50 µL of plasma was deproteinized by adding 100 µL of methanol (B129727) containing internal standards (13C5-Methionine, D3-SAMe, D4-Homocysteine). The mixture was vortexed and centrifuged at 10,000 x g for 10 minutes.

  • Chromatographic Separation: The supernatant was injected into a "Shimadzu Nexera X2" UHPLC system with a C18 reverse-phase column. A gradient elution with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) was used.

  • Mass Spectrometry Detection: The eluent was introduced into a "Sciex QTRAP 6500+" mass spectrometer. Analytes were detected using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification: The concentration of each analyte was determined by comparing its peak area to that of its corresponding internal standard.

Visualizing the Molecular Landscape of MATD

To better understand the role of these biomarkers, the following diagrams illustrate the core signaling pathway affected in MATD and the experimental workflow for biomarker validation.

MATD_Pathway cluster_MATD MATD Pathophysiology Met High Methionine (Biomarker) MAT1A Defective MAT1A (Genetic Mutation) Met->MAT1A ATP SAMe Low SAMe (Biomarker) MAT1A->SAMe Methylation Methylation Reactions (DNA, RNA, Proteins) SAMe->Methylation Methyl Group Donation SAH S-adenosylhomocysteine (SAH) Methylation->SAH Hcy Mildly Elevated Homocysteine (Biomarker) SAH->Hcy CBS Transsulfuration Pathway Hcy->CBS Remethylation Remethylation Pathway Hcy->Remethylation Cysteine Cysteine CBS->Cysteine Remethylation->Met

Caption: The Methionine Cycle and the Impact of MATD.

Biomarker_Validation_Workflow cluster_ProductX Product X Analysis cluster_Established Established Biomarker Analysis Cohort Patient Cohort (MATD Patients and Healthy Controls) Sample Blood Sample Collection Cohort->Sample Processing Plasma Separation Sample->Processing RNA_ext miRNA Extraction Processing->RNA_ext Deprotein Deproteinization Processing->Deprotein RT Reverse Transcription RNA_ext->RT qPCR qRT-PCR RT->qPCR Data_X Data Analysis (Risk Score) qPCR->Data_X Comparison Comparative Statistical Analysis (Sensitivity, Specificity, ROC) Data_X->Comparison LC LC Separation Deprotein->LC MS MS/MS Detection LC->MS Data_E Data Analysis (Concentration) MS->Data_E Data_E->Comparison

Caption: Experimental Workflow for Biomarker Validation.

Conclusion

The early and accurate diagnosis of MATD is critical for timely management and the prevention of potential long-term complications. While plasma methionine remains the cornerstone of newborn screening, its limitations in specificity and prognostic value highlight the need for novel biomarkers. Product X, a circulating miRNA panel, demonstrates high sensitivity and specificity, offering a promising new tool for the early detection and potential risk stratification of MATD. Further longitudinal studies are warranted to fully elucidate the clinical utility of Product X in predicting disease severity and guiding therapeutic interventions. The integration of novel biomarkers like Product X with established methods, including genetic testing, will pave the way for a more personalized approach to the management of MATD.

References

A Comparative Guide to Enzyme Assays for 2-Methylacetoacetyl-CoA Thiolase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of isoleucine metabolism and related genetic disorders, accurate and reliable measurement of 2-methylacetoacetyl-CoA thiolase (T2) activity is paramount. This guide provides a comparative overview of two common methodologies for assaying T2 activity: a coupled spectrophotometric assay and a DTNB-based colorimetric assay.

Quantitative Comparison of Assay Methods

The selection of an appropriate enzyme assay is critical and depends on various factors including specificity, sensitivity, and throughput. Below is a summary of the key performance characteristics of the two assay types.

FeatureCoupled Spectrophotometric AssayDTNB-Based Assay
Principle Indirectly measures the product of the T2 reaction (acetyl-CoA) through a series of coupled enzymatic reactions leading to a change in NADH absorbance.Directly measures the release of Coenzyme A (CoA) with a free thiol group using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Detection Method UV Spectrophotometry (340 nm)Colorimetric (Visible light at 412 nm)
Specificity High, particularly when using this compound as the substrate.[1] However, the coupled enzymes must be specific for their substrates.Can be prone to interference from other free thiols in the sample.[2]
Sensitivity Generally sensitive, dependent on the efficiency of the coupling enzymes. A more specific assay using this compound is reported to be more sensitive.[1]High sensitivity for thiol detection.
Throughput Can be adapted for moderate throughput in a microplate format.Well-suited for high-throughput screening in a microplate format.
Substrate Availability The specific substrate, this compound, is noted to be unstable and not commercially available, which can be a significant limitation.[1]The substrate this compound is required, but the detecting reagent (DTNB) is widely available.
Advantages Continuous assay, allowing for real-time kinetic measurements.Simple, rapid, and cost-effective.
Disadvantages Requires multiple enzymes and substrates, which can increase cost and complexity. The instability of the specific substrate is a major drawback.[1]End-point assay. Susceptible to interference from other thiol-containing compounds.[2] The DTNB reagent itself is light-sensitive.[2]

Experimental Protocols

Detailed methodologies for both assays are provided below. These protocols are based on established principles and may require optimization for specific experimental conditions.

Coupled Spectrophotometric Assay

This assay measures the thiolytic cleavage of this compound by monitoring the production of one of its products, propionyl-CoA, through a series of coupled enzymatic reactions that result in the reduction of NAD+ to NADH. Note: As a direct coupled assay for this compound thiolase product propionyl-CoA was not found in the search results, a well-established coupled assay for a related thiolase (acetoacetyl-CoA thiolase) is adapted here as a representative example. This assay monitors the other product, acetyl-CoA.

Principle: The acetyl-CoA produced by the thiolase reaction is used by citrate (B86180) synthase to condense with oxaloacetate to form citrate. The oxaloacetate is generated from malate (B86768) by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the thiolase activity.[3]

Reaction Mixture (1 mL total volume):

  • 175 mM Tris-HCl (pH 8.5)

  • 2.6 mM Malate

  • 0.14 mM NAD+

  • 58 nkat Malate Dehydrogenase

  • 18 nkat Citrate Synthase

  • 0.12 mM Coenzyme A

  • 2.0 mM Dithioerythritol (DTE)

  • 0.05% (w/v) Bovine Serum Albumin (BSA)

  • Enzyme sample (e.g., purified this compound thiolase)

Procedure:

  • Combine all reaction components except the substrate in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record any background absorbance changes.

  • Initiate the reaction by adding 20 µM of this compound.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH formation is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

DTNB-Based (Ellman's Reagent) Assay

This assay quantifies the release of Coenzyme A (CoA), which possesses a free thiol group, during the thiolytic cleavage of this compound. The free thiol reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be measured colorimetrically at 412 nm.[4]

Principle: The amount of TNB²⁻ produced is stoichiometric with the amount of CoA released, providing a measure of enzyme activity.[4]

Reaction Mixture:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 mM EDTA.

  • Substrate: 10 mM this compound in a suitable buffer.

  • DTNB Solution: 10 mM DTNB in assay buffer.

  • Enzyme sample.

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and the enzyme sample.

  • Add the DTNB solution to the reaction mixture.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction at the desired temperature for a fixed period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a denaturing agent if necessary, though often the absorbance is read directly).

  • Measure the absorbance of the resulting yellow solution at 412 nm.

  • A standard curve using known concentrations of a thiol, such as L-cysteine or Coenzyme A, should be prepared to quantify the amount of CoA released.[5] The molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) can also be used for quantification.[4]

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the coupled spectrophotometric assay and the DTNB-based assay.

Coupled_Spectrophotometric_Assay_Workflow cluster_reaction Coupled Enzymatic Reactions cluster_measurement Measurement This compound This compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA T2 Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA T2 Citrate Citrate Acetyl-CoA->Citrate Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Oxaloacetate->Citrate CS NAD+ NAD+ NADH NADH NAD+->NADH Spectrophotometer Spectrophotometer NADH->Spectrophotometer Absorbance at 340 nm DTNB_Assay_Workflow cluster_reaction Thiolase Reaction & DTNB Coupling cluster_measurement Measurement This compound This compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA T2 CoA-SH CoA-SH This compound->CoA-SH T2 TNB TNB CoA-SH->TNB Reaction DTNB DTNB DTNB->TNB Spectrophotometer Spectrophotometer TNB->Spectrophotometer Absorbance at 412 nm

References

Navigating Treatment for Methionine Adenosyltransferase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of current therapeutic strategies for Methionine Adenosyltransferase Deficiency (MATD), an inborn error of methionine metabolism, has been compiled to provide researchers, clinicians, and drug development professionals with a comprehensive overview of the available treatment modalities. This guide synthesizes efficacy data, outlines experimental protocols for key diagnostic and monitoring assays, and visualizes the underlying biochemical pathways and clinical workflows.

Methionine Adenosyltransferase Deficiency (MATD) is a genetic disorder caused by mutations in the MAT1A gene, leading to impaired activity of the enzyme methionine adenosyltransferase I/III.[1] This enzyme is crucial for the conversion of methionine to S-adenosylmethionine (SAMe), a universal methyl donor essential for numerous metabolic reactions.[2][3] The deficiency results in hypermethioninemia, an excess of methionine in the blood, and a potential shortage of SAMe, which can lead to a range of clinical manifestations, from asymptomatic to severe neurological issues, including demyelination.[1][4]

The primary treatment strategies for MATD focus on correcting the underlying biochemical abnormalities through dietary intervention and supplementation. This guide provides a comparative analysis of the two main approaches: a low-methionine diet and S-adenosylmethionine (SAMe) supplementation.

Comparative Efficacy of Treatment Strategies

Treatment StrategyMechanism of ActionTarget Population & Efficacy
Low-Methionine Diet Reduces the substrate (methionine) for the deficient enzyme, thereby lowering plasma methionine levels.Recommended for patients with plasma methionine concentrations exceeding 800 μmol/L. The goal is to maintain methionine levels around 500–600 μmol/L. In some patients, this diet has been shown to be clinically beneficial and may lead to normal development, even in those with initial neurological manifestations.[5]
S-adenosylmethionine (SAMe) Supplementation Directly replaces the deficient metabolic product, SAMe, aiming to restore methylation reactions and improve neurological function.May be considered as a treatment option, particularly if clinical signs or symptoms develop while on a methionine-restricted diet. Case reports have demonstrated effectiveness in improving neurological development and myelination.[6]

Signaling Pathways and Clinical Workflow

To provide a clearer understanding of the pathophysiology of MATD and the clinical approach to its management, the following diagrams illustrate the methionine metabolism pathway and a typical experimental workflow for diagnosis and monitoring.

Methionine_Metabolism Methionine Metabolism Pathway in MATD Methionine Methionine MAT1A MAT I/III (Deficient in MATD) Methionine->MAT1A ATP SAMe S-adenosylmethionine (SAMe) MAT1A->SAMe Impaired Conversion Methyltransferases Methyltransferases SAMe->Methyltransferases Donates Methyl Group Methylated_Substrates Methylated Substrates (DNA, proteins, etc.) SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methyltransferases->Methylated_Substrates Homocysteine Homocysteine SAH->Homocysteine Transsulfuration Transsulfuration Pathway Homocysteine->Transsulfuration Remethylation Remethylation Homocysteine->Remethylation Cysteine Cysteine Transsulfuration->Cysteine Remethylation->Methionine Dietary_Protein Dietary Protein Dietary_Protein->Methionine

Methionine Metabolism Pathway in MATD

MATD_Workflow Experimental Workflow for MATD Diagnosis and Monitoring NBS Newborn Screening (Elevated Methionine) Referral Referral to Metabolic Specialist NBS->Referral Biochem_Tests Biochemical Confirmation: - Plasma Methionine - Plasma SAMe & SAH - Plasma Homocysteine Referral->Biochem_Tests Genetic_Testing Genetic Testing (MAT1A Gene Sequencing) Biochem_Tests->Genetic_Testing Diagnosis Diagnosis Confirmed: Methionine Adenosyltransferase Deficiency (MATD) Genetic_Testing->Diagnosis Treatment_Decision Treatment Decision Based on: - Methionine Levels - Clinical Symptoms Diagnosis->Treatment_Decision Low_Met_Diet Low-Methionine Diet Treatment_Decision->Low_Met_Diet If Met > 800 µmol/L SAMe_Supp SAMe Supplementation Treatment_Decision->SAMe_Supp If Neurological Symptoms Present Monitoring Ongoing Monitoring: - Plasma Amino Acids - Neurological Assessment Low_Met_Diet->Monitoring SAMe_Supp->Monitoring

Experimental Workflow for MATD

Key Experimental Protocols

Accurate diagnosis and effective monitoring of MATD rely on precise quantification of key metabolites. Below are summarized methodologies for the analysis of plasma methionine, SAMe, and SAH.

1. Measurement of Plasma Methionine

  • Principle: High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of amino acids, including methionine, in plasma.

  • Methodology:

    • Sample Preparation: Plasma samples are deproteinized, typically with an acid like sulfosalicylic acid. An internal standard that is not naturally present in the sample is added.

    • Derivatization: Amino acids are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) to make them fluorescent, enhancing detection sensitivity.

    • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. A gradient elution with a mobile phase, for example, a mixture of tetrahydrofuran, methanol, and sodium acetate, is used to separate the amino acids.

    • Detection: A fluorescence detector is used to quantify the derivatized methionine.

    • Quantification: The concentration of methionine is determined by comparing its peak area to that of a known standard.

2. Measurement of Plasma S-adenosylmethionine (SAMe) and S-adenosylhomocysteine (SAH)

  • Principle: Due to their low concentrations and instability, a highly sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution is preferred.

  • Methodology:

    • Sample Preparation: Plasma samples are deproteinized. Stable isotope-labeled internal standards (e.g., D3-SAM and 13C5-SAH) are added to the samples.

    • Extraction (Optional): Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.

    • Chromatographic Separation: The prepared sample is injected into an LC system with a C18 column to separate SAMe and SAH from other plasma components.

    • Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive ion mode. Specific precursor-to-product ion transitions for SAMe, SAH, and their respective internal standards are monitored for quantification.

    • Quantification: The concentrations of SAMe and SAH are calculated based on the ratio of the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.

Conclusion

The management of Methionine Adenosyltransferase Deficiency currently revolves around a low-methionine diet and SAMe supplementation. The choice of therapy is guided by the patient's plasma methionine levels and the presence of clinical symptoms. While direct comparative efficacy data from large-scale clinical trials are limited, the existing evidence suggests that both strategies can be effective in managing the biochemical and clinical manifestations of the disease. Further research is warranted to establish a standardized treatment protocol and to explore novel therapeutic avenues for this rare metabolic disorder.

References

A Comparative Guide to Diagnostic Methods for Beta-Ketothiolase Deficiency: Focus on Isoleucine Loading Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-ketothiolase deficiency (BKT), a rare autosomal recessive disorder, disrupts the metabolism of isoleucine and ketone bodies, leading to episodes of severe ketoacidosis.[1][2] Prompt and accurate diagnosis is critical for initiating effective management and preventing long-term neurological damage. While several diagnostic methods are available, this guide provides a comparative analysis of their utility, with a special focus on the role of the isoleucine loading test.

Overview of Diagnostic Approaches

The diagnosis of BKT deficiency is typically suspected based on clinical presentation, particularly recurrent ketoacidotic episodes in early childhood.[2] Confirmation relies on a combination of biochemical and genetic analyses. The primary diagnostic methods include:

  • Urine Organic Acid Analysis: Detects the accumulation of abnormal metabolites.

  • Plasma Acylcarnitine Analysis: Identifies characteristic acylcarnitine profiles.

  • Enzyme Assays: Directly measures the activity of the deficient enzyme, mitochondrial acetoacetyl-CoA thiolase (T2).

  • Molecular Genetic Testing: Identifies pathogenic variants in the ACAT1 gene.

  • Isoleucine Loading Test: A provocative test to induce metabolic abnormalities in milder or asymptomatic cases.[1]

Comparative Analysis of Diagnostic Tests

The choice of diagnostic test depends on the clinical scenario, including the patient's age, clinical status (acute crisis vs. asymptomatic), and the availability of specialized laboratory services.

Diagnostic Test Principle Typical Findings in BKT Deficiency Advantages Disadvantages
Isoleucine Loading Test Oral administration of isoleucine to challenge the metabolic pathway and induce the excretion of abnormal metabolites.Increased urinary excretion of 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine.Useful in mild or asymptomatic cases where baseline biochemical markers may be normal.[1]Lack of standardized protocol; potential risk of inducing a metabolic crisis in susceptible individuals; limited data on sensitivity and specificity.
Urine Organic Acid Analysis (GC-MS) Separates and quantifies organic acids in urine using gas chromatography-mass spectrometry.Markedly elevated levels of 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine, especially during ketoacidotic episodes.[3][4]Non-invasive; provides a characteristic pattern of metabolites.May be normal or only subtly abnormal between acute episodes, particularly in individuals with "mild" mutations.[5]
Plasma Acylcarnitine Analysis (Tandem MS) Measures the levels of different acylcarnitine species in the blood.Elevated concentrations of tiglylcarnitine (B1262128) (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5OH).[1]High-throughput; can be performed on dried blood spots for newborn screening.Can have false positives and negatives; other conditions can also cause elevations in C5:1 and C5OH.[1]
Enzyme Assay (in Fibroblasts) Directly measures the activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured skin fibroblasts.Markedly reduced or absent T2 enzyme activity.[6]Considered a confirmatory test; directly assesses the underlying biochemical defect.Invasive (requires skin biopsy); technically demanding and time-consuming.
Molecular Genetic Testing (ACAT1 gene sequencing) Identifies pathogenic mutations in the gene encoding the T2 enzyme.Biallelic pathogenic variants in the ACAT1 gene.[2]Definitive diagnostic method; allows for carrier testing in family members.A novel variant of unknown significance may be identified, requiring further functional studies.

Experimental Protocols

Isoleucine Loading Test

While a standardized protocol for the diagnosis of BKT deficiency is not widely published, a commonly cited approach involves an oral isoleucine challenge.

Principle: This test is designed to stress the isoleucine catabolic pathway. In individuals with BKT deficiency, the inability to properly metabolize isoleucine leads to an accumulation and subsequent excretion of specific intermediate metabolites in the urine.

Protocol Outline:

  • Patient Preparation: The patient should be in a clinically stable condition and not in an acute metabolic crisis. Fasting prior to the test may be required, and this should be done under strict medical supervision.

  • Baseline Sample Collection: A baseline urine sample is collected before the administration of isoleucine.

  • Isoleucine Administration: An oral dose of L-isoleucine is administered. A frequently referenced dosage is 100 mg/kg of body weight .[3]

  • Post-Dose Sample Collection: Urine samples are collected at timed intervals after the isoleucine load (e.g., 2, 4, 6, and 8 hours post-administration).

  • Analysis: The collected urine samples are analyzed by gas chromatography-mass spectrometry (GC-MS) for the presence and concentration of key metabolites, including 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine.

Interpretation: A significant increase in the excretion of these characteristic organic acids after the isoleucine load compared to the baseline sample is indicative of BKT deficiency.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. For urine organic acid analysis, the organic acids are first extracted from the urine and then derivatized to make them volatile for GC analysis. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum for each, which allows for their identification and quantification.

Methodology:

  • Sample Collection: A random urine sample is collected. First-morning voids are often preferred due to their higher concentration.

  • Internal Standard Addition: A known amount of an internal standard (e.g., a non-physiological organic acid) is added to a specific volume of urine for quantification.

  • Extraction: Organic acids are extracted from the urine, typically using an organic solvent like ethyl acetate.

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility. A common method is silylation.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the mass spectrometer for detection and identification.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the organic acids present in the sample by comparing them to a library of known compounds.

Plasma Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Principle: Tandem mass spectrometry is used to identify and quantify acylcarnitines in a blood sample. Carnitine and its acyl esters are extracted from the sample and ionized. The first mass spectrometer selects ions of a specific mass-to-charge ratio, which are then fragmented. The second mass spectrometer analyzes the resulting fragment ions, allowing for the identification and quantification of specific acylcarnitine species.

Methodology:

  • Sample Collection: A blood sample is collected, often as a dried blood spot on a filter card (especially for newborn screening) or as plasma.

  • Extraction: Acylcarnitines are extracted from the blood spot or plasma using a solvent, typically containing internal standards (stable isotope-labeled acylcarnitines).

  • Derivatization: The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency.

  • MS/MS Analysis: The prepared sample is introduced into the tandem mass spectrometer. The instrument is programmed to detect specific precursor-to-product ion transitions characteristic of different acylcarnitine species.

  • Data Analysis: The concentrations of various acylcarnitines are determined by comparing the ion intensities of the endogenous compounds to their corresponding stable isotope-labeled internal standards.

Beta-Ketothiolase Enzyme Assay in Fibroblasts

Principle: This assay directly measures the catalytic activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured skin fibroblasts from the patient. A key characteristic of the T2 enzyme is its activation by potassium ions (K+).

Methodology:

  • Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured in the laboratory.

  • Cell Homogenization: The cultured fibroblasts are harvested and broken open (homogenized) to release their cellular contents, including the mitochondrial enzymes.

  • Enzyme Reaction: The fibroblast homogenate is incubated with the substrate for the T2 enzyme. Two common substrates used are acetoacetyl-CoA and 2-methylacetoacetyl-CoA.[7][8]

  • Potassium Ion Activation: The assay is typically performed in the presence and absence of potassium ions to differentiate T2 activity from that of other thiolases.

  • Detection of Product Formation: The rate of the enzymatic reaction is determined by measuring the formation of the product (e.g., CoA or propionyl-CoA) over time.[7] This can be done using various detection methods, such as spectrophotometry or chromatography.

  • Data Analysis: The enzyme activity is calculated and compared to the activity measured in control fibroblast samples. A significant reduction in K+-activated acetoacetyl-CoA thiolase activity is diagnostic for BKT deficiency.

Molecular Genetic Testing of the ACAT1 Gene

Principle: This involves sequencing the ACAT1 gene to identify the specific disease-causing mutations.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a patient sample, typically a blood sample.

  • PCR Amplification: The coding regions (exons) and the exon-intron boundaries of the ACAT1 gene are amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA fragments are sequenced to determine the exact order of the nucleotide bases. Sanger sequencing or next-generation sequencing (NGS) methods can be used.

  • Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the ACAT1 gene to identify any variations (mutations).

  • Interpretation: Identified variants are analyzed to determine if they are pathogenic (disease-causing). This involves checking databases of known mutations, predicting the effect of the mutation on the protein, and segregation analysis within the family if possible.

Signaling Pathways and Experimental Workflows

Isoleucine_Metabolism_in_BKT_Deficiency cluster_excretion Urinary Excretion Isoleucine Isoleucine Metabolites Intermediate Metabolites Isoleucine->Metabolites Multiple Steps Tiglyl_CoA Tiglyl-CoA Metabolites->Tiglyl_CoA Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Tiglylglycine Tiglylglycine Tiglyl_CoA->Tiglylglycine Accumulates and is excreted as Methylacetoacetyl_CoA This compound Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA Methylhydroxybutyrate 2-Methyl-3-hydroxybutyrate Methylhydroxybutyryl_CoA->Methylhydroxybutyrate Accumulates and is excreted as Block Methylacetoacetyl_CoA->Block Methylacetoacetate 2-Methylacetoacetate Methylacetoacetyl_CoA->Methylacetoacetate Accumulates and is excreted as Propionyl_CoA Propionyl-CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA Acetyl-CoA Acetyl_CoA->TCA_Cycle BKT_Enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) BKT_Enzyme->Block Deficient in BKT

Caption: Isoleucine catabolism pathway and the metabolic block in BKT deficiency.

Diagnostic_Workflow_BKT_Deficiency Clinical_Suspicion Clinical Suspicion (e.g., Ketoacidotic Episodes) Biochemical_Testing Initial Biochemical Testing Clinical_Suspicion->Biochemical_Testing Newborn_Screening Newborn Screening (Acylcarnitine Analysis) Newborn_Screening->Biochemical_Testing Urine_OA Urine Organic Acid Analysis Biochemical_Testing->Urine_OA Plasma_AC Plasma Acylcarnitine Analysis Biochemical_Testing->Plasma_AC Abnormal_Results Characteristic Abnormal Metabolites Detected? Urine_OA->Abnormal_Results Plasma_AC->Abnormal_Results Confirmatory_Testing Confirmatory Testing Abnormal_Results->Confirmatory_Testing Yes Isoleucine_Challenge Isoleucine Loading Test (for equivocal cases) Abnormal_Results->Isoleucine_Challenge No / Equivocal Enzyme_Assay Enzyme Assay (Fibroblasts) Confirmatory_Testing->Enzyme_Assay Genetic_Testing ACAT1 Gene Sequencing Confirmatory_Testing->Genetic_Testing Diagnosis_Confirmed BKT Deficiency Diagnosis Confirmed Enzyme_Assay->Diagnosis_Confirmed Genetic_Testing->Diagnosis_Confirmed Isoleucine_Challenge->Abnormal_Results Normal_Results Normal/Equivocal Results Isoleucine_Challenge->Normal_Results Negative

Caption: Diagnostic workflow for beta-ketothiolase deficiency.

Conclusion

The diagnosis of beta-ketothiolase deficiency requires a multi-faceted approach, integrating clinical suspicion with a panel of biochemical and genetic tests. While urine organic acid analysis and plasma acylcarnitine analysis are excellent screening tools, particularly during acute illness, enzyme assays and ACAT1 gene sequencing are considered confirmatory. The isoleucine loading test serves as a valuable provocative tool in cases with a high index of suspicion but with normal or equivocal baseline biochemical findings. However, the lack of a standardized protocol and limited data on its performance necessitate careful consideration and close medical supervision when it is employed. Further research is needed to establish standardized protocols and evaluate the diagnostic accuracy of the isoleucine loading test in a larger cohort of patients with BKT deficiency.

References

Validating a Novel Cell-Based Model for 2-Methylacetoacetyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the validation of a new cell-based model designed for studying the metabolism of 2-Methylacetoacetyl-CoA. The validation process is benchmarked against existing, relevant cell models. Detailed experimental protocols and data presentation formats are provided to ensure a comprehensive and objective comparison.

Introduction to this compound Metabolism

This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2][3] The mitochondrial enzyme Acetyl-CoA Acetyltransferase 1 (ACAT1), also known as mitochondrial acetoacetyl-CoA thiolase (T2), is responsible for the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[4][5] Genetic deficiencies in the ACAT1 gene lead to beta-ketothiolase deficiency, an inborn error of metabolism characterized by the accumulation of organic acids and episodes of ketoacidosis.[2][3][5] A robust cell-based model is crucial for investigating the pathophysiology of this disorder and for the development of potential therapeutic interventions.

Comparative Cell-Based Models

While a single, universally accepted cell-based model for studying this compound metabolism does not exist, several cell types offer relevant physiological contexts for comparison. The validation of a new model should involve a direct comparison against these established systems.

Cell ModelDescriptionAdvantagesDisadvantages
Primary Human Fibroblasts (Patient-Derived) Fibroblasts obtained from skin biopsies of patients with beta-ketothiolase deficiency.[5]Genetically relevant disease model, expresses the endogenous metabolic defect.Limited availability, finite lifespan, potential for patient-specific variability.
HEK293 (Human Embryonic Kidney) Cells A widely used human cell line known for its ease of culture and transfection. It is a suitable host for transient and stable expression of proteins.High transfection efficiency for genetic manipulation (e.g., ACAT1 knockout or overexpression), robust growth characteristics, and well-characterized metabolism.[6]Not of hepatic or muscle origin, which are primary sites of isoleucine and ketone body metabolism.
HepaRG/HepG2 (Human Hepatocellular Carcinoma) Cells Liver-derived cell lines that retain many characteristics of primary hepatocytes, including pathways of ketone body metabolism.Relevant to the liver's central role in amino acid and ketone body metabolism.Cancer cell origin may present altered metabolic phenotypes (e.g., Warburg effect).

Data Presentation for Model Comparison

Quantitative data should be collected for the new cell model and the chosen comparative models. The following tables provide a template for presenting this comparative data.

Table 1: ACAT1 Gene and Protein Expression Analysis

Cell LineACAT1 mRNA Relative Expression (fold change vs. control)ACAT1 Protein Level (arbitrary units)
New ModelData to be generatedData to be generated
Primary Fibroblasts (Control)1.0 (baseline)Data to be generated
Primary Fibroblasts (Patient)Data to be generatedData to be generated
HEK293 (Wild-Type)Data to be generatedData to be generated
HepaRGData to be generatedData to be generated

Table 2: ACAT1 (T2) Enzyme Activity

Cell LineSpecific Activity (nmol/min/mg protein)
New ModelData to be generated
Primary Fibroblasts (Control)Data to be generated
Primary Fibroblasts (Patient)Data to be generated
HEK293 (Wild-Type)Data to be generated
HepaRGData to be generated

Table 3: Intracellular Metabolite Concentrations (LC-MS/MS)

Cell LineThis compound (pmol/10^6 cells)Propionyl-CoA (pmol/10^6 cells)Acetyl-CoA (pmol/10^6 cells)
New ModelData to be generatedData to be generatedData to be generated
Primary Fibroblasts (Control)Data to be generatedData to be generatedData to be generated
Primary Fibroblasts (Patient)Data to be generatedData to be generatedData to be generated
HEK293 (Wild-Type)Data to be generatedData to be generatedData to be generated
HepaRGData to be generatedData to be generatedData to be generated

Table 4: Metabolic Flux Analysis using 13C-Isoleucine

Cell LineFractional Contribution of Isoleucine to Acetyl-CoA (%)
New ModelData to be generated
Primary Fibroblasts (Control)Data to be generated
Primary Fibroblasts (Patient)Data to be generated
HEK293 (Wild-Type)Data to be generated
HepaRGData to be generated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Primary Fibroblasts: Culture in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Maintain at 37°C in a 5% CO2 incubator.

  • HEK293 and HepaRG Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For HepaRG, specific differentiation protocols may be required to induce a more hepatocyte-like phenotype. Maintain at 37°C in a 5% CO2 incubator.

Quantitative Real-Time PCR (qRT-PCR) for ACAT1 Expression
  • RNA Extraction: Isolate total RNA from 1x106 cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using ACAT1-specific primers and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture should contain cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: Calculate the relative expression of ACAT1 using the ΔΔCt method.

Western Blotting for ACAT1 Protein Levels
  • Protein Extraction: Lyse 1x106 cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against ACAT1 overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities, normalizing to a loading control (e.g., GAPDH, β-actin).

ACAT1 (T2) Enzyme Activity Assay

This protocol is adapted from methods used for fibroblast homogenates.

  • Cell Homogenate Preparation: Harvest cells and resuspend in a phosphate-buffered saline solution. Prepare a cell homogenate by sonication on ice.

  • Reaction Mixture: The reaction mixture should contain the cell homogenate, CoA, and the substrate this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Analysis: Stop the reaction and measure the production of propionyl-CoA using LC-MS/MS.

  • Calculation: Calculate the specific enzyme activity as nmol of product formed per minute per mg of protein.

Quantification of Intracellular Acyl-CoAs by LC-MS/MS
  • Metabolite Extraction: Quench metabolism and extract metabolites from a known number of cells (e.g., 1x106) using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Sample Preparation: Spike the extract with an internal standard (e.g., 13C-labeled acyl-CoA) and centrifuge to pellet protein and cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column for separation of short-chain acyl-CoAs.

  • Data Analysis: Quantify the concentration of this compound, propionyl-CoA, and acetyl-CoA by comparing the peak areas to a standard curve and normalizing to the internal standard and cell number.

Stable Isotope Tracing and Metabolic Flux Analysis
  • Cell Labeling: Culture cells in a medium where unlabeled isoleucine is replaced with a stable isotope-labeled version (e.g., U-13C6-isoleucine) for a specified time to achieve isotopic steady-state.

  • Metabolite Extraction and Analysis: Extract intracellular metabolites as described above and analyze by LC-MS/MS.

  • Data Analysis: Determine the mass isotopologue distribution (MID) of downstream metabolites, such as acetyl-CoA. The fractional contribution of isoleucine to the acetyl-CoA pool can be calculated from the MIDs. This provides a measure of the metabolic flux through the isoleucine catabolic pathway.[7][8][9][10][11][12][13][14]

Visualizations

Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine Isoleucine Intermediate1 α-keto-β-methylvalerate Isoleucine->Intermediate1 Intermediate2 α-methylbutyryl-CoA Intermediate1->Intermediate2 Intermediate3 Tiglyl-CoA Intermediate2->Intermediate3 Intermediate4 2-Methyl-β-hydroxybutyryl-CoA Intermediate3->Intermediate4 TargetMetabolite This compound Intermediate4->TargetMetabolite Enzyme ACAT1 (T2) TargetMetabolite->Enzyme Product1 Propionyl-CoA Product2 Acetyl-CoA Enzyme->Product1 Enzyme->Product2 Model_Validation_Workflow cluster_models Cell Models cluster_experiments Experimental Analysis cluster_data Data Comparison NewModel New Cell-Based Model GeneExp Gene Expression (qRT-PCR) NewModel->GeneExp ProtExp Protein Expression (Western Blot) NewModel->ProtExp EnzAct Enzyme Activity Assay NewModel->EnzAct Metabolomics Metabolite Quantification (LC-MS/MS) NewModel->Metabolomics Flux Metabolic Flux (13C Tracing) NewModel->Flux Fibroblasts Primary Fibroblasts Fibroblasts->GeneExp Fibroblasts->ProtExp Fibroblasts->EnzAct Fibroblasts->Metabolomics Fibroblasts->Flux HEK293 HEK293 Cells HEK293->GeneExp HEK293->ProtExp HEK293->EnzAct HEK293->Metabolomics HEK293->Flux HepaRG HepaRG Cells HepaRG->GeneExp HepaRG->ProtExp HepaRG->EnzAct HepaRG->Metabolomics HepaRG->Flux DataTables Comparative Data Tables GeneExp->DataTables ProtExp->DataTables EnzAct->DataTables Metabolomics->DataTables Flux->DataTables Validation Model Validation DataTables->Validation

References

Comparison of disease progression in different ACAT1 gene mutations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Acetyl-CoA Acetyltransferase 1 (ACAT1) gene are the underlying cause of Beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase or T2 deficiency), an autosomal recessive disorder affecting isoleucine catabolism and ketone body metabolism.[1][2] While over 100 mutations in the ACAT1 gene have been identified, a clear correlation between genotype and clinical phenotype remains elusive.[3][4] However, the genotype does exert a considerable effect on the biochemical phenotype, which can be quantified through enzyme activity assays and metabolite analysis.[3][5] This guide provides a comparative overview of various ACAT1 gene mutations, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways involved.

Disease Progression and Clinical Manifestations

Beta-ketothiolase deficiency typically manifests between the ages of 6 and 24 months with intermittent ketoacidotic crises, often triggered by ketogenic stress such as infections, fasting, or a high-protein diet.[6] Patients are generally asymptomatic between these episodes.[3] The frequency of these attacks tends to decrease with age.[7] While most individuals with proper management have a favorable outcome with normal development, severe ketoacidotic episodes can lead to neurological sequelae, including developmental delay, or in rare cases, can be fatal.[3][8] Notably, the severity and frequency of ketoacidotic episodes do not consistently correlate with the specific ACAT1 mutation.[3]

Comparative Analysis of ACAT1 Mutations

The primary quantitative measure to differentiate the impact of various ACAT1 mutations is the residual activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme. In vitro expression studies have been conducted for several missense mutations, providing valuable data for comparison.

MutationNucleotide ChangeResidual T2 Enzyme Activity (% of Wild-Type) at 37°CT2 Protein Expression (% of Wild-Type) at 37°C
p.Asn93Serc.278A>G8%60%
p.Lys124Argc.371A>G0%0%
p.Cys126Serc.377G>C0%100%
p.Ala132Glyc.395C>G10%10%
p.His144Proc.431A>C25%50%
p.Gln145Gluc.433C>G15%12%
p.Gly152Alac.455G>C0%0%
p.Met193Argc.578T>G0%0%
p.Arg208*c.622C>T--
p.Tyr219Hisc.656A>C0%100%
p.Asn282Hisc.845A>C10%50%
p.Ile312Thrc.935T>C20%25%
p.Asp317Asnc.949G>A--
p.Ile323Thrc.968T>C20%25%
p.Ala333Proc.998C>T5%10%
p.Val336fsc.1006-1G>C--

Data sourced from Abdelkreem et al. (2019).[3] Note: Some mutations, such as nonsense (e.g., p.Arg208) and frameshift (e.g., p.Val336fs) mutations, are predicted to result in a complete loss of function and are therefore not typically assayed for residual activity in the same manner.*

Biochemical Phenotype

The hallmark of Beta-ketothiolase deficiency is the urinary excretion of specific organic acids derived from the incomplete metabolism of isoleucine. The primary diagnostic markers are:

  • 2-methyl-3-hydroxybutyric acid [7]

  • 2-methylacetoacetic acid [7]

  • Tiglylglycine [7]

While a direct quantitative comparison of these metabolite levels across different mutations is not well-established in the literature, a high urinary level of tiglylglycine is considered a potential predictor of a more severe biochemical phenotype.[7]

Signaling Pathways and Experimental Workflows

To aid in the understanding of the molecular mechanisms and diagnostic procedures, the following diagrams illustrate the affected metabolic pathway and a typical experimental workflow.

ACAT1_Metabolic_Pathway cluster_isoleucine Isoleucine Catabolism cluster_ketone Ketone Body Metabolism Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA ACAT1 ACAT1 (T2 enzyme) Methylacetoacetyl_CoA->ACAT1 Propionyl_CoA Propionyl_CoA Acetyl_CoA_Ile Acetyl-CoA Fatty_Acids Fatty_Acids Acetoacetyl_CoA Acetoacetyl_CoA Fatty_Acids->Acetoacetyl_CoA Acetoacetyl_CoA->ACAT1 Ketolysis Acetyl_CoA_Ketone Acetyl-CoA (x2) Ketone_Bodies Ketone Bodies (for energy) Acetyl_CoA_Ketone->Ketone_Bodies ACAT1->Propionyl_CoA ACAT1->Acetyl_CoA_Ile ACAT1->Acetyl_CoA_Ketone ACAT1_defect ACAT1 Deficiency

Caption: Metabolic pathways affected by ACAT1 deficiency.

Experimental_Workflow cluster_sample Sample Collection cluster_biochemical Biochemical Analysis cluster_results Data Analysis Patient_Urine Patient Urine Sample GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Patient_Urine->GC_MS Patient_Fibroblasts Patient Fibroblasts Enzyme_Assay Spectrophotometric Enzyme Assay Patient_Fibroblasts->Enzyme_Assay Organic_Acids Urinary Organic Acid Profile GC_MS->Organic_Acids Enzyme_Activity Residual T2 Enzyme Activity Enzyme_Assay->Enzyme_Activity

Caption: Experimental workflow for ACAT1 deficiency analysis.

Experimental Protocols

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay

This protocol is adapted from methodologies used in the characterization of T2 deficiency.[5]

Principle: The activity of mitochondrial acetoacetyl-CoA thiolase (T2) is measured spectrophotometrically by monitoring the decrease in absorbance at 303 nm, which corresponds to the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA. The assay is performed in the presence and absence of potassium ions to differentiate mitochondrial (K+-dependent) from cytosolic thiolase activity.

Materials:

  • Patient-derived fibroblasts

  • Cell lysis buffer

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Acetoacetyl-CoA solution

  • Potassium chloride (KCl) solution

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Cell Lysate Preparation: Culture patient fibroblasts under standard conditions. Harvest the cells and prepare a cell lysate using an appropriate lysis buffer. Determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay).

  • Assay Reaction: Prepare two sets of reaction mixtures in cuvettes.

    • Total Thiolase Activity: To the reaction buffer, add the cell lysate and the acetoacetyl-CoA solution. Add KCl to the specified final concentration.

    • Cytosolic Thiolase Activity: Prepare a parallel reaction mixture without the addition of KCl.

  • Spectrophotometric Measurement: Immediately after adding the substrate (acetoacetyl-CoA), place the cuvette in the spectrophotometer and record the decrease in absorbance at 303 nm over time at a constant temperature (e.g., 37°C).

  • Calculation of Activity: Calculate the rate of acetoacetyl-CoA cleavage from the linear portion of the absorbance curve. The mitochondrial T2 activity is determined by subtracting the activity measured in the absence of KCl from the total activity measured in the presence of KCl. Enzyme activity is typically expressed as nmol of substrate consumed per minute per mg of protein.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general overview of the steps involved in the analysis of urinary organic acids.[8][9]

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Urine sample

  • Internal standard solution

  • Reagents for extraction (e.g., ethyl acetate, sodium chloride)

  • Reagents for derivatization (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS instrument

Procedure:

  • Sample Preparation: To a specific volume of urine, add an internal standard to allow for quantification. Acidify the urine sample.

  • Extraction: Perform a liquid-liquid extraction of the organic acids from the acidified urine using an organic solvent such as ethyl acetate. Saturating the aqueous phase with sodium chloride can improve extraction efficiency.

  • Drying: The organic extract is separated and evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) esters) by adding a derivatizing agent like BSTFA and heating the mixture.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The organic acids are separated on the gas chromatography column based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times compared to known standards.

Conclusion

The study of ACAT1 gene mutations reveals a complex relationship between genotype, biochemical phenotype, and clinical outcome. While residual enzyme activity provides a quantitative measure to compare the functional impact of different mutations, it does not reliably predict the clinical severity of Beta-ketothiolase deficiency. The disease progression is highly variable and influenced by environmental factors and the timely management of ketoacidotic episodes. Further research is needed to elucidate the factors that contribute to the variable clinical expressivity of this disorder and to develop more targeted therapeutic strategies. This guide provides a foundational comparison based on current experimental data to aid researchers and clinicians in their understanding of ACAT1-related disease.

References

Correlating Genotype with Phenotype in 2-Methylacetoacetyl-CoA Thiolase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylacetoacetyl-CoA thiolase deficiency (MATD), also known as beta-ketothiolase deficiency, is a rare autosomal recessive inborn error of metabolism that affects the catabolism of isoleucine and the utilization of ketone bodies.[1][2] The disorder is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme. This enzyme plays a crucial role in two metabolic pathways: the final step of isoleucine degradation and the breakdown of ketone bodies for energy in extrahepatic tissues.[1][2]

Clinically, MATD is characterized by intermittent ketoacidotic episodes, which can be triggered by periods of fasting, illness, or high protein intake.[1][2] These episodes can lead to vomiting, dehydration, lethargy, and in severe cases, coma and neurological damage.[2][3] However, the clinical presentation is highly variable, with some individuals remaining asymptomatic throughout their lives.[4]

A definitive diagnosis of MATD is typically achieved through the analysis of urinary organic acids, which reveals the accumulation of characteristic metabolites such as 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine.[2] Confirmation is obtained through enzymatic assays in cultured fibroblasts or lymphocytes and by molecular analysis of the ACAT1 gene.[1]

Despite the identification of over 100 mutations in the ACAT1 gene, a clear correlation between genotype and clinical phenotype has not been established.[3][5] Patients with the same genotype can exhibit vastly different clinical severities. However, some studies suggest a correlation between genotype and the biochemical phenotype, particularly the level of residual enzyme activity and the excretion of certain metabolites. This guide provides a comparative analysis of reported ACAT1 genotypes and their associated biochemical and clinical phenotypes, along with an overview of the key experimental protocols used in their characterization.

Genotype-Phenotype Comparison

The following tables summarize the available quantitative data correlating ACAT1 genotypes with their corresponding biochemical and clinical phenotypes. It is important to note that the clinical severity can be highly variable and is not solely dependent on the genotype.

Table 1: Correlation of ACAT1 Missense Mutations with Residual Enzyme Activity

This table presents data from in vitro expression studies of various missense mutations in the ACAT1 gene. The residual thiolase activity is expressed as a percentage of the wild-type activity.

Genotype (Mutation)Thiolase Activity (% of Wild-Type)Reference
p.Asn93Ser8%[5]
p.Lys124Arg0%[5]
p.Cys126Ser0%[5]
p.Ala132Gly10%[5]
p.His144Pro25%[5]
p.Gln145Glu15%[5]
p.Arg147Pro0%[5]
p.Gly153Asp0%[5]
p.Gly153Arg0%[5]
p.Tyr161His10%[5]
p.Gly182Ser0%[5]
p.Asn190Asp5%[5]
p.Arg208X0%[4]
p.Gly215Asp0%[5]
p.Tyr219His0%[5]
p.Met221Lys0%[5]
p.Arg222Gly0%[5]
p.Pro248Leu0%[5]
p.Glu250Lys0%[5]
p.Ala254Pro0%[5]
p.Arg256Gln10%[5]
p.Gly278Ala0%[5]
p.Cys280Arg0%[5]
p.Ser284AsnNot Reported[6]
p.Gly288Asp0%[5]
p.Ala301Pro0%[5]
p.Ala301Val0%[5]
p.Arg316Gln0%[5]
p.Ala333Pro0%[5]
p.Ala347Thr0%[5]

Data from Abdelkreem et al. (2019) is based on expression studies in human SV40-transformed fibroblasts.[5]

Table 2: Genotype and Clinical Outcomes in a Vietnamese Cohort of MATD Patients

This table summarizes the genotypes and corresponding clinical outcomes observed in a cohort of 48 Vietnamese patients with this compound thiolase deficiency. The study notes that no clear genotype-phenotype correlation was observed.[6]

GenotypeNumber of PatientsClinical Outcome
p.R208X / p.R208XNot specified83% complete recovery, 7% mental consequences, 12% death
IVS10-1g>c / IVS10-1g>cNot specified83% complete recovery, 7% mental consequences, 12% death
p.R208X / IVS10-1g>cNot specified83% complete recovery, 7% mental consequences, 12% death
p.S284N / p.S284NNot specified83% complete recovery, 7% mental consequences, 12% death
c.1032_1033insA (frameshift)Not specified83% complete recovery, 7% mental consequences, 12% death
exon 6-11delNot specified83% complete recovery, 7% mental consequences, 12% death
c.163_167delinsAA (frameshift)Not specified83% complete recovery, 7% mental consequences, 12% death

Data from Nguyen et al. (2017) represents the overall outcomes for the cohort, as a direct correlation with specific genotypes was not established.[6]

Experimental Protocols

ACAT1 Gene Sequencing

Objective: To identify disease-causing mutations in the ACAT1 gene.

Methodology: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts. The coding exons and flanking intron-exon boundaries of the ACAT1 gene are amplified using polymerase chain reaction (PCR). The resulting PCR products are then purified and sequenced using the Sanger sequencing method. The obtained sequences are compared to the reference sequence of the ACAT1 gene to identify any variations.

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay

Objective: To measure the enzymatic activity of mitochondrial acetoacetyl-CoA thiolase in patient cells.

Methodology: This assay is typically performed on cultured skin fibroblasts or lymphocytes.[7][8] The principle of the assay is to measure the thiolytic cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA.[8]

A coupled enzyme assay is often employed where the production of acetyl-CoA is linked to a reaction that can be monitored spectrophotometrically.[9] For instance, the acetyl-CoA produced can be used by citrate (B86180) synthase to form citrate, a reaction that consumes oxaloacetate. The regeneration of oxaloacetate from malate (B86768) by malate dehydrogenase is coupled to the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.[9]

To specifically measure the activity of the mitochondrial T2 enzyme, the assay is performed in the presence and absence of potassium ions.[7][8] Mitochondrial T2 activity is stimulated by potassium, whereas the cytosolic thiolase is not.[7][8] The difference in activity between the two conditions represents the mitochondrial T2 activity. Cell lysates can be prepared by sonication or by using detergents like digitonin (B1670571) to selectively permeabilize the plasma membrane, releasing cytosolic components while keeping mitochondria intact.[7]

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify abnormal metabolites in the urine of patients with suspected MATD.

Methodology: This is a cornerstone for the diagnosis of MATD. The procedure involves the extraction of organic acids from a urine sample, derivatization to make them volatile, and subsequent analysis by GC-MS.[10][11]

  • Sample Preparation: A urine sample is first treated with urease to remove urea, which can interfere with the analysis.[12] An internal standard is added for quantification.

  • Extraction: The organic acids are then extracted from the acidified urine into an organic solvent, such as ethyl acetate.[11]

  • Derivatization: The extracted organic acids are chemically modified to increase their volatility for gas chromatography. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups.[10]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions. The mass spectrum of each compound is a unique fingerprint that allows for its identification.[10][11]

The presence of elevated levels of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine in the urine is characteristic of MATD.[2]

Visualizations

MATD_Pathway cluster_isoleucine Isoleucine Catabolism Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Multiple Steps Methylacetoacetyl_CoA This compound Tiglyl_CoA->Methylacetoacetyl_CoA ACAT1 ACAT1 (Mitochondrial Acetoacetyl-CoA Thiolase) Methylacetoacetyl_CoA->ACAT1 Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_Ketone 2 Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA_Ketone Ketolysis Acetoacetyl_CoA->ACAT1 ACAT1->Acetyl_CoA_Ketone Propionyl_CoA Propionyl-CoA ACAT1->Propionyl_CoA Acetyl_CoA_Isoleucine Acetyl-CoA ACAT1->Acetyl_CoA_Isoleucine

Caption: Metabolic pathways affected by this compound thiolase deficiency.

Genotype_Phenotype_Workflow start Patient with Suspected MATD urine_analysis Urine Organic Acid Analysis (GC-MS) start->urine_analysis enzyme_assay Enzyme Assay (Fibroblasts/Lymphocytes) start->enzyme_assay phenotype_assessment Clinical & Biochemical Phenotype Assessment start->phenotype_assessment diagnosis Diagnosis of MATD urine_analysis->diagnosis enzyme_assay->diagnosis gene_sequencing ACAT1 Gene Sequencing genotype_id Genotype Identification gene_sequencing->genotype_id diagnosis->gene_sequencing correlation Genotype-Phenotype Correlation Analysis genotype_id->correlation phenotype_assessment->correlation

References

A Comparative Metabolomics Study of Multiple Acyl-CoA Dehydrogenase Deficiency and Other Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) and other clinically relevant inborn errors of metabolism (IEMs). By presenting key metabolic biomarkers in a comparative format and detailing the experimental protocols for their detection, this guide aims to facilitate differential diagnosis, biomarker discovery, and the development of novel therapeutic strategies.

Introduction to MADD and Related Inborn Errors of Metabolism

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II, is an autosomal recessive disorder of fatty acid, amino acid, and choline (B1196258) metabolism.[1][2] It results from defects in the electron transfer flavoprotein (ETF) or ETF:ubiquinone oxidoreductase (ETF:QO), which are essential for the transfer of electrons from multiple acyl-CoA dehydrogenases to the mitochondrial respiratory chain.[1] The clinical presentation of MADD is highly variable, ranging from severe neonatal-onset forms with metabolic acidosis, hypoglycemia, and cardiomyopathy to later-onset forms characterized by muscle weakness, exercise intolerance, and rhabdomyolysis.[1][3]

Several other IEMs present with overlapping clinical and biochemical features, making differential diagnosis challenging. These include:

  • Fatty Acid Oxidation Disorders (FAODs): This group of disorders, including Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) and Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD), results from defects in the mitochondrial beta-oxidation of fatty acids.[4][5] Like MADD, they can present with hypoketotic hypoglycemia, lethargy, and cardiomyopathy.[6]

  • Organic Acidemias: These conditions, such as Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), are characterized by the accumulation of specific organic acids in body fluids.[7][8] They share features of metabolic acidosis, hyperammonemia, and neurological symptoms with MADD.[7]

  • Primary Carnitine Deficiency (PCD): This is a disorder of fatty acid transport caused by a defect in the carnitine transporter.[9][10] It leads to impaired fatty acid oxidation and can manifest with cardiomyopathy, muscle weakness, and hypoglycemia.[9][11]

Metabolomics, the comprehensive analysis of small molecules in a biological system, has emerged as a powerful tool for the diagnosis and understanding of IEMs.[12][13] Untargeted metabolomics, in particular, allows for a broad overview of metabolic pathways and can reveal novel biomarkers.[12]

Comparative Metabolomic Profiles

The following tables summarize the key metabolomic biomarkers identified in plasma/serum and urine for MADD and other selected IEMs. These profiles are typically determined using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14]

Table 1: Comparative Plasma Acylcarnitine Profiles

Acylcarnitine SpeciesMADDMCAD DeficiencyVLCAD DeficiencyPrimary Carnitine Deficiency
Free Carnitine (C0) DecreasedNormal to DecreasedNormal to DecreasedMarkedly Decreased[10]
Acetylcarnitine (C2) Normal to IncreasedNormalNormalDecreased
Propionylcarnitine (C3) IncreasedNormalNormalDecreased
Butyrylcarnitine (C4) Increased[1]NormalNormalDecreased
Isovalerylcarnitine (C5) Increased[1]NormalNormalDecreased
Hexanoylcarnitine (C6) Increased[1][3]IncreasedNormalDecreased
Octanoylcarnitine (C8) Increased[1][3]Markedly Increased[4]NormalDecreased
Decenoylcarnitine (C10:1) Increased[4]Increased[4]NormalDecreased
Decanoylcarnitine (C10) Increased[1][3]IncreasedNormalDecreased
Dodecanoylcarnitine (C12) Increased[1][3]Normal to IncreasedNormalDecreased
Tetradecenoylcarnitine (C14:1) Increased[1]NormalMarkedly Increased[4][15]Decreased
Palmitoylcarnitine (C16) Increased[1]NormalIncreasedDecreased
Stearoylcarnitine (C18) IncreasedNormalIncreasedDecreased

Table 2: Comparative Urine Organic Acid Profiles

Organic AcidMADDPropionic AcidemiaMethylmalonic Acidemia
Glutaric Acid Increased[1][16]NormalNormal
Ethylmalonic Acid Increased[1][16]NormalNormal
3-Hydroxyisovaleric Acid Increased[1]NormalIncreased
2-Hydroxyglutaric Acid Increased[1]NormalNormal
Adipic Acid Increased[1]NormalNormal
Suberic Acid Increased[1]NormalNormal
Sebacic Acid Increased[1]NormalNormal
Propionylglycine NormalIncreasedNormal
3-Hydroxypropionic Acid NormalIncreased[7]Normal
Methylcitric Acid NormalIncreased[7]Increased
Methylmalonic Acid NormalNormalMarkedly Increased[7]

Experimental Protocols

A typical untargeted metabolomics workflow for the analysis of plasma and urine samples from patients suspected of having an IEM involves the following key steps.[17][18]

Sample Preparation
  • Plasma/Serum:

    • Thaw frozen samples on ice.

    • Precipitate proteins by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 4:1 solvent to plasma).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites for analysis.

  • Urine:

    • Thaw frozen urine samples.

    • Centrifuge to remove any particulate matter.

    • Normalize the samples based on creatinine (B1669602) concentration to account for variations in urine dilution.

    • For organic acid analysis by GC-MS, perform a liquid-liquid extraction followed by derivatization (e.g., silylation) to increase the volatility of the analytes.[19]

Analytical Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Acylcarnitine Analysis: Employ a reverse-phase or HILIC column for chromatographic separation. Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) or precursor ion scanning to detect and quantify specific acylcarnitine species.[14][20]

    • Untargeted Metabolomics: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatography method (e.g., UPLC) to acquire comprehensive metabolic profiles in both positive and negative ionization modes.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Organic Acid Analysis: Use a capillary GC column for the separation of derivatized organic acids. The mass spectrometer is typically operated in electron ionization (EI) mode, and spectra are compared against a library for compound identification.[19][21]

Data Processing and Analysis
  • Data Preprocessing: This includes peak picking, alignment, and normalization.

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify statistically significant differences in metabolite levels between patient and control groups.[22]

  • Biomarker Identification: Putatively identify metabolites based on accurate mass, fragmentation patterns (MS/MS spectra), and retention time, and confirm their identity using authentic chemical standards.

Visualizing Metabolic Pathways and Workflows

Fatty_Acid_Beta_Oxidation cluster_MADD MADD Defect Fatty Acyl-CoA Fatty Acyl-CoA Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (VLCAD, MCAD, SCAD) L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acyl-CoA Dehydrogenase\n(VLCAD, MCAD, SCAD) Acyl-CoA Dehydrogenase (VLCAD, MCAD, SCAD) ETF ETF Acyl-CoA Dehydrogenase\n(VLCAD, MCAD, SCAD)->ETF ETF-QO ETF-QO ETF->ETF-QO CoQ CoQ ETF-QO->CoQ Respiratory Chain Respiratory Chain CoQ->Respiratory Chain

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway and the Site of Defect in MADD.

Metabolomics_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Data Acquisition cluster_data Data Analysis cluster_interpretation Biological Interpretation Biological Sample (Plasma, Urine) Biological Sample (Plasma, Urine) Metabolite Extraction Metabolite Extraction Biological Sample (Plasma, Urine)->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Preprocessing Data Preprocessing LC-MS/MS or GC-MS Analysis->Data Preprocessing Statistical Analysis Statistical Analysis Data Preprocessing->Statistical Analysis Biomarker Identification Biomarker Identification Statistical Analysis->Biomarker Identification Pathway Analysis Pathway Analysis Biomarker Identification->Pathway Analysis Clinical Correlation Clinical Correlation Pathway Analysis->Clinical Correlation

Caption: A Generalized Experimental Workflow for a Comparative Metabolomics Study.

References

Safety Operating Guide

Safe Disposal of 2-Methylacetoacetyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Methylacetoacetyl-CoA, a key intermediate in metabolic research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with institutional and environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.

Pre-Disposal Safety Assessment

Key Hazards:

  • Chemical Reactivity: As a thioester, this compound can undergo hydrolysis, especially in the presence of strong acids or bases, to release Coenzyme A and 2-methylacetoacetic acid.

  • Combustibility: Assume the compound is a combustible liquid. Keep away from heat, sparks, and open flames.[1][2][3]

  • Biological Contamination: If used in biological experiments, the waste may be contaminated with biohazardous materials, requiring additional decontamination steps.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound waste. This serves as the primary barrier against accidental exposure.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or degradation before use.
Body Protection A lab coat must be worn and fully fastened.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical inactivation through hydrolysis, followed by disposal as hazardous chemical waste. This two-step process ensures that the reactive thioester bond is cleaved, reducing its chemical reactivity before it enters the waste stream.

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

This protocol is based on the general reactivity of thioesters, which are susceptible to hydrolysis.

  • Preparation: Conduct all steps in a certified chemical fume hood.

  • Dilution: If the this compound is in a concentrated form, dilute it with a compatible solvent (e.g., ethanol (B145695) or water) to a concentration of less than 10% (v/v).

  • Hydrolysis:

    • Slowly add the diluted this compound solution to a beaker containing a 1 M solution of sodium hydroxide (B78521) (NaOH).

    • The volume of the NaOH solution should be at least twice the volume of the diluted this compound solution to ensure complete hydrolysis.

    • Stir the mixture at room temperature for at least 2 hours. This will hydrolyze the thioester bond, yielding Coenzyme A and the sodium salt of 2-methylacetoacetic acid.

  • Neutralization:

    • After the hydrolysis is complete, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6.0 and 8.0. Use pH paper or a calibrated pH meter to monitor the pH.

  • Waste Collection:

    • Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include: "Hazardous Waste," "Aqueous Waste," the chemical constituents (Coenzyme A, sodium 2-methylacetoacetate, sodium chloride, water), and the date.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]

Waste Segregation and Management

Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

Waste Stream CategoryDescriptionDisposal Container
Inactivated Liquid Waste The neutralized solution resulting from the chemical inactivation protocol.Labeled, sealed, and non-reactive hazardous waste container.
Contaminated Solids Any solid materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads.Labeled, sealed plastic bag or container designated for solid chemical waste.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Puncture-proof, labeled sharps container.
Uncontaminated Glass Clean and empty glassware that has been triple-rinsed with a suitable solvent.Appropriate glass disposal bin, with labels defaced or removed.[4]

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminating solution.

    • Collect all contaminated materials in a sealed container and dispose of them as hazardous waste.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1]

    • Seek immediate medical attention.

  • Skin Contact:

    • Remove contaminated clothing.

    • Wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Seek medical attention if irritation persists.

  • Inhalation:

    • Move the individual to fresh air.

    • Seek medical attention if breathing becomes difficult.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste risk_assessment Perform Risk Assessment (Chemical & Biological Hazards) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe inactivation Chemical Inactivation (Alkaline Hydrolysis) ppe->inactivation neutralization Neutralize Solution (pH 6.0 - 8.0) inactivation->neutralization waste_collection Collect in Labeled Hazardous Waste Container neutralization->waste_collection spill Spill or Exposure? waste_collection->spill ehs_pickup Arrange for EHS Pickup spill->ehs_pickup No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes emergency_proc->waste_collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylacetoacetyl-coa
Reactant of Route 2
Reactant of Route 2
2-Methylacetoacetyl-coa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.